Acridine Orange hydrochloride hydrate
Description
The exact mass of the compound 3,6-Bis(dimethylamino)acridine hydrochloride hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.ClH.H2O/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;/h5-11H,1-4H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAAUEXLEKAEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704465-79-1 | |
| Record name | (6-dimethylaminoacridin-3-yl)-dimethyl-amine hydrochloride, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Acridine Orange Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acridine Orange (AO) hydrochloride hydrate (B1144303) is a versatile, cell-permeable, cationic fluorescent dye with a multifaceted mechanism of action that has cemented its role in a wide array of applications in cellular and molecular biology. Its utility is primarily derived from its metachromatic properties, enabling it to differentially stain nucleic acids, and its ability to accumulate in acidic organelles. These characteristics allow for the detailed investigation of cellular processes such as apoptosis, autophagy, and cell cycle progression. Furthermore, its photosensitizing properties have opened avenues for its use in photodynamic therapy. This technical guide provides a comprehensive overview of the core mechanisms of action of Acridine Orange, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Core Mechanisms of Action
The biological effects of Acridine Orange are rooted in three primary mechanisms: its interaction with nucleic acids, its behavior as a lysosomotropic agent, and its function as a photosensitizer.
Interaction with Nucleic Acids
Acridine Orange's interaction with nucleic acids is concentration-dependent and forms the basis of its use in distinguishing DNA from RNA, as well as its application in cell cycle analysis.
-
Intercalation with Double-Stranded DNA (dsDNA): At low concentrations, the planar aromatic structure of Acridine Orange allows it to intercalate between the base pairs of dsDNA.[1][2] This interaction results in a shift in the dye's spectral properties, leading to the emission of green fluorescence upon excitation with blue light.[1][3] This monomeric form of AO bound to dsDNA has a fluorescence emission maximum at approximately 525-530 nm.[1][4]
-
Electrostatic Interaction with Single-Stranded Nucleic Acids (ssDNA and RNA): At higher concentrations or when interacting with single-stranded nucleic acids, Acridine Orange engages in electrostatic interactions, leading to the aggregation and stacking of the dye molecules.[1][2] These AO aggregates exhibit a significant red shift in their fluorescence emission, appearing red-orange with a maximum at approximately 650 nm.[1][4]
This differential staining allows for the simultaneous visualization of the nucleus (green) and the cytoplasm and nucleolus, which are rich in RNA (red-orange), in living cells.
Lysosomotropism and Accumulation in Acidic Organelles
Acridine Orange is a weak base, a characteristic that enables it to freely permeate cell membranes in its neutral, uncharged state.[3]
-
Protonation and Trapping: Upon entering the acidic environment of organelles such as lysosomes and autolysosomes (with a pH of 4-5), the AO molecule becomes protonated.[5] This protonation renders the molecule charged and membrane-impermeable, effectively trapping it within these acidic vesicular organelles (AVOs).[5]
-
Concentration-Dependent Aggregation: The continuous influx and trapping of AO in AVOs lead to a high local concentration, promoting the formation of aggregates.[6] As with its interaction with RNA, these aggregates fluoresce bright red-orange .[6] This property is extensively used to visualize and quantify AVOs, which is a hallmark of autophagy.[6][7]
Photosensitizing Properties and Photodynamic Therapy (PDT)
Acridine Orange can act as a photosensitizer, a molecule that, upon excitation by light of a specific wavelength, can induce cellular damage.[8][9]
-
Generation of Reactive Oxygen Species (ROS): When AO accumulated within the cell, particularly in lysosomes, is irradiated with light (typically blue light), it can transition to an excited triplet state.[8][10] This excited state can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and free radicals.[8][11]
-
Induction of Cell Death: These ROS can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids.[9] A primary target is the lysosomal membrane itself. Damage to the lysosomal membrane can lead to lysosomal membrane permeabilization (LMP), releasing lysosomal hydrolases into the cytoplasm and triggering apoptotic or necrotic cell death pathways.[12] This mechanism is the foundation of AO-based photodynamic therapy (PDT) for cancer treatment.[8]
Quantitative Data
The spectral and binding properties of Acridine Orange are crucial for its application in quantitative cellular analysis. The following tables summarize key parameters.
| Parameter | Value | Condition |
| Molar Extinction Coefficient | 27,000 cm⁻¹M⁻¹ | at 430.8 nm |
| pKa | 10.7 | |
| Quantum Yield (ΦF) | 0.2 | in basic ethanol |
| 0.46 | Protonated form (AOH+) |
Table 1: Physicochemical Properties of Acridine Orange
| Interaction | Excitation Max (nm) | Emission Max (nm) | Fluorescence Color | Binding Mode |
| Bound to dsDNA | 502 | 525-530 | Green | Intercalation |
| Bound to ssDNA/RNA | 460 | 650 | Red-Orange | Electrostatic |
| Aggregated in AVOs | ~460 | ~650 | Red-Orange | Concentration |
Table 2: Spectral Properties of Acridine Orange in Different Cellular Environments [1][3][4]
Note: The exact excitation and emission maxima can vary slightly depending on the specific experimental conditions, such as ionic strength and pH.[13][14] The binding affinity of AO to nucleic acids is also influenced by ionic strength, with higher salt concentrations reducing the binding constant.[13]
Signaling Pathways and Logical Relationships
The biological outcomes of Acridine Orange treatment, particularly cell death, are mediated by specific signaling pathways.
AO-Induced Apoptosis via Lysosomal Membrane Permeabilization
When used as a photosensitizer in PDT, or at high concentrations, AO can induce lysosomal membrane permeabilization (LMP). This event is a critical trigger for apoptosis. The released lysosomal proteases, such as cathepsins, can activate downstream apoptotic pathways.[12][15]
AO in the Analysis of Autophagy
Acridine Orange is a widely used tool for monitoring autophagy. The induction of autophagy leads to the formation and maturation of autophagosomes, which fuse with lysosomes to form autolysosomes. These are acidic vesicular organelles (AVOs) that accumulate AO, resulting in increased red fluorescence.[6][7] The ratiometric analysis of red-to-green fluorescence intensity provides a quantitative measure of autophagy.[6][7]
Experimental Protocols
Detailed methodologies are critical for the successful application of Acridine Orange in research.
Protocol for Apoptosis Detection by Fluorescence Microscopy (AO/Ethidium Bromide Dual Staining)
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Acridine Orange (AO) stock solution (1 mg/mL in PBS)
-
Ethidium Bromide (EB) stock solution (1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell suspension (treated and untreated)
-
Fluorescence microscope with appropriate filters (blue excitation, green and red emission)
Procedure:
-
Prepare a fresh dual staining solution by mixing 10 µL of AO stock solution and 10 µL of EB stock solution in 1 mL of PBS. Protect the solution from light.
-
Harvest cells (for adherent cells, use trypsinization) and wash twice with PBS.
-
Resuspend the cell pellet in 25 µL of the AO/EB staining solution.
-
Incubate for 5-15 minutes at room temperature in the dark.
-
Place 10 µL of the stained cell suspension onto a clean microscope slide and cover with a coverslip.
-
Immediately observe under a fluorescence microscope.
Expected Results:
-
Viable cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.
-
Necrotic cells: Uniformly orange to red nucleus.
Protocol for Quantitative Autophagy Analysis by Flow Cytometry
This protocol quantifies the increase in acidic vesicular organelles (AVOs) associated with autophagy.
Materials:
-
Acridine Orange stock solution (1 mg/mL in water)
-
Complete cell culture medium
-
PBS
-
Flow cytometer with a blue laser (488 nm) and detectors for green (e.g., 530/30 nm) and red (>650 nm) fluorescence.
Procedure:
-
Culture and treat cells as required to induce or inhibit autophagy.
-
Harvest cells by trypsinization and centrifugation.
-
Resuspend the cell pellet in 1 mL of complete medium containing 1 µg/mL of Acridine Orange.
-
Incubate for 15-20 minutes at 37°C in a CO₂ incubator.
-
Wash the cells once with PBS.
-
Resuspend the cells in 400-500 µL of PBS for analysis.
-
Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events.
Data Analysis:
-
An increase in the red fluorescence intensity (FL3 channel) is indicative of an increase in AVOs and thus, an increase in autophagy.[11] A ratiometric analysis of red-to-green fluorescence can provide a more accurate quantification.[6][7]
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol uses AO to differentially stain DNA and RNA to analyze the cell cycle status.
Materials:
-
Acridine Orange stock solution (e.g., 2 mg/mL in dH₂O)
-
Citrate-Phosphate Buffers (pH 3.0 and pH 3.8)
-
Triton X-100, Sucrose, EDTA, NaCl
-
Flow cytometer (488 nm excitation)
Procedure:
-
Reagent Preparation:
-
Stock Buffer #1 (Permeabilization): 0.1% Triton X-100, 0.2 M Sucrose, 10⁻⁴ M EDTA in citrate-phosphate buffer, pH 3.0.
-
Stock Buffer #2 (Staining Base): 0.1 M NaCl in citrate-phosphate buffer, pH 3.8.
-
AO Staining Solution: Dilute AO stock solution 1:100 in Stock Buffer #2 to a final concentration of 20 µg/mL. Prepare fresh.
-
-
Harvest 1-2 x 10⁶ cells and centrifuge.
-
Resuspend the cell pellet in 0.5 mL of cold Stock Buffer #1.
-
Incubate for 1 minute at room temperature.
-
Add 0.5 mL of the AO Staining Solution.
-
Analyze immediately on a flow cytometer.
Data Analysis:
-
Plot green fluorescence (DNA content) on the x-axis versus red fluorescence (RNA content) on the y-axis.
-
G0 cells: Low red and 2N green fluorescence.
-
G1 cells: Higher red and 2N green fluorescence.
-
S phase cells: Intermediate green fluorescence and high red fluorescence.
-
G2/M cells: 4N green fluorescence and high red fluorescence.
Conclusion
Acridine Orange hydrochloride hydrate remains a powerful and versatile tool in the arsenal (B13267) of researchers in cell biology and drug development. Its unique, concentration-dependent spectral properties when interacting with nucleic acids and its accumulation in acidic organelles provide a window into the dynamic processes of the cell. A thorough understanding of its core mechanisms of action, supported by robust quantitative data and meticulously planned experimental protocols, is paramount to leveraging its full potential in elucidating cellular function and dysfunction. This guide provides a foundational framework for the effective and accurate application of Acridine Orange in a research setting.
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. yahool.weebly.com [yahool.weebly.com]
- 3. Acridine Orange | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lysosomal membrane permeabilization and cathepsin release is a Bax/Bak-dependent, amplifying event of apoptosis in fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. researchgate.net [researchgate.net]
- 11. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Acridine orange interaction with DNA: Effect of ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Acridine Orange: A Comprehensive Technical Guide to its Spectral and Fluorescence Properties
For Researchers, Scientists, and Drug Development Professionals
Acridine (B1665455) Orange (AO) is a versatile and widely utilized fluorescent dye in cell biology and drug development.[1] Its unique metachromatic properties, allowing it to emit different colors depending on its environment and binding targets, make it an invaluable tool for a range of applications, from cell cycle analysis to the study of autophagy.[2][3] This technical guide provides an in-depth exploration of the core spectral and fluorescence characteristics of Acridine Orange, complete with detailed experimental protocols and visual workflows to empower researchers in their scientific endeavors.
Core Principles of Acridine Orange Fluorescence
Acridine Orange is a cell-permeable, nucleic acid-selective, and pH-sensitive cationic dye.[1][4] Its fluorescence mechanism is rooted in its differential interactions with various cellular components:
-
Interaction with Double-Stranded DNA (dsDNA): When Acridine Orange intercalates into the double helix of DNA, it exists in a monomeric state and emits a bright green fluorescence.[5][6]
-
Interaction with Single-Stranded Nucleic Acids (ssDNA and RNA): In the presence of single-stranded DNA or RNA, Acridine Orange binds primarily through electrostatic interactions, leading to the formation of aggregates.[5][7] This concentration-dependent aggregation causes a metachromatic shift, resulting in red-orange fluorescence.[5]
-
Accumulation in Acidic Organelles: As a weak base, Acridine Orange readily permeates cell membranes and accumulates in acidic vesicular organelles (AVOs) such as lysosomes, endosomes, and autophagosomes.[5][8] The low pH within these compartments leads to the protonation of AO, trapping it inside and causing it to form aggregates that fluoresce bright red or orange.[1][8]
This differential fluorescence allows for the simultaneous visualization and analysis of various cellular compartments and states. For instance, the ratio of red to green fluorescence can be used to quantify the volume of AVOs, which is a key indicator of autophagic activity.[9][10]
Spectral and Fluorescence Properties
The spectral characteristics of Acridine Orange are highly dependent on its molecular environment. The following tables summarize the key quantitative data for its absorption and emission spectra, as well as its fluorescence quantum yield and lifetime.
Table 1: Spectral Properties of Acridine Orange
| Target Molecule/Organelle | Binding Mechanism | Excitation Maximum (nm) | Emission Maximum (nm) | Observed Color |
| Double-stranded DNA (dsDNA) | Intercalation | ~502[1][11] | ~525[1][11] | Green |
| Single-stranded DNA (ssDNA) / RNA | Electrostatic interactions, stacking | ~460[1][11] | ~650[1][11] | Red |
| Acidic Vesicular Organelles (e.g., lysosomes) | Protonation and aggregation | ~460-500[1] | ~640-650[1][3] | Red/Orange |
Table 2: Fluorescence Quantum Yield and Lifetime of Acridine Orange
| Solvent/Environment | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |
| Basic Ethanol | 0.2[12] | Not specified |
| Aqueous Solution | Not specified | Two-exponential decay with lifetimes of approximately 1.73 ns and 5.95 ns[13][14] |
| Bound to DNA | Increases with increasing P/D ratio[15] | Increases with increasing P/D ratio[15] |
Experimental Protocols
Accurate and reproducible results with Acridine Orange staining hinge on carefully controlled experimental conditions. Below are detailed methodologies for common applications.
Protocol 1: Staining of Live Cells for Analysis of Acidic Vesicular Organelles (AVOs)
This protocol is designed for the qualitative and quantitative analysis of AVOs, often used as an indicator of autophagy.[1]
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in DMSO or water)[1]
-
Phosphate-Buffered Saline (PBS), sterile[1]
-
Complete cell culture medium[1]
-
Live cells cultured on glass-bottom dishes or chamber slides[1]
-
Fluorescence microscope with appropriate filter sets (blue and green excitation)[1]
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.[1]
-
Reagent Preparation: Prepare a fresh working solution of Acridine Orange in pre-warmed complete cell culture medium or PBS. A final concentration in the range of 1-5 µM is generally recommended.[1]
-
Staining: Remove the culture medium from the cells. Wash the cells once with pre-warmed PBS. Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[1]
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS to remove excess dye.[1]
-
Imaging: Add fresh, pre-warmed PBS or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope. Use a blue excitation filter (around 488 nm) to observe the green fluorescence of the cytoplasm and nucleus, and a green excitation filter (around 540-550 nm) to visualize the red/orange fluorescence of the AVOs.[1]
Protocol 2: Dual Staining for Cell Viability Assessment (Acridine Orange and Propidium Iodide)
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.[16]
Materials:
-
Acridine Orange/Propidium Iodide (AO/PI) staining solution[16]
-
Cell suspension
-
Fluorescence microscope or automated cell counter[16]
Procedure:
-
Cell Preparation: Prepare a single-cell suspension.[17]
-
Staining: Add the AO/PI staining solution to the cell suspension and mix gently. Incubation is often not necessary as the staining is rapid, but a short incubation of 5-15 minutes at room temperature, protected from light, can be performed.[1][16]
-
Analysis:
-
Fluorescence Microscopy: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using appropriate filters.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer with appropriate laser excitation and emission filters for green and red fluorescence.[5]
-
Visualizing Workflows and Mechanisms
To further elucidate the principles and procedures discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and the underlying mechanism of Acridine Orange's differential fluorescence.
Caption: Workflow for staining live cells with Acridine Orange to visualize acidic vesicular organelles.
Caption: The mechanism of Acridine Orange's metachromatic fluorescence shift upon binding to different cellular components.
References
- 1. benchchem.com [benchchem.com]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. biomol.com [biomol.com]
- 4. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Acridine Orange | MI [microbiology.mlsascp.com]
- 7. [PDF] SPECTRAL PROPERTIES OF ACRIDINE ORANGE BOUND TO DNA / RNA | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. [PDF] Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy | Semantic Scholar [semanticscholar.org]
- 11. Acridine orange - Wikipedia [en.wikipedia.org]
- 12. omlc.org [omlc.org]
- 13. Two-exponential decay of Acridine Orange [arxiv.org]
- 14. emergentmind.com [emergentmind.com]
- 15. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. logosbio.com [logosbio.com]
- 17. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
Acridine Orange: A Technical Guide to the Differential Staining of DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acridine (B1665455) Orange (AO) is a versatile and widely utilized fluorescent dye in cell biology and microbiology for the differential staining of nucleic acids. Its unique metachromatic properties allow for the simultaneous visualization and distinction of double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA) within cells. This capability stems from the different binding modes of AO to these nucleic acids, resulting in distinct fluorescent emissions. When AO intercalates into the double helix of DNA, it emits a green fluorescence. In contrast, its interaction with the more flexible, single-stranded structure of RNA, primarily through electrostatic interactions and stacking, leads to the formation of dye aggregates that emit a red fluorescence. This technical guide provides an in-depth exploration of the principles underlying this differential staining, detailed experimental protocols, and a quantitative summary of the dye's spectral properties.
Core Principle: Intercalation vs. Electrostatic Stacking
Acridine Orange is a cell-permeable, cationic dye that can interact with nucleic acids in two primary modes, leading to its characteristic differential fluorescence.[1][2]
-
Intercalation with dsDNA (Green Fluorescence): In the presence of double-stranded DNA, the planar aromatic structure of Acridine Orange inserts itself, or intercalates, between the base pairs of the DNA double helix.[3][4] This mode of binding results in a monomeric distribution of the dye along the rigid DNA structure. When excited by blue light, these AO monomers fluoresce green.[4][5]
-
Electrostatic Stacking on ssRNA (Red Fluorescence): RNA, being single-stranded, offers a more flexible structure for dye interaction. Acridine Orange binds to the phosphate (B84403) backbone of ssRNA through electrostatic interactions.[4][6] This arrangement allows for a higher local concentration of the dye, leading to the formation of AO aggregates or dimers.[1][7] These aggregates exhibit a red-shifted, or metachromatic, fluorescence emission, appearing red or orange upon excitation.[1][7][8] A similar red fluorescence is observed when AO binds to single-stranded DNA (ssDNA).[5]
This differential staining is also influenced by factors such as the dye-to-nucleic acid ratio and the local pH.[1][6] In acidic compartments like lysosomes, AO can accumulate and form aggregates, also resulting in red fluorescence.[2][4][5]
Quantitative Data: Spectral Properties of Acridine Orange
The distinct fluorescent emissions of Acridine Orange when bound to DNA versus RNA are characterized by different excitation and emission maxima. A summary of these spectral properties is presented below.
| Target Molecule | Binding Mechanism | Excitation Maxima (nm) | Emission Maxima (nm) | Observed Color |
| Double-stranded DNA (dsDNA) | Intercalation | ~502[1][5] | ~525[5][9] | Green |
| Single-stranded RNA (ssRNA) / Single-stranded DNA (ssDNA) | Electrostatic Interactions & Stacking | ~460[1][4][5] | ~650[4][5][9] | Red/Orange |
Note: The exact excitation and emission maxima can vary slightly depending on the solvent, pH, and instrumentation.
Experimental Protocols
The following are generalized protocols for the staining of live and fixed cells with Acridine Orange. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
Live Cell Staining with Acridine Orange
This protocol is suitable for visualizing nucleic acids and acidic vesicular organelles (AVOs) in living cells.
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Reagent Preparation: Prepare a fresh working solution of Acridine Orange in pre-warmed complete cell culture medium or PBS. A final concentration in the range of 1-5 µM is generally recommended.[5]
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[5]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS to remove excess dye.[5]
-
-
Imaging:
-
Add fresh, pre-warmed PBS or culture medium to the cells.
-
Immediately visualize the cells using a fluorescence microscope. Use a blue excitation filter (e.g., ~488 nm) to observe the green fluorescence of the nucleus (DNA) and a green excitation filter (e.g., ~540-550 nm) to visualize the red/orange fluorescence of the cytoplasm (RNA) and AVOs.[5]
-
Fixed Cell Staining with Acridine Orange
This protocol is suitable for the detection of microorganisms or for analyzing nucleic acid distribution in fixed specimens.
Materials:
-
Acridine Orange staining solution (e.g., 0.01% in a suitable buffer)[2][3]
-
Absolute methanol (B129727) or other suitable fixative
-
Microscope slides with prepared cell smears
-
Water
-
Fluorescence microscope
Procedure:
-
Smear Preparation: Prepare a thin smear of the specimen on a clean microscope slide and allow it to air dry completely.[3][8]
-
Fixation: Fix the smear by immersing it in absolute methanol for 1-2 minutes or by heat-fixing.[3][10] Allow the slide to air dry.
-
Staining: Flood the slide with the Acridine Orange staining solution and incubate for 2-5 minutes.[3][8]
-
Rinsing: Gently rinse the stained slide with water to remove excess stain.[3][8]
-
Drying: Allow the slide to air dry completely.
-
Examination: Examine the slide under a fluorescence microscope. Bacteria and yeast will typically fluoresce bright orange against a green-fluorescing or dark background.[8][10] The nuclei of host cells may also fluoresce.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Acridine Orange differential fluorescence.
Caption: Generalized workflow for Acridine Orange staining.
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. Acridine Orange | MI [microbiology.mlsascp.com]
- 4. Acridine Orange | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. microbenotes.com [microbenotes.com]
- 9. blog-nanoentek.com [blog-nanoentek.com]
- 10. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to Acridine Orange Accumulation in Acidic Organelles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies surrounding the use of Acridine (B1665455) Orange (AO) for the study of acidic organelles. AO is a versatile fluorescent probe that offers critical insights into cellular processes such as lysosomal function, autophagy, and drug resistance.
Core Principles of Acridine Orange Accumulation
Acridine Orange is a cell-permeable, lysosomotropic weak base that exhibits metachromatic fluorescence, meaning its emission spectrum changes depending on its concentration and environment.[1][2] This property is fundamental to its utility in visualizing and quantifying acidic organelles like lysosomes, endosomes, and autophagosomes.[1][3]
The mechanism of AO accumulation is predicated on the significant pH gradient between the neutral cytoplasm (pH ~7.2) and the acidic lumen of these organelles (pH 4-5).[1] In its uncharged, lipophilic state at neutral pH, AO freely traverses cellular and organellar membranes.[1][4] Upon entering an acidic compartment, the AO molecule becomes protonated.[1][5] This protonated form is a charged cation and is significantly less membrane-permeable, leading to its effective entrapment and accumulation within the organelle.[1][4]
This high concentration of AO within the acidic vesicles forces the formation of dimers and higher-order aggregates.[5][6] It is this aggregation, rather than the low pH itself, that causes a metachromatic shift in its fluorescence emission.[2][6] Monomeric AO, found at low concentrations in the cytoplasm and nucleus where it intercalates with DNA and RNA, fluoresces green (emission maximum ~525 nm).[1][3] In contrast, the aggregated AO within acidic organelles fluoresces bright red or orange (emission maximum ~650 nm).[1][2][3] This distinct spectral shift allows for the ratiometric analysis of acidic vesicular organelle (AVO) volume and integrity.[1][2]
A disruption of the lysosomal membrane leads to the leakage of the concentrated, red-fluorescing AO back into the cytoplasm, where it disaggregates and fluoresces green. This results in a quantifiable decrease in red fluorescence and an increase in green fluorescence, a key indicator of lysosomal membrane permeabilization.[1][4]
Data Presentation: Quantitative Analysis of Acridine Orange Fluorescence
The following tables summarize key quantitative data related to the spectral properties of Acridine Orange and its application in cellular analysis.
Table 1: Spectral Properties of Acridine Orange
| Target Molecule/Organelle | Binding Mechanism | Excitation (nm) | Emission (nm) | Observed Color |
| Double-stranded DNA (dsDNA) | Intercalation | ~502 | ~525 | Green |
| Single-stranded DNA (ssDNA) / RNA | Electrostatic interactions, stacking | ~460 | ~650 | Red |
| Acidic Vesicular Organelles | Protonation and aggregation | ~460-500 | ~640-650 | Red/Orange |
Data compiled from multiple sources.[3][7][8]
Table 2: Recommended Staining Concentrations and Incubation Times
| Application | Cell Type | Acridine Orange Concentration | Incubation Time |
| General live cell staining of AVOs | Various | 1-5 µM (or 1 µg/mL) | 15-30 minutes |
| Flow cytometry for autophagy | Various | 1 µg/mL | 15 minutes |
| Dual staining with Propidium Iodide | Various | Varies, often in a premixed solution | 5-15 minutes |
Data compiled from multiple sources.[7][9][10]
Table 3: Example of Quantitative Analysis in Multidrug-Resistant Cells
| Cell Line | Condition | Red Emission Intensity (R%) |
| K562-sensitive | Control | 48 ± 8% |
| K562-multidrug resistant | Control | 72 ± 10% |
| K562-multidrug resistant | + 0.1 mM Ammonium chloride | Red emission decreased |
| K562-multidrug resistant | + 10 µM Monensin | Red emission decreased |
| K562-multidrug resistant | + 50 µM Verapamil | Red emission decreased |
This table summarizes findings indicating a higher pH gradient and thus greater AO accumulation in the acidic organelles of multidrug-resistant cells.[11]
Experimental Protocols
Detailed methodologies for fluorescence microscopy and flow cytometry are provided below.
Protocol for Staining Acidic Vesicular Organelles (AVOs) in Live Cells for Fluorescence Microscopy
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in DMSO or water)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Live cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Reagent Preparation: Prepare a fresh working solution of Acridine Orange in pre-warmed complete cell culture medium or PBS. A final concentration in the range of 1-5 µM (approximately 1-5 µg/mL) is generally recommended.[7]
-
Cell Preparation: Remove the culture medium from the cells.
-
Washing: Wash the cells once with pre-warmed PBS.
-
Staining: Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[7]
-
Final Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS to remove excess dye.[7]
-
Imaging: Add fresh, pre-warmed PBS or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope.[1]
Note on Phototoxicity: Acridine Orange can be phototoxic, particularly when concentrated in lysosomes.[4] To minimize photobleaching and phototoxicity-induced lysosomal damage, use the lowest possible excitation light intensity and exposure time.[1][4]
Protocol for Quantifying AVOs using Flow Cytometry
Materials:
-
Acridine Orange stock solution
-
Complete cell culture medium
-
PBS
-
Cell suspension (e.g., from suspension culture or trypsinized adherent cells)
-
Flow cytometer with blue laser (488 nm) excitation and detectors for green and red fluorescence
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10^5 to 1x10^6 cells/mL in complete medium or PBS.
-
Staining: Add Acridine Orange to the cell suspension to a final concentration of 1 µg/mL.[10]
-
Incubation: Incubate the cells for 15 minutes at 37°C in the dark.[10]
-
Analysis: Analyze the stained cells on a flow cytometer using a 488 nm excitation laser.
-
Collect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter).
-
Collect red fluorescence in the FL3 channel (e.g., >650 nm longpass filter).
-
-
Data Interpretation: The intensity of red fluorescence is proportional to the degree of acidity and the volume of the AVOs.[10] An increase in the red-to-green fluorescence intensity ratio (R/GFIR) can be used to quantify the increase in AVOs, for instance during autophagy.[2][13]
Concluding Remarks
Acridine Orange remains a simple, inexpensive, and powerful tool for the investigation of acidic organelles.[3] Its unique spectral properties provide a dynamic window into the health and activity of the lysosomal compartment. By understanding the core principles of its accumulation and applying standardized protocols, researchers can effectively leverage AO to gain valuable insights into cellular physiology, disease mechanisms, and the impact of novel therapeutics on lysosomal function. However, users should be aware of its limitations, including potential phototoxicity and the fact that changes in lysosomal volume or number can affect staining intensity.[4] Careful experimental design and data interpretation are therefore crucial for obtaining reliable and meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Acridine orange - Wikipedia [en.wikipedia.org]
- 4. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acridine orange as a probe for measuring pH gradients across membranes: mechanism and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]
- 9. Acridine orange staining for acidic vesicular organelles [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of acidic vesicles in multidrug-resistant and sensitive cancer cells by acridine orange staining and confocal microspectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Acridine Orange Hydrochloride Hydrate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acridine Orange hydrochloride hydrate (B1144303) is a versatile fluorescent dye with wide-ranging applications in cellular and molecular biology. Its metachromatic properties, allowing for differential staining of double-stranded and single-stranded nucleic acids, make it an invaluable tool for cell viability assays, cell cycle analysis, and the study of lysosomal activity. This technical guide provides a comprehensive overview of the solubility and stability of Acridine Orange hydrochloride hydrate, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Introduction
Acridine Orange (AO) is a cell-permeable cationic dye that intercalates into double-stranded DNA, emitting green fluorescence, and binds to single-stranded nucleic acids (RNA and denatured DNA) electrostatically, emitting red fluorescence.[1] This differential staining allows for the simultaneous visualization and quantification of DNA and RNA within cells. Furthermore, AO accumulates in acidic organelles such as lysosomes, where it fluoresces bright orange-red, making it a useful probe for studying autophagy and lysosomal membrane permeability.[2] Understanding the solubility and stability of this compound is critical for the preparation of reliable staining solutions and the generation of reproducible experimental results.
Solubility
This compound exhibits solubility in a variety of common laboratory solvents. The choice of solvent can impact the achievable stock solution concentration and its stability.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 10 mg/mL | |
| 20 mg/mL | [3][4][5] | |
| 0.1% (w/v), clear, orange to red solution | [6][7][8] | |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [3][4][5] |
| Ethanol | Soluble | [9] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL |
Stability
The stability of this compound is dependent on its physical state (solid vs. solution) and storage conditions. Proper handling and storage are essential to prevent degradation and ensure consistent performance.
Solid-State Stability
When stored as a solid powder, this compound is stable for at least two years after receipt when kept at +4°C and protected from light and moisture.[3][4][5][10]
Solution Stability
Aqueous solutions of Acridine Orange are less stable and it is generally recommended to prepare them fresh for each experiment. Some sources suggest that stock solutions stored at 4°C in the dark can be stable for several weeks, though this may vary. It is not recommended to store aqueous working solutions for more than one day. Stock solutions prepared in DMSO may offer enhanced long-term stability when stored at low temperatures.
Table 2: Stability and Storage Recommendations
| Form | Storage Temperature | Light/Moisture Protection | Stability | Reference |
| Solid Powder | +4°C | Protect from light and moisture | At least 2 years | [3][4][5][10] |
| Aqueous Solution | 4°C | Protect from light | Recommended to be prepared fresh; may be stable for several weeks | |
| DMSO Stock Solution | Low Temperature (e.g., -20°C) | Protect from light | Enhanced long-term stability |
Factors Affecting Stability
-
pH: The fluorescence of Acridine Orange is pH-dependent. In acidic environments, it becomes protonated and can be trapped within organelles like lysosomes. While the effect of pH on the chemical degradation of the dye in solution is not extensively documented in the provided results, a study on photocatalytic degradation showed the highest efficiency at pH 11 and the lowest in acidic conditions, suggesting pH can influence its degradation under specific conditions.
-
Light: Acridine Orange is light-sensitive and should be protected from light to prevent photobleaching and degradation.
-
Temperature: For long-term storage, especially of solutions, lower temperatures are recommended to slow down potential degradation processes.
Mechanism of Action: Differential Staining
The utility of Acridine Orange lies in its ability to differentially stain various cellular components based on their chemical nature and the dye's concentration. This is not a signaling pathway but a mechanism of physical interaction and fluorescence.
Caption: Mechanism of Acridine Orange's differential fluorescence.
Experimental Protocols
Preparation of a 1 mg/mL Stock Solution in Water
-
Weigh out 1 mg of this compound powder.
-
Add 1 mL of high-purity water (e.g., deionized or distilled).
-
Vortex or sonicate until the dye is completely dissolved. The solution should be clear and orange to red.
-
Store the stock solution at 4°C, protected from light. It is recommended to use this solution within a short period. For longer storage, consider preparing a stock solution in DMSO.
General Staining Protocol for Live Cells
-
Prepare Working Solution: Dilute the Acridine Orange stock solution in a serum-free medium or Phosphate-Buffered Saline (PBS) to a final working concentration of 1-5 µg/mL.
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging-specific dishes.
-
Washing: Gently wash the cells once with PBS.
-
Staining: Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C, ensuring protection from light.
-
Final Washes: Remove the staining solution and wash the cells two to three times with PBS or a serum-free medium.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for green and red/orange fluorescence.
Caption: Workflow for staining live cells with Acridine Orange.
Apoptosis Detection with Acridine Orange
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic cells based on nuclear morphology and lysosomal integrity.
-
Cell Preparation: Culture and treat cells as required for the experiment.
-
Staining: Stain the cells with a low concentration of Acridine Orange (e.g., 1 µg/mL) for 15 minutes.
-
Observation: Observe the cells under a fluorescence microscope.
-
Viable cells: Exhibit a green nucleus with a uniform, intact structure.
-
Early apoptotic cells: Show bright green chromatin condensation in the nucleus.
-
Late apoptotic cells: Display orange to red fluorescence due to increased lysosomal activity and changes in nuclear membrane permeability, along with nuclear fragmentation.
-
Conclusion
This compound is a powerful fluorescent probe for visualizing nucleic acids and acidic organelles. Its effective use is contingent upon a thorough understanding of its solubility and stability characteristics. By following the guidelines presented in this technical guide, researchers can prepare reliable staining solutions and perform robust and reproducible experiments, thereby leveraging the full potential of this versatile dye in their scientific endeavors.
References
- 1. ACRIDINE ORANGE | 65-61-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. adipogen.com [adipogen.com]
- 6. benchchem.com [benchchem.com]
- 7. emsdiasum.com [emsdiasum.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Acridine orange - Wikipedia [en.wikipedia.org]
- 10. Sapphire Bioscience [sapphirebioscience.com]
An In-depth Technical Guide to the Safety and Handling of Acridine Orange in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and relevant experimental protocols for the use of Acridine (B1665455) Orange in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental data.
Chemical and Physical Properties
Acridine Orange is a versatile fluorescent dye with properties that necessitate careful handling. A summary of its key chemical and physical data is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₉N₃ | [1] |
| Molecular Weight | 265.36 g/mol | [1] |
| Appearance | Orange to red-brown powder | [2] |
| Solubility | Soluble in water and ethanol | [3] |
| DMSO: 20 mg/mL | [4] | |
| PBS (pH 7.2): 1 mg/mL | ||
| Excitation/Emission (DNA) | ~502 nm / ~525 nm (Green) | [5][6] |
| Excitation/Emission (RNA/ssDNA) | ~460 nm / ~650 nm (Red) | [5][6] |
| Excitation/Emission (Acidic Organelles) | ~475 nm / ~590 nm (Orange) |
Toxicological Data
Acridine Orange is classified as a hazardous substance, primarily due to its mutagenic properties. It is harmful if swallowed and is suspected of causing genetic defects.[5]
| Toxicity Metric | Value | Species | Reference |
| LD50 (Subcutaneous) | 250 mg/kg | Mouse | [4] |
| LD50 (Intravenous) | 32 mg/kg (male) | Mouse | [7] |
| LD50 (Intravenous) | 36 mg/kg (female) | Mouse | [7] |
Occupational Exposure Limits
Currently, specific occupational exposure limits for Acridine Orange have not been established by major regulatory bodies. However, due to its hazardous nature, exposure should be minimized. For particulates not otherwise regulated, general exposure limits may be considered as a reference.
| Regulatory Body | Limit | Value |
| OSHA PEL | Not Available | - |
| NIOSH REL | Not Available | - |
| ACGIH TLV | Not Available | - |
| California PEL (for Particulates not otherwise regulated, Respirable fraction) | TWA | 5 mg/m³ |
Hazard Identification and Safety Precautions
Hazard Statements:
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to Acridine Orange.
| PPE | Specification |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[5] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile).[5] |
| Skin and Body Protection | A fully-buttoned lab coat and impervious clothing.[5] |
| Respiratory Protection | A suitable respirator (e.g., N95) should be used if handling the powder form or if aerosols may be generated.[5] |
Handling and Storage
Proper handling and storage are crucial for both safety and maintaining the integrity of Acridine Orange.
Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder.[8]
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke in the laboratory.[8]
Storage
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[8][10]
-
Store away from incompatible materials such as strong oxidizing agents.[9]
Stability
-
Powder: Stable for extended periods when stored correctly.[11]
-
Stock Solutions: Can be prepared in high-purity water or DMSO. DMSO is often preferred for higher concentrations and better long-term stability at low temperatures. Aliquoting is recommended to avoid freeze-thaw cycles. Store protected from light.[4][11] Aqueous stock solutions are stable for up to one month at 4°C.[12]
-
Working Solutions: It is highly recommended to prepare working solutions fresh for each experiment as aqueous solutions are not stable for long periods.[11]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and consult a doctor.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Consult a doctor.[5] |
Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Ventilate: For large spills, evacuate the immediate area and ensure it is well-ventilated.[8]
-
Contain:
-
Decontaminate: Clean the affected area and any contaminated equipment.[11]
-
Dispose: Collect all contaminated materials in a suitable, sealed, and clearly labeled container for hazardous waste disposal.[8][11]
-
Preparation: Wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Initial Cleaning: For visible contamination, use an absorbent material to remove the bulk of the substance.[13]
-
Decontamination Solution: Prepare a decontamination solution. While specific deactivating solutions for Acridine Orange are not well-documented, a thorough cleaning with a laboratory detergent and water is a common practice. For some intercalating agents, a solution of sodium hypochlorite (B82951) (bleach) followed by a sodium thiosulfate (B1220275) solution can be effective, but compatibility with the contaminated surface must be considered.
-
Application: Liberally apply the decontamination solution to the contaminated surface and allow for a sufficient contact time (e.g., 15-20 minutes).
-
Scrubbing: If necessary, gently scrub the area with a soft brush or cloth to ensure complete removal.
-
Rinsing: Thoroughly rinse the surface with water to remove any residual cleaning agents.
-
Drying: Allow the surface to air dry or wipe it down with a clean, dry cloth.
-
Disposal: Dispose of all cleaning materials as hazardous waste.
Waste Disposal
All waste containing Acridine Orange, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[9]
-
Collect waste in a compatible, sealed, and clearly labeled container.[8]
-
Do not mix with other waste streams.[8]
-
Dispose of the waste through a licensed waste disposal service in accordance with local, state, and federal regulations.[8]
-
Do not dispose of Acridine Orange down the drain. [9]
Signaling Pathways and Experimental Workflows
Mutagenicity Signaling Pathway
Acridine Orange is a known mutagen that acts as a DNA intercalating agent. This intercalation can lead to frameshift mutations during DNA replication, triggering a cellular DNA damage response.
Caption: Signaling pathway of Acridine Orange-induced mutagenicity.
Experimental Workflow: General Handling
A structured workflow is essential to minimize risks when working with Acridine Orange.
Caption: General experimental workflow for handling Acridine Orange.
Experimental Workflow: Spill Cleanup
A logical progression of steps should be followed in the event of a spill.
Caption: Workflow for cleaning up an Acridine Orange spill.
Experimental Protocols
Protocol for Staining of Lysosomes and Nuclei
Acridine Orange is a lysosomotropic dye that accumulates in acidic organelles, such as lysosomes, where it fluoresces red. In the nucleus and cytoplasm, it fluoresces green.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., coverslips, imaging-specific dishes).
-
Preparation of Staining Solution: On the day of the experiment, prepare a fresh working solution of Acridine Orange by diluting a stock solution in a complete cell culture medium to a final concentration of 1-5 µg/mL.[14]
-
Cell Staining: Remove the existing culture medium from the cells and add the pre-warmed (37°C) Acridine Orange staining solution, ensuring the entire cell monolayer is covered.[14]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[5]
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed complete phenol (B47542) red-free medium or PBS for 5 minutes each to reduce background fluorescence.[14]
-
Imaging: Add fresh, pre-warmed phenol red-free medium or PBS to the cells. Immediately proceed to image the cells using a fluorescence microscope.
Protocol for Apoptosis Detection using Acridine Orange and Ethidium Bromide (AO/EB) Staining
This dual-staining method allows for the differentiation of viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Staining Solution Preparation: Prepare a fresh staining solution by mixing 10 µL of Acridine Orange stock solution (1 mg/mL in ddH₂O) and 10 µL of Ethidium Bromide stock solution (1 mg/mL in ddH₂O) in 1 mL of PBS. Protect the solution from light.[9]
-
Cell Preparation:
-
Staining:
-
Microscopic Analysis:
-
Observation: Immediately observe the cells under a fluorescence microscope and categorize them:
-
Viable cells: Uniformly green nucleus with an intact structure.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange to red nucleus with condensed and fragmented chromatin.
-
Necrotic cells: Uniformly orange to red nucleus with a normal morphology.
-
References
- 1. carlroth.com [carlroth.com]
- 2. Acridine orange - Wikipedia [en.wikipedia.org]
- 3. Interactions of the DNA intercalator acridine orange, with itself, with caffeine, and with double stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pro-lab.co.uk [pro-lab.co.uk]
- 6. dalynn.com [dalynn.com]
- 7. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. benchchem.com [benchchem.com]
- 10. Acridine orange/ethidium bromide (AO/EtBr) double staining [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metachromatic Properties of Acridine Orange for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metachromatic properties of Acridine (B1665455) Orange (AO), a versatile fluorescent dye with broad applications in cellular and molecular biology. This document elucidates the core principles of AO's fluorescence, its differential interactions with nucleic acids and acidic organelles, and provides detailed experimental protocols for its application in research.
Core Principles of Acridine Orange Metachromasia
Acridine Orange is a cell-permeable, cationic dye that exhibits metachromasia, meaning its fluorescence emission spectrum changes depending on its concentration and the macromolecules it binds to.[1][2] This property allows for the simultaneous visualization of different cellular components and processes.[3]
At low concentrations or when intercalated as a monomer into the rigid structure of double-stranded DNA (dsDNA), Acridine Orange fluoresces green.[1][4] In contrast, at higher concentrations or when it binds to single-stranded nucleic acids (ssDNA or RNA) and acidic compartments, it forms aggregates that fluoresce red or orange.[1][5] This shift is primarily due to electrostatic interactions and stacking of AO molecules.[6][7]
The weakly basic nature of Acridine Orange allows it to freely diffuse across cell membranes in its uncharged form.[6][8] Within the acidic environment of organelles like lysosomes and autolysosomes (with a low pH), AO becomes protonated and trapped, leading to its accumulation and the characteristic red fluorescence.[9][10][11] This makes it an excellent tool for studying acidic vesicular organelles (AVOs).[12][13]
Factors Influencing Metachromatic Properties:
-
Concentration: Higher concentrations of AO favor the formation of aggregates, leading to a red shift in fluorescence.[1][14]
-
pH: Acidic environments promote the protonation and trapping of AO, leading to high local concentrations and red fluorescence.[9][15]
-
Ionic Strength: The ionic strength of the medium can influence the binding of AO to nucleic acids.[16]
Quantitative Spectral Data
The distinct spectral characteristics of Acridine Orange are crucial for designing and interpreting fluorescence-based experiments. The excitation and emission maxima vary depending on the binding state of the dye.
| State of Acridine Orange | Binding Mode | Excitation Maximum (nm) | Emission Maximum (nm) | Predominant Color |
| Monomeric | Intercalation in dsDNA | ~502 | ~525[1][6] | Green |
| Aggregated | Electrostatic stacking on ssDNA/RNA | ~460[1][6] | ~650[1][15] | Red/Orange |
| Aggregated | Concentration in Acidic Vesicles | ~460-500[17] | ~640-650[6][17] | Red/Orange |
Experimental Protocols
Here we provide detailed methodologies for key applications of Acridine Orange in research. It is crucial to optimize staining concentrations and incubation times for specific cell types and experimental conditions.
Differential Staining of DNA and RNA for Fluorescence Microscopy
This protocol allows for the visualization of DNA in the nucleus (green) and RNA-rich structures such as the cytoplasm and nucleoli (red/orange).
Materials:
-
Acridine Orange stock solution (1 mg/mL in sterile distilled water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol (B129727) or a commercial fixation solution
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Grow cells on glass coverslips or prepare a cell smear on a glass slide.
-
Fixation: Fix the cells with absolute methanol for 2 minutes or follow a standard fixation protocol.[18][19] Allow the slides to air dry.
-
Staining Solution Preparation: Prepare a working solution of Acridine Orange at a concentration of 1-5 µg/mL in PBS.
-
Staining: Flood the slide with the Acridine Orange working solution and incubate for 2-5 minutes at room temperature, protected from light.[5][18]
-
Washing: Gently rinse the slide with PBS to remove excess stain.
-
Mounting: Mount a coverslip over the stained cells using a suitable mounting medium.
-
Visualization: Observe the cells under a fluorescence microscope. Use a blue light excitation (around 488 nm) and collect green (~525 nm) and red (>600 nm) emissions. DNA in the nucleus will appear green, while RNA in the cytoplasm and nucleolus will fluoresce red or orange.
Analysis of Acidic Vesicular Organelles (AVOs) for Autophagy Studies
This protocol is designed for the detection and quantification of AVOs, which increase during autophagy.[10][12]
Materials:
-
Acridine Orange stock solution (1 mg/mL in sterile distilled water)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope or flow cytometer
Procedure for Fluorescence Microscopy:
-
Cell Preparation: Culture cells to the desired confluency in a suitable imaging vessel.
-
Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange in pre-warmed complete cell culture medium at a final concentration of 1-5 µM.[17]
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the Acridine Orange working solution and incubate for 15-30 minutes at 37°C in the dark.[17]
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.[17]
-
Imaging: Add fresh, pre-warmed PBS or culture medium to the cells and immediately visualize them. The cytoplasm and nucleus will exhibit green fluorescence, while acidic organelles will appear as bright red or orange puncta.[3]
Procedure for Flow Cytometry:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension of 10⁵ to 10⁶ cells in 100 µL of PBS or culture medium.[20]
-
Staining: Add the Acridine Orange working solution (final concentration 1-5 µg/mL) to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer with 488 nm laser excitation. Collect green fluorescence at ~530 nm and red fluorescence at >600 nm. An increase in the red-to-green fluorescence intensity ratio can indicate an increase in AVOs and autophagy.[10][11]
Cell Viability Assessment with Acridine Orange and Propidium Iodide (PI)
This dual-staining method distinguishes between live, apoptotic, and necrotic cells. Acridine Orange stains all cells, while Propidium Iodide, a membrane-impermeant dye, only enters dead cells with compromised membranes.[21]
Materials:
-
Acridine Orange/Propidium Iodide (AO/PI) staining solution (e.g., 10x solution available commercially or prepared in-house)
-
Cell suspension
-
Fluorescence microscope or flow cytometer
Procedure:
-
Staining Solution Preparation: If using a 10x stock, dilute it to 1x with PBS. A typical working solution contains AO and PI at appropriate concentrations.
-
Staining: Mix a small volume of the cell suspension with the AO/PI staining solution. For example, mix 10 µL of cell suspension with 2 µL of 10x AO/PI stain.[21] The staining is typically immediate, and no incubation is necessary.[21]
-
Visualization (Microscopy): Place a small volume of the stained cell suspension on a microscope slide. Observe under a fluorescence microscope.[21]
-
Analysis (Flow Cytometry): Analyze the stained cells using a flow cytometer. Live cells will be green fluorescent, while dead cells will be red fluorescent.
Visualizations
The following diagrams illustrate the key principles and workflows associated with Acridine Orange staining.
Caption: Mechanism of Acridine Orange's metachromatic fluorescence.
Caption: General experimental workflow for Acridine Orange staining.
Caption: Autophagy signaling pathway and the role of AVOs stained by Acridine Orange.
References
- 1. benchchem.com [benchchem.com]
- 2. Metachromasia - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Interactions of the DNA intercalator acridine orange, with itself, with caffeine, and with double stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Acridine Orange | AAT Bioquest [aatbio.com]
- 7. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal Stability Assay [bio-protocol.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Acridine orange - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. What is the general procedure of acridine orange staining? | AAT Bioquest [aatbio.com]
- 20. benchchem.com [benchchem.com]
- 21. logosbio.com [logosbio.com]
- 22. researchgate.net [researchgate.net]
The Illuminating Journey of Acridine Orange: A Technical Guide to a Versatile Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acridine (B1665455) Orange (AO) is a metachromatic fluorescent dye with a rich history that has evolved from a simple textile dye to an indispensable tool in modern cell biology, diagnostics, and drug development. This technical guide provides an in-depth exploration of the history, discovery, and core principles of Acridine Orange as a fluorescent probe. We will delve into its physicochemical properties, detailing its interactions with nucleic acids and acidic organelles. This guide presents a compilation of detailed experimental protocols for its application in fluorescence microscopy and flow cytometry for a variety of key research applications. Furthermore, we will visualize critical cellular pathways, such as P-glycoprotein mediated drug efflux and lysosomal-mediated cell death, where Acridine Orange serves as a powerful analytical tool, using Graphviz diagrams to illustrate these complex processes. This document aims to be a comprehensive resource for researchers seeking to leverage the full potential of Acridine Orange in their scientific endeavors.
A Journey Through Time: The History and Discovery of Acridine Orange
The story of Acridine Orange begins in the late 19th century, not in a biology laboratory, but in the burgeoning field of synthetic chemistry. Its parent molecule, acridine, was first isolated from coal tar.[1] Initially, acridine dyes, including Acridine Orange, were utilized for their vibrant colors in the textile industry.
The turn of the 20th century marked a pivotal shift towards the biological applications of acridine compounds. A significant milestone in the journey of Acridine Orange as a fluorescent dye was the work of H. Strugger in the 1940s. He was a pioneer in using Acridine Orange for the vital staining of plant cells and microorganisms, laying the groundwork for its use in distinguishing live from dead cells.
In the mid-20th century, Ludwig von Bertalanffy and his colleagues championed the use of Acridine Orange fluorescence for the cytodiagnosis of cancer. They observed that cancer cells, rich in RNA, fluoresced a brilliant orange-red, while normal cells exhibited a green fluorescence, a discovery that opened new avenues in cancer research and diagnostics.
Later, in the 1970s and 80s, Zbigniew Darzynkiewicz and his team extensively developed and refined the use of Acridine Orange in flow cytometry for cell cycle analysis. Their work established methods to differentially stain DNA and RNA, allowing for detailed characterization of different phases of the cell cycle.
The Chemistry of Color: Mechanism of Action
Acridine Orange is a cell-permeable, cationic dye. Its versatility as a fluorescent probe stems from its ability to interact differently with various cellular components, resulting in distinct fluorescent signals.
Interaction with Nucleic Acids:
Acridine Orange's most well-known application is its differential staining of DNA and RNA.[2][3] This is based on the principle that the dye exhibits different emission spectra depending on its mode of binding.
-
Intercalation with dsDNA: At low concentrations, Acridine Orange molecules insert themselves between the base pairs of double-stranded DNA (dsDNA). In this intercalated state, the dye is in a monomeric form and, upon excitation with blue light, emits a green fluorescence .[2][3]
-
Electrostatic Interactions with ssDNA and RNA: In contrast, when Acridine Orange encounters single-stranded nucleic acids like RNA or denatured DNA, it binds electrostatically to the phosphate (B84403) backbone. This leads to the aggregation of dye molecules, and these aggregates emit a red-orange fluorescence when excited.[2][3]
This differential staining allows for the simultaneous visualization of DNA in the nucleus (green) and RNA in the cytoplasm and nucleolus (red-orange).
Lysosomotropic Properties:
Acridine Orange is a weak base and can freely diffuse across cellular membranes in its uncharged state. However, it becomes protonated and trapped within acidic organelles, such as lysosomes and autophagosomes. This accumulation leads to the formation of aggregates, causing these acidic vesicles to fluoresce bright red-orange . This property makes Acridine Orange an excellent marker for studying lysosomal dynamics, autophagy, and lysosomal membrane permeabilization.[1]
Quantitative Data Presentation
The spectral properties of Acridine Orange are crucial for designing and interpreting fluorescence-based experiments. The following table summarizes the key quantitative data for Acridine Orange when bound to DNA and RNA.
| Property | Acridine Orange bound to dsDNA | Acridine Orange bound to ssRNA/ssDNA | Reference(s) |
| Excitation Maximum (λex) | ~502 nm | ~460 nm | [2][3] |
| Emission Maximum (λem) | ~525 nm (Green) | ~650 nm (Red) | [2][3] |
| Fluorescence Quantum Yield (ΦF) | Increases with increasing P/D ratio | Generally lower than when bound to dsDNA | [2] |
| Binding Constant (Ka) | High affinity | Lower affinity than dsDNA | [4] |
Note: The exact spectral values and quantum yields can be influenced by factors such as pH, ionic strength, and the ratio of dye to nucleic acid (P/D ratio).
Experimental Protocols
The following are detailed methodologies for some of the key applications of Acridine Orange.
Staining of Bacteria for Fluorescence Microscopy
This protocol is adapted for the general staining of bacteria in a smear.
Materials:
-
Acridine Orange solution (0.01% in a suitable buffer, e.g., acetate (B1210297) buffer, pH 4.0)
-
Methanol (B129727) (for fixation)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (blue excitation, green/red emission)
Procedure:
-
Prepare a thin smear of the bacterial sample on a clean microscope slide.
-
Air dry the smear completely.
-
Fix the smear by flooding the slide with methanol for 2 minutes.
-
Allow the slide to air dry again.
-
Flood the slide with the 0.01% Acridine Orange staining solution and incubate for 2-3 minutes.
-
Gently rinse the slide with distilled water to remove excess stain.
-
Allow the slide to air dry in the dark.
-
Mount a coverslip using a non-fluorescent mounting medium.
-
Observe the slide under a fluorescence microscope. Bacteria will typically fluoresce bright orange against a darker background.
Cell Cycle Analysis by Flow Cytometry
This protocol is a general guideline for staining cells with Acridine Orange for cell cycle analysis.
Materials:
-
Cell suspension
-
Phosphate-buffered saline (PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
RNase A solution (100 µg/mL)
-
Acridine Orange staining solution (e.g., 5 µg/mL in PBS)
-
Flow cytometer with a 488 nm laser and detectors for green and red fluorescence.
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 30 minutes.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in the permeabilization solution and incubate for 5 minutes at room temperature.
-
Add RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.
-
Add the Acridine Orange staining solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells on a flow cytometer. The green fluorescence intensity will be proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Staining of Lysosomes in Live Cells
This protocol describes the staining of acidic lysosomes in live cultured cells.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Acridine Orange solution (1-5 µg/mL in cell culture medium)
-
Phosphate-buffered saline (PBS) or phenol (B47542) red-free medium
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Grow cells to the desired confluency.
-
Remove the culture medium and wash the cells once with PBS or phenol red-free medium.
-
Add the pre-warmed Acridine Orange staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Remove the staining solution and wash the cells twice with PBS or phenol red-free medium.
-
Add fresh PBS or phenol red-free medium to the cells.
-
Immediately image the cells using a fluorescence microscope. Lysosomes and other acidic compartments will appear as bright red-orange puncta within the cytoplasm.
Visualizing Cellular Pathways
Acridine Orange is a valuable tool for visualizing and studying dynamic cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate two key pathways where Acridine Orange plays a significant role.
P-glycoprotein (P-gp) Mediated Drug Efflux
P-glycoprotein is a transmembrane pump that actively transports a wide range of hydrophobic drugs out of the cell, contributing to multidrug resistance in cancer.[5][6][7] Fluorescent substrates of P-gp, or dyes that accumulate in the cell, can be used to study its activity. While Acridine Orange is not a direct substrate of P-gp, its intracellular accumulation can be affected by the efflux of other drugs that are P-gp substrates, indirectly reflecting the pump's activity.
Lysosomal-Mediated Cell Death (Apoptosis)
Lysosomal membrane permeabilization (LMP) is a critical event in some forms of apoptosis, leading to the release of lysosomal hydrolases, such as cathepsins, into the cytosol.[8][9] This initiates a cascade of events culminating in cell death. Acridine Orange can be used to monitor LMP, as the leakage of the dye from the lysosomes into the cytosol results in a shift from red to green fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acridine orange - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. P- glycoproteins | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosome-Independent Activation of the Lysosomal Cell Death Pathway by Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Core Chemical Structure and Applications of Acridine Orange Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Acridine (B1665455) Orange hydrochloride hydrate (B1144303) is a versatile, cell-permeable fluorescent dye widely utilized in cellular and molecular biology. Its metachromatic properties, which result in different emission wavelengths depending on its binding target, make it an invaluable tool for a range of applications, from cell cycle analysis to the study of apoptosis and autophagy. This technical guide provides a comprehensive overview of its basic chemical structure, physicochemical properties, mechanism of action, and detailed protocols for its use in fluorescence microscopy and flow cytometry.
Core Chemical Structure and Physicochemical Properties
Acridine Orange is a cationic dye belonging to the acridine family. The core structure consists of a tricyclic aromatic ring system. The hydrochloride hydrate form ensures its solubility in aqueous solutions, a critical feature for biological applications.
Synonyms: 3,6-Bis(dimethylamino)acridine hydrochloride, C.I. 46005[1][2][3] Appearance: Dark orange to dark red powder[1][2][4]
The key quantitative properties of Acridine Orange hydrochloride hydrate are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₇H₁₉N₃·HCl·xH₂O[1][2][4] |
| Molecular Weight | 301.81 g/mol (anhydrous basis)[2][3][4] |
| Melting Point | 284-287 °C[1][5][6] |
| Solubility | Soluble in water (20 mg/mL) and DMSO (20 mg/mL)[2][5] |
| Spectral Data (dsDNA) | Excitation Maximum (λex): ~502 nm Emission Maximum (λem): ~525 nm (Green)[2][5][7] |
| Spectral Data (ssDNA/RNA) | Excitation Maximum (λex): ~460 nm Emission Maximum (λem): ~650 nm (Red)[2][5][7] |
| Spectral Data (Acidic Organelles) | Excitation Maximum (λex): ~475 nm Emission Maximum (λem): ~590 nm (Orange)[2][5] |
Mechanism of Differential Staining
Acridine Orange's utility stems from its ability to differentially stain nucleic acids and acidic organelles.[8][9] As a cell-permeable dye, it passively diffuses across the plasma membrane of live cells.
-
Interaction with Double-Stranded DNA (dsDNA): When Acridine Orange interacts with dsDNA, it intercalates between the base pairs.[6][10] In this monomeric state, it is excited by blue light and emits a bright green fluorescence.[8]
-
Interaction with Single-Stranded DNA (ssDNA) and RNA: The dye binds to single-stranded nucleic acids primarily through electrostatic interactions with the phosphate (B84403) backbone.[5][7][9] This leads to the formation of dye aggregates, which causes a metachromatic shift in its fluorescence spectrum, resulting in a red-to-orange emission.[9][11]
-
Accumulation in Acidic Compartments: Being a weak base, Acridine Orange accumulates in acidic organelles such as lysosomes and autophagosomes.[5][8] In these low-pH environments, the dye becomes protonated and sequestered, forming aggregates that emit a distinct orange-red fluorescence when excited by blue light.[5][12]
This differential staining allows for the simultaneous visualization and quantification of various cellular states, making it a powerful probe for assessing cell viability, cell cycle status, and autophagic activity.[7][9]
Caption: Mechanism of Acridine Orange differential fluorescence.
Experimental Protocols
Accurate and reproducible results with Acridine Orange staining are contingent upon carefully controlled experimental conditions. Below are detailed methodologies for common applications.
Fluorescence Microscopy for Bacteria and Yeast Detection
This protocol is for the general staining of microorganisms for visualization via epifluorescence microscopy.
A. Reagent Preparation:
-
Stain Stock Solution (2 mg/mL): Dissolve 20 mg of this compound in 10 mL of distilled water. Store protected from light in a refrigerator.[10]
-
Working Solution (e.g., 0.01%): Dilute the stock solution as required by your specific protocol. A common dilution involves adding 1 mL of the stock solution and 0.5 mL of glacial acetic acid to 50 mL of distilled water.[10]
B. Staining Procedure:
-
Prepare a smear of the clinical or environmental sample on a clean, grease-free glass slide and allow it to air dry.[13][14]
-
Fix the smear using either heat fixation or by flooding the slide with absolute methanol (B129727) for 2 minutes, followed by air drying.[13][14]
-
Flood the slide with the Acridine Orange working solution and allow it to incubate for 2 minutes.[13][15]
-
Gently rinse the slide with tap water to remove excess stain and allow it to air dry completely.[13][15]
-
Examine the slide using a fluorescent microscope equipped with appropriate filters for green and orange/red emission.
C. Expected Results:
-
Background Debris & Human Cells: Stain green to yellow, providing high contrast for easy detection of microorganisms.[10][13]
Flow Cytometry for Cell Cycle Analysis
This protocol is designed for analyzing the DNA and RNA content of a cell population to determine cell cycle status.
A. Reagent Preparation:
-
Acridine Orange Stock Solution (2 mg/mL): Dissolve 2 mg of Acridine Orange in 1 mL of distilled water. Store refrigerated and protected from light.[10][16]
-
Permeabilization Buffer (Buffer #1): Prepare a solution containing 0.1% Triton X-100, 0.2 M sucrose, and 10⁻⁴ M EDTA in a citrate-phosphate buffer (pH ~3.5).[16]
-
Staining Buffer (Buffer #2): Prepare a solution containing 0.1 M NaCl in a citrate-phosphate buffer (pH ~3.8).[16]
-
AO Staining Solution (20 µg/mL): Immediately before use, prepare the staining solution by adding 0.1 mL of the AO stock solution to 9.9 mL of Staining Buffer (Buffer #2) for a 1:100 dilution.[16]
B. Staining Procedure:
-
Prepare a single-cell suspension of 10⁵ to 10⁶ cells in 100 µL of media or PBS.[10][16]
-
Add 0.5 mL of the cold Permeabilization Buffer (Buffer #1) to the cell suspension.[16]
-
Incubate for 1 minute.[16]
-
Add 0.5 mL of the freshly prepared AO Staining Solution.[16]
-
Analyze the sample immediately on a flow cytometer.
C. Flow Cytometry Analysis:
-
Excitation: Use a blue laser (488 nm).
-
Emission: Collect green fluorescence in a channel around 530 nm (for DNA) and red fluorescence in a channel above 600 nm (for RNA).[10][11]
-
Interpretation: Cells in G0/G1 will have a diploid DNA content and show a specific level of green fluorescence. Cells in S phase will show intermediate green fluorescence, and G2/M cells will have twice the green fluorescence of G0/G1 cells. Apoptotic cells may show reduced green and enhanced red fluorescence.[17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. adipogen.com [adipogen.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound - CAS-Number 65-61-2 - Order from Chemodex [chemodex.com]
- 6. ACRIDINE ORANGE | 65-61-2 [chemicalbook.com]
- 7. Acridine orange - Wikipedia [en.wikipedia.org]
- 8. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. What is the general procedure of acridine orange staining? | AAT Bioquest [aatbio.com]
- 15. microbenotes.com [microbenotes.com]
- 16. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 17. unionbio.com [unionbio.com]
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging of Autophagy using Acridine Orange Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Orange (AO) is a versatile fluorescent dye utilized for the assessment of autophagy in live cells. This metachromatic dye is cell-permeable and exhibits differential fluorescence depending on its concentration and the pH of its environment. In healthy cells, AO intercalates with double-stranded DNA and emits a green fluorescence. However, within the acidic vesicular organelles (AVOs) characteristic of late-stage autophagy, such as autolysosomes, AO becomes protonated and aggregates, leading to a shift in its fluorescence to red.[1][2][3] This property allows for the visualization and quantification of autophagy through the detection of these acidic compartments.
These application notes provide a comprehensive guide to the principles, protocols, and data analysis for using Acridine Orange in live-cell imaging of autophagy.
Principle of Autophagy Detection with Acridine Orange
Acridine Orange is a weak base that can freely cross cellular membranes in its uncharged state. Upon entering acidic compartments like lysosomes and autolysosomes, the low pH causes AO to become protonated and trapped.[4][5] The accumulation and aggregation of AO within these AVOs lead to a metachromatic shift from green to red fluorescence when excited by blue light.[3][6] An increase in the intensity of red fluorescence is indicative of an increase in the volume and/or number of AVOs, which is a hallmark of enhanced autophagic activity.[1][7]
Experimental Protocols
Materials
-
Acridine Orange (powder or stock solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live-cell imaging chamber, plates, or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC for green, TRITC or Texas Red for red)
-
Autophagy inducer (e.g., rapamycin, starvation medium like HBSS)[2]
-
Autophagy inhibitor (e.g., bafilomycin A1, 3-methyladenine) for validation[9]
Stock Solution Preparation
-
Prepare a 1 mg/mL stock solution of Acridine Orange in sterile PBS or DMSO.
-
Protect the stock solution from light and store it at 4°C for up to 6 months.[9]
Protocol 1: General Staining of Live Cells
This protocol provides a basic method for staining live adherent or suspension cells with Acridine Orange.
-
Culture cells to the desired confluency in a live-cell imaging dish or plate.
-
Prepare a fresh working solution of Acridine Orange by diluting the stock solution in a complete cell culture medium to a final concentration of 1-5 µg/mL. The optimal concentration may vary depending on the cell type and should be determined empirically.[9][10]
-
Remove the existing culture medium from the cells.
-
Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[9][10]
-
Gently wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye.[9]
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope.
Protocol 2: Acridine Orange Staining for Autophagy Detection
This protocol is optimized for the visualization and quantification of AVOs associated with autophagy.
-
Seed cells in a live-cell imaging plate and allow them to adhere overnight.
-
Treat cells with the desired autophagy inducer (e.g., rapamycin) or inhibitor for the appropriate duration. Include untreated cells as a negative control.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the Acridine Orange working solution (1-5 µg/mL in serum-free medium or PBS) and incubate for 15 minutes at 37°C.[4][9]
-
Wash the cells twice with PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Immediately visualize the cells under a fluorescence microscope.
Data Acquisition and Analysis
Live cells will exhibit a bright green nucleus and a faint green cytoplasm, while apoptotic cells may show condensed or fragmented chromatin stained bright green or yellow-green.[10] A marked increase in red fluorescent puncta in the cytoplasm indicates the accumulation of AVOs and an induction of autophagy.[2]
Quantitative Analysis
For a more quantitative assessment, a ratiometric analysis of the red-to-green fluorescence intensity ratio (R/GFIR) can be performed.[1][7] This method helps to correct for variations in cell size and dye loading.[2]
-
Capture images in both the green (e.g., FITC filter) and red (e.g., TRITC or Texas Red filter) channels.[8]
-
Using image analysis software (e.g., ImageJ/Fiji), quantify the mean fluorescence intensity of both the red and green channels for individual cells or defined regions of interest.
-
Calculate the R/GFIR for each cell. An increase in this ratio indicates an increase in autophagy.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Treatment Group | AO Concentration (µg/mL) | Incubation Time (min) | Mean Red Fluorescence Intensity (Arbitrary Units) | Mean Green Fluorescence Intensity (Arbitrary Units) | Red/Green Fluorescence Intensity Ratio (R/GFIR) |
| Control (Untreated) | 1 | 15 | 150 ± 15 | 300 ± 25 | 0.50 |
| Rapamycin (200 nM, 24h) | 1 | 15 | 450 ± 30 | 280 ± 20 | 1.61 |
| Bafilomycin A1 (100 nM, 4h) | 1 | 15 | 120 ± 10 | 310 ± 28 | 0.39 |
Data are representative and should be determined experimentally.
Troubleshooting
| Issue | Possible Cause | Solution |
| Only Green Fluorescence Observed | Predominantly healthy, non-autophagic cells. Suboptimal AO concentration. | Induce autophagy with a positive control (e.g., rapamycin). Optimize AO concentration (typically 1-5 µg/mL).[10] |
| High Background Fluorescence | Incomplete removal of excess dye. | Increase the number of washes with PBS after staining.[10] |
| Photobleaching | Prolonged exposure to excitation light. | Minimize exposure time and intensity. Use a lower magnification when possible.[9] |
| Weak Red Signal | Impaired lysosomal acidification. | Use a lysosomotropic agent like bafilomycin A1 as a negative control to confirm the role of acidic organelles.[10] |
| Inconsistent Staining | Inconsistent dye concentration or incubation time. | Ensure consistent preparation of working solutions and incubation times for all samples.[11] |
Visualizations
Caption: Simplified signaling pathway of macroautophagy.
Caption: Experimental workflow for Acridine Orange staining.
References
- 1. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput quantitative detection of basal autophagy and autophagic flux using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. logosbio.com [logosbio.com]
Application Notes: Differentiating Apoptosis and Necrosis with Acridine Orange
Application Notes and Protocols for Cell Cycle Analysis using Acridine Orange Hydrochloride Hydrate by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell cycle analysis is a cornerstone of research in cancer biology, developmental biology, and drug discovery. It provides critical insights into the proliferative status of cell populations and the effects of therapeutic agents on cell division. Flow cytometry is a powerful high-throughput technique for single-cell analysis of the cell cycle. Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye that differentially stains DNA and RNA, enabling detailed cell cycle analysis.[1]
This document provides a comprehensive protocol for the use of Acridine Orange hydrochloride hydrate (B1144303) for cell cycle analysis by flow cytometry. It is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method to dissect the cell cycle into its distinct phases.
Principle of the Assay
Acridine Orange is a metachromatic dye, meaning it emits different wavelengths of light depending on how it binds to its target molecules.[2] This property is central to its use in cell cycle analysis.
-
Intercalation into Double-Stranded DNA (dsDNA): When AO intercalates into the stable, double-helical structure of DNA, it exists as a monomer. In this state, it is excited by blue light (approximately 488 nm) and emits green fluorescence (at approximately 525 nm). The intensity of the green fluorescence is directly proportional to the DNA content of the cell.
-
Binding to Single-Stranded RNA (ssRNA): In contrast, when AO binds to the more flexible, single-stranded structure of RNA, it aggregates and forms dimers. These aggregates are also excited by blue light but emit red fluorescence (at approximately 650 nm). The intensity of the red fluorescence is proportional to the RNA content of the cell.
This differential staining allows for the simultaneous measurement of both DNA and RNA content within individual cells. As cells progress through the cell cycle, their DNA and RNA content change in a predictable manner, enabling their classification into different phases. Quiescent cells (G0) have a diploid DNA content (2N) and low RNA content. As cells enter the G1 phase and prepare for division, their RNA content increases. During the S phase, DNA is synthesized, leading to a progressive increase in DNA content from 2N to 4N, while RNA content remains high. In the G2 and M phases, cells have a tetraploid DNA content (4N) and high RNA content.[3]
Data Presentation
The following table summarizes the expected distribution of a healthy, asynchronously growing population of Jurkat cells as analyzed by Acridine Orange staining and flow cytometry. The percentages are representative and may vary depending on the cell line, culture conditions, and experimental treatments.
| Cell Cycle Phase | DNA Content | RNA Content | Green Fluorescence (DNA) | Red Fluorescence (RNA) | Representative Cell Population (%) |
| G0 (Quiescent) | 2N | Low | Low | Low | 6.5% |
| G1 (Gap 1) | 2N | High | Low | High | 39.6% |
| S (Synthesis) | 2N -> 4N | High | Intermediate | High | 22.7% |
| G2 (Gap 2) | 4N | High | High | High | 14.8% |
| M (Mitosis) | 4N | High | High | High | 1.7% |
Data is representative of Jurkat cells and is based on findings from multiparameter cell cycle analysis.[2]
Experimental Protocols
This protocol is adapted from established methods for Acridine Orange staining for cell cycle analysis by flow cytometry.[4]
Materials and Reagents
Reagents:
-
Acridine Orange hydrochloride hydrate (e.g., Polysciences, Cat# 4539)
-
Citric acid monohydrate
-
Dibasic sodium phosphate (B84403), anhydrous
-
Triton X-100
-
Sucrose
-
Disodium EDTA
-
Sodium chloride (NaCl)
-
Deionized water (dH₂O)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Equipment:
-
Flow cytometer with a 488 nm blue laser and detectors for green (e.g., 525/50 nm bandpass) and red (>650 nm longpass) fluorescence.
-
Vortex mixer
-
Centrifuge
-
Micropipettes and sterile tips
-
1.5 mL microcentrifuge tubes or 12 x 75 mm flow cytometry tubes
-
Ice bucket
Preparation of Solutions
Citrate-Phosphate Buffers:
-
Solution X (0.1 M Citric Acid): Dissolve 2.1 g of citric acid monohydrate in 100 mL of dH₂O.
-
Solution Y (0.2 M Dibasic Sodium Phosphate): Dissolve 2.84 g of anhydrous dibasic sodium phosphate in 100 mL of dH₂O.
-
pH 3.0 Buffer: Mix 79.45 mL of Solution X with 20.55 mL of Solution Y.
-
pH 3.8 Buffer: Mix 64.5 mL of Solution X with 35.5 mL of Solution Y.
Stock Buffers:
-
Stock Buffer #1 (Cell Permeabilization):
-
0.1% Triton X-100 (100 µL)
-
0.2 M Sucrose (6.85 g)
-
10⁻⁴ M Disodium EDTA (3.58 mg)
-
50 mL of pH 3.0 Citrate-Phosphate Buffer
-
Bring the final volume to 100 mL with dH₂O. The final pH should be approximately 3.5. Store at 4°C.
-
-
Stock Buffer #2 (Staining Buffer Base):
-
0.1 M NaCl (0.58 g)
-
14.25 mL of pH 3.8 Citrate-Phosphate Buffer
-
Bring the final volume to 100 mL with dH₂O. Store at 4°C.
-
Acridine Orange Solutions:
-
AO Stock Solution (2 mg/mL): Dissolve 20 mg of this compound in 10 mL of dH₂O. Store at 4°C, protected from light.
-
AO Staining Solution (20 µg/mL): Prepare fresh for each experiment. Dilute the AO Stock Solution 1:100 in Stock Buffer #2. For example, add 0.1 mL of AO Stock Solution to 9.9 mL of Stock Buffer #2.[4]
Staining Procedure
-
Cell Preparation: Harvest 1 x 10⁵ to 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 100 µL of PBS or cell culture medium.
-
Permeabilization: Add 0.5 mL of cold Stock Buffer #1 to the cell suspension. Mix gently by vortexing or flicking the tube. Incubate for 1 minute at room temperature.
-
Staining: Add 0.5 mL of the freshly prepared AO Staining Solution to the cell suspension. Mix gently.
-
Analysis: Analyze the samples immediately on the flow cytometer. Do not wash the cells after adding the staining solution.
Flow Cytometry Data Acquisition
-
Excitation: 488 nm blue laser.
-
Emission Filters:
-
Green Fluorescence (DNA): 525/50 nm bandpass filter (e.g., FITC channel).
-
Red Fluorescence (RNA): >650 nm longpass filter (e.g., PerCP or PE-Cy5.5 channel).
-
-
Data Display: Use a bivariate dot plot of Green Fluorescence (Area) versus Red Fluorescence (Area). Use linear scaling for both axes.
-
Gating:
-
Gate on the main cell population using a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris and aggregates.
-
From the single-cell population, create a bivariate plot of Green Fluorescence (DNA) vs. Red Fluorescence (RNA).
-
Mandatory Visualizations
Signaling Pathway and Staining Principle
Caption: Principle of Acridine Orange differential staining for DNA and RNA analysis.
Experimental Workflow
Caption: Experimental workflow for Acridine Orange cell cycle analysis.
References
Application Notes: Detailed Protocol for Bacterial Viability Staining with Acridine Orange
Audience: Researchers, scientists, and drug development professionals.
Principle and Applications
Acridine (B1665455) Orange (AO) is a versatile, cell-permeable fluorescent dye that selectively binds to nucleic acids.[1][2] Its application in bacterial viability assessment is based on its differential fluorescence emission when bound to different types of nucleic acids. The dye intercalates into double-stranded DNA (dsDNA), characteristic of viable cells with intact membranes, and emits green fluorescence (maximum emission ~525 nm).[1][3][4] In contrast, it binds to single-stranded RNA or denatured DNA, which is more accessible in dead or membrane-compromised bacteria, and emits orange to red fluorescence (maximum emission ~650 nm).[1][3][4]
This differential staining allows for the microscopic visualization and differentiation of live and dead bacteria within a population.[2] Live bacteria will fluoresce green, while dead or membrane-damaged bacteria will fluoresce orange-red.[5][6] This method is more sensitive than traditional Gram staining for detecting microorganisms, especially in samples with low bacterial counts like blood cultures or cerebrospinal fluid.[7][8]
Key Applications:
-
Assessing bacterial viability in response to antimicrobial agents.
-
Monitoring fermentation processes.
-
Enumerating viable and non-viable bacteria in environmental samples.[9]
-
Confirming the presence of bacteria in clinical specimens when Gram stain results are ambiguous.[9][10]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for successful bacterial viability staining using Acridine Orange.
| Parameter | Recommended Value | Notes |
| AO Working Concentration | 0.01% (w/v) or 1-5 µg/mL | A titration may be necessary to find the optimal concentration for specific bacterial species and experimental conditions.[1][11][12] |
| Staining Buffer pH | 7.2 - 7.4 (Physiological) | For viability assessment, physiological pH is crucial. Acidic pH (~4.0) is used for differential staining to detect bacteria in clinical specimens, causing most bacteria to fluoresce orange.[7][12] |
| Incubation Time | 2 - 5 minutes | Insufficient time can lead to weak fluorescence.[11] Avoid excessive exposure to light during and after staining to prevent photobleaching.[1][7] |
| Fixation (Optional) | Absolute Methanol (B129727) (2 minutes) or Heat Fixing | Fixation can improve cell adherence and reduce background fluorescence but is not always necessary.[7][8][11] |
| Excitation Wavelength | 450 - 490 nm (Blue Light) | This range is standard for exciting Acridine Orange.[1][11][12] |
| Emission Wavelength (Live) | ~525 nm (Green) | Corresponds to AO intercalated with double-stranded DNA (dsDNA).[1][3][12] |
| Emission Wavelength (Dead) | ~650 nm (Orange-Red) | Corresponds to AO bound to single-stranded RNA or denatured DNA.[1][3][12] |
Experimental Workflow
The following diagram outlines the general workflow for bacterial viability staining with Acridine Orange.
Caption: Experimental workflow for bacterial viability staining with Acridine Orange.
Detailed Experimental Protocol
This protocol is designed for the analysis of bacterial viability using fluorescence microscopy.
Materials and Reagents
-
Acridine Orange (powder or stock solution)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Distilled or Deionized Water
-
Absolute Methanol (optional, for fixation)
-
Clean, grease-free microscope slides
-
Coverslips
-
Fluorescence microscope with appropriate filter sets (Excitation: ~488 nm, Emission: ~525 nm and ~650 nm)[1][12]
-
Micropipettes and tips
-
Bacterial culture or specimen
Reagent Preparation
-
Acridine Orange Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of Acridine Orange powder in 10 mL of distilled water. Store in a light-protected container at 2-8°C.[7] This solution is light-sensitive.
-
Acridine Orange Working Solution (0.01%): Dilute the stock solution 1:100 in PBS (pH 7.2-7.4).[10] For example, add 100 µL of 1 mg/mL stock solution to 9.9 mL of PBS. This solution should be prepared fresh before use.
Staining Procedure
-
Smear Preparation: Prepare a thin smear of the bacterial specimen on a clean microscope slide and allow it to air dry completely.[8][11] For liquid cultures, place 10-20 µL on the slide and spread evenly.
-
Fixation (Optional): If fixation is desired, either flood the air-dried smear with absolute methanol for 2 minutes or pass the slide through a flame (heat-fixing) 2-3 times.[7][8][13] Allow the slide to cool and dry completely.
-
Staining: Flood the smear with the 0.01% Acridine Orange working solution, ensuring the entire specimen is covered.[11][13] Incubate for 2-5 minutes at room temperature, protected from light.[7][11]
-
Rinsing: Gently rinse the slide with PBS or deionized water to remove excess stain.[7][11] Avoid prolonged or harsh rinsing, as this can wash away the stain and reduce fluorescence.[11]
-
Drying and Mounting: Allow the slide to air dry completely in the dark. A coverslip can be mounted using a non-fluorescent mounting medium to preserve the sample and improve image quality.[11]
Microscopy and Interpretation
-
Visualization: Examine the slide using a fluorescence microscope equipped with a blue light excitation filter (e.g., 450-490 nm).[11]
-
Image Acquisition: Capture images using two emission filters: one for green fluorescence (~525 nm) to detect live cells and one for red fluorescence (~650 nm) to detect dead cells.[1][12]
-
Interpretation of Results:
-
Viable Bacteria: Cells with intact membranes will appear bright green as AO intercalates with their dsDNA.[1][3]
-
Non-Viable Bacteria: Cells with compromised membranes will appear orange to red, as AO binds to their more accessible RNA and single-stranded DNA.[1][4][6]
-
Background: The background should be dark, though host cells, if present, may stain a pale green.[7][13]
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence | - Incorrect filter sets on the microscope.[1] - Low dye concentration or old/degraded reagents.[1][11] - Insufficient incubation time or excessive rinsing.[11] - Photobleaching from excessive light exposure.[1][7] | - Ensure excitation/emission filters are correct for AO (Blue excitation, Green/Red emission).[1][12] - Prepare fresh staining solution; consider a titration to optimize concentration.[1][11] - Increase incubation time incrementally. Rinse gently and briefly.[11] - Minimize light exposure before and during imaging.[1][7] |
| High Background Fluorescence | - Excess dye remaining on the slide.[1] - Staining solution is too concentrated. | - Ensure thorough but gentle rinsing after the staining step.[11] - Dilute the working solution or reduce staining time.[1] |
| All Cells Appear Orange/Red | - High dye concentration leading to aggregation.[1] - The staining buffer pH is too acidic.[7] - Widespread cell death or stress in the population.[1] | - Reduce the concentration of the AO working solution.[1] - Ensure the staining buffer is at a physiological pH (7.2-7.4) for viability assessment. - Verify the health of the bacterial culture with a control sample of known viable cells.[1] |
| All Cells Appear Green | - The population is predominantly live and healthy.[12] - AO concentration is too low to accumulate sufficiently in dead cells.[12] - Incorrect emission filter used (only green channel observed). | - This may be the correct result. Use a "kill control" (e.g., heat- or alcohol-treated bacteria) to validate that dead cells stain red. - Increase AO concentration incrementally.[12] - Check microscope settings and ensure the red emission filter is used for imaging.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. Acridine orange staining: Significance and symbolism [wisdomlib.org]
- 3. academic.oup.com [academic.oup.com]
- 4. youtube.com [youtube.com]
- 5. DE19832007A1 - Differentiation of living and dead microorganisms by fluorescence microscopy after fixing and staining with acridine orange - Google Patents [patents.google.com]
- 6. Acridine orange staining reaction as an index of physiological activity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. What are the applications of acridine orange stain? | AAT Bioquest [aatbio.com]
- 10. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 11. Acridine Orange | MI [microbiology.mlsascp.com]
- 12. benchchem.com [benchchem.com]
- 13. dalynn.com [dalynn.com]
Application Notes: Lysosomal Stability Assay Using Acridine Orange in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomes are acidic organelles crucial for cellular degradation and recycling processes.[1] The integrity of the lysosomal membrane is vital for cell health, and its permeabilization (LMP) can lead to the release of hydrolytic enzymes into the cytosol, triggering cell death pathways such as apoptosis or necrosis.[1][2] The lysosomal stability assay using Acridine (B1665455) Orange (AO) is a widely used method to assess LMP in cultured cells.[3] AO is a lysosomotropic weak base that readily crosses cell membranes and accumulates in the acidic environment of lysosomes.[1][4] Within the acidic lumen, AO becomes protonated and aggregates, leading to a metachromatic shift in its fluorescence from green to red.[4] Upon disruption of the lysosomal membrane, AO leaks into the cytoplasm, where it exists in a monomeric form and fluoresces green.[4][5] This shift from red to green fluorescence provides a quantifiable measure of lysosomal stability.[4]
Principle of the Assay
Acridine Orange is a cell-permeable fluorescent dye that acts as a weak base.[6] In its uncharged state, it freely diffuses across biological membranes.[4] The acidic interior of lysosomes (pH 4-5) causes AO to become protonated and trapped within these organelles.[4][6] This accumulation leads to the formation of AO aggregates, which emit red fluorescence when excited with blue light.[4] In contrast, the lower concentration of monomeric AO in the cytoplasm and nucleus fluoresces green.[4] When the lysosomal membrane is compromised, the trapped AO leaks into the cytosol, resulting in a decrease in red fluorescence and an increase in green fluorescence. This change can be monitored and quantified using fluorescence microscopy or flow cytometry.[1][2]
Key Applications
-
Toxicology and Drug Discovery: Evaluating the potential of compounds to induce lysosomal damage.
-
Cell Death Research: Studying the involvement of lysosomal membrane permeabilization in different cell death modalities.
-
Disease Modeling: Investigating lysosomal dysfunction in various pathological conditions.
-
Autophagy Research: Assessing the volume of acidic vesicular organelles.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the lysosomal stability assay using Acridine Orange.
Table 1: Acridine Orange Staining Parameters
| Parameter | Value | Notes |
| Stock Solution Concentration | 1 mg/mL in sterile water or DMSO | Protect from light and store at 4°C.[8] |
| Working Concentration | 0.5 - 5.0 µM (or 1-5 µg/mL) | Optimal concentration should be determined empirically for each cell type.[4][6] |
| Incubation Time | 15 - 30 minutes | Longer incubation times may lead to cytotoxicity.[6][8] |
| Incubation Temperature | 37°C | Standard cell culture conditions.[1][8] |
Table 2: Fluorescence Detection Parameters
| Parameter | Green Fluorescence (Monomeric AO) | Red Fluorescence (Aggregated AO) |
| Excitation Wavelength | ~488 nm | ~460-488 nm |
| Emission Wavelength | ~525 nm | ~650 nm |
Note: Specific filter sets on fluorescence microscopes and flow cytometers should be chosen to best capture these emission spectra.[9]
Experimental Protocols
Protocol 1: Lysosomal Stability Assay by Fluorescence Microscopy
This protocol allows for the qualitative and quantitative assessment of lysosomal stability in adherent cells.
Materials:
-
Cultured cells grown on glass coverslips or in imaging-grade multi-well plates
-
Acridine Orange (Sigma-Aldrich, Cat. No. A6014 or equivalent)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
LMP-inducing agent (e.g., Leu-Leu methyl ester hydrobromide - LLOMe, as a positive control)[1]
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on coverslips or in imaging plates to reach 50-75% confluency on the day of the experiment.[3]
-
Treatment: Treat cells with the test compound or positive control (e.g., LLOMe) for the desired duration. Include an untreated control.
-
Acridine Orange Staining:
-
Washing:
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or PBS to the cells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Capture images using filters for both green and red fluorescence. Healthy cells will exhibit bright red puncta (lysosomes) with a faint green cytoplasmic and nuclear staining. Cells with compromised lysosomes will show a decrease in red punctate staining and an increase in diffuse green cytoplasmic fluorescence.[4]
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the red and green channels using image analysis software (e.g., ImageJ).
-
The ratio of red to green fluorescence intensity can be used as a measure of lysosomal stability. A decrease in this ratio indicates lysosomal membrane permeabilization.
-
Protocol 2: Lysosomal Stability Assay by Flow Cytometry
This protocol provides a high-throughput method for quantifying lysosomal stability in a cell population.
Materials:
-
Cultured suspension or adherent cells
-
Acridine Orange
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer with blue laser excitation and detectors for green and red fluorescence
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described in the microscopy protocol.
-
Cell Harvesting (for adherent cells):
-
Gently wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach. Note that trypsinization can affect lysosomal integrity, so it should be performed gently and consistently across samples.[10]
-
Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
-
Acridine Orange Staining:
-
Resuspend the cell pellet in complete medium.
-
Add Acridine Orange to a final concentration of 1-5 µg/mL.
-
Incubate for 15-30 minutes at 37°C, protected from light.[6]
-
-
Washing:
-
Centrifuge the stained cells and discard the supernatant.
-
Wash the cells twice with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the cells on a flow cytometer.
-
Excite the cells with a 488 nm laser.
-
Collect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter) and red fluorescence in the FL3 channel (e.g., >650 nm longpass filter).
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Analyze the shift in fluorescence from the red (FL3) to the green (FL1) channel. A decrease in red fluorescence intensity and a concomitant increase in green fluorescence intensity indicate lysosomal destabilization.
-
Visualization of Workflows and Principles
Caption: Experimental workflow for the Acridine Orange lysosomal stability assay.
Caption: Principle of Acridine Orange staining for lysosomal stability.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no fluorescence | - Incorrect microscope/flow cytometer filter sets.[11]- Low dye concentration.[11]- Insufficient incubation time.[9]- Photobleaching.[11] | - Ensure filters are appropriate for AO's excitation/emission spectra.- Optimize AO concentration for your cell type.- Increase incubation time incrementally.- Minimize exposure to excitation light. |
| All cells appear green | - Healthy cells with no lysosomal damage.- AO concentration is too low to accumulate sufficiently in lysosomes.[9] | - Include a positive control for LMP to validate the assay.- Increase the AO concentration. |
| High background fluorescence | - Incomplete washing of excess dye.- High dye concentration leading to non-specific binding. | - Increase the number and duration of wash steps.- Reduce the AO working concentration. |
| Unexpected red fluorescence with LMP inducers | - Some compounds (e.g., chloroquine) can cause lysosomal swelling or block autophagy flux, leading to an increase in acidic vesicle volume and thus more red fluorescence, which can be misinterpreted.[12] | - Use alternative positive controls like LLOMe or photo-oxidation.- Corroborate results with other assays for lysosomal integrity. |
Concluding Remarks
The Acridine Orange lysosomal stability assay is a robust and versatile method for assessing lysosomal membrane permeabilization. Its ratiometric nature provides a sensitive readout for changes in lysosomal integrity. However, researchers should be mindful of potential artifacts and optimize the protocol for their specific cell type and experimental conditions. For more specific applications, such as exclusively tracking lysosomes without nuclear staining, alternative probes like LysoTracker™ dyes may be considered.[8][12]
References
- 1. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal Stability Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. A simple method to visualize and assess the integrity of lysosomal membrane in mammalian cells using a fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomol.com [biomol.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Flow cytofluorometry of lysosomal acridine orange uptake by living cultured cells. Effect of trypsinization and starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Acridine Orange Staining of Fixed Cells for Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized in cell biology and drug development for its ability to differentially stain deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).[1] Its metachromatic properties, where the dye exhibits different colors when interacting with different cellular components, make it a powerful tool for various applications, including cell cycle analysis, apoptosis detection, and autophagy studies.[1] This document provides comprehensive application notes and detailed protocols for the use of Acridine Orange in staining fixed cells for fluorescence microscopy.
Core Principles of Acridine Orange Staining
Acridine Orange is a cationic dye that can interact with nucleic acids in distinct ways, leading to different fluorescent emissions.[1][2]
-
Intercalation with dsDNA: When AO intercalates into the double helix of DNA, it is in a monomeric state and emits a green fluorescence upon excitation with blue light.[1][3]
-
Electrostatic Interaction with ssRNA: In the case of single-stranded RNA, AO interacts electrostatically with the phosphate (B84403) backbone. This leads to the aggregation of AO molecules, which then emit a red to orange fluorescence.[1]
This differential staining allows for the simultaneous visualization and quantification of DNA and RNA within the same fixed cell, providing insights into cellular morphology and metabolic state.
Key Applications in Fixed Cells
-
Visualization of Nucleic Acids: Distinguish between the nucleus (green, DNA) and the cytoplasm/nucleolus (red/orange, RNA).
-
Apoptosis Detection: Identify apoptotic cells through chromatin condensation. The condensed chromatin in apoptotic cells is more susceptible to denaturation, leading to an increase in red fluorescence after specific denaturation steps.[4][5]
-
Autophagy Analysis: While primarily used in live cells to detect acidic vesicular organelles (AVOs), the principles can be adapted to study the accumulation of these structures in fixed samples.[6][7]
-
Cell Cycle Analysis: Differentiate between phases of the cell cycle based on DNA and RNA content.[8]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Acridine Orange staining.
Table 1: Spectral Properties of Acridine Orange
| Bound to | Interaction Type | Excitation Maximum | Emission Maximum | Observed Color |
| dsDNA | Intercalation (Monomeric) | ~502 nm[2] | ~525 nm[2][3] | Green |
| ssRNA/ssDNA | Electrostatic (Aggregates) | ~460 nm[2][3] | ~650 nm[2][3] | Red/Orange |
Table 2: Recommended Reagent Concentrations and Incubation Times for Fixed Cells
| Application | Fixative | AO Concentration | Staining Time | Notes |
| General Nucleic Acid Staining | 4% Paraformaldehyde | 1-5 µg/mL | 15-30 minutes[9] | Post-fixation permeabilization with Triton X-100 may be required.[10] |
| General Nucleic Acid Staining | Absolute Methanol (B129727) | 1-5 µg/mL | 2-5 minutes[5][11] | Methanol acts as both a fixative and permeabilizing agent. |
| Apoptosis Detection (Acid Denaturation) | 1-4% Paraformaldehyde | ~6 µg/mL[4][5] | ~5 minutes in AO solution | Requires pre-treatment with RNase A and HCl to denature DNA.[4][5] |
Experimental Protocols
Protocol 1: General Staining of Paraformaldehyde-Fixed Cells
This protocol is suitable for the general visualization of DNA and RNA in cells fixed with paraformaldehyde (PFA).
Materials:
-
Cells cultured on coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
0.1-0.5% Triton X-100 in PBS (for permeabilization)
-
Acridine Orange stock solution (e.g., 1 mg/mL in water)
-
Acridine Orange working solution (1-5 µg/mL in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Wash cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature to permeabilize the membranes.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with the Acridine Orange working solution for 15-30 minutes at room temperature in the dark.[8][9]
-
Washing: Wash the cells two to three times with PBS to remove excess dye.[9]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells immediately using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
Protocol 2: Staining of Methanol-Fixed Cells
This protocol offers a quicker alternative as methanol simultaneously fixes and permeabilizes the cells.
Materials:
-
Cells cultured on coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ice-cold Absolute Methanol
-
Acridine Orange working solution (1-5 µg/mL in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Wash cells once with PBS.
-
Fixation: Fix the cells by immersing the coverslips in ice-cold absolute methanol for 5-10 minutes at -20°C.[5]
-
Washing: Gently wash the cells three times with PBS.
-
Staining: Incubate the cells with the Acridine Orange working solution for 2-5 minutes at room temperature in the dark.[11]
-
Washing: Briefly rinse the cells with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Observe the cells under a fluorescence microscope.
Protocol 3: Apoptosis Detection in Fixed Cells (Acid Denaturation Method)
This protocol is designed to specifically identify apoptotic cells, which exhibit increased red fluorescence due to the higher susceptibility of their condensed chromatin to acid denaturation.[4][5]
Materials:
-
Cell suspension (approximately 1 x 10⁶ cells)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
1% Paraformaldehyde in PBS, ice-cold
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (1 mg/mL in distilled water, DNAse-free)[4]
-
0.1 M HCl[4]
-
Acridine Orange Staining Solution (see preparation below)
Reagent Preparation:
-
AO Staining Solution (pH 2.6): Prepare a 0.1 M Citric acid solution and a 0.2 M Na₂HPO₄ solution. To 90 mL of 0.1 M Citric acid, add Acridine Orange to a final concentration of 6 µg/mL. Adjust the pH to 2.6 by adding approximately 10 mL of 0.2 M Na₂HPO₄. Store at 4°C in the dark for several weeks.[4]
Procedure:
-
Cell Harvest and Fixation: Harvest approximately 1 x 10⁶ cells and wash with PBS. Fix the cells by resuspending them in 1 mL of 1% paraformaldehyde in PBS on ice for 15 minutes.[4][12]
-
Post-Fixation: Centrifuge the cells and resuspend the pellet in 5 mL of PBS. Centrifuge again and resuspend in 0.5 mL of PBS. Add 4.5 mL of ice-cold 70% ethanol while vortexing. Cells can be stored at -20°C for several weeks.[5]
-
RNase Treatment: Centrifuge the ethanol-fixed cells and resuspend the pellet in 0.2 mL of RNase A solution. Incubate at 37°C for 30 minutes.[4][5]
-
Acid Denaturation: Centrifuge and resuspend the pellet in 0.2 mL of PBS. Add 0.5 mL of 0.1 M HCl at room temperature.[4][5]
-
Staining: After 30-45 seconds, add 2 mL of the AO staining solution.[4][5]
-
Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit increased red fluorescence and decreased green fluorescence compared to non-apoptotic cells.[4][5]
Visualizations
Caption: Mechanism of Acridine Orange differential fluorescence.
Caption: Experimental workflow for AO staining of fixed cells.
Caption: Logic of using AO to detect apoptotic cells.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Dye concentration too low. | Gradually increase the Acridine Orange concentration.[13] |
| Improper filter sets. | Ensure the excitation and emission filters are appropriate for AO (Green: Ex ~488 nm, Em ~525 nm; Red: Ex ~460 nm, Em ~650 nm).[8][9] | |
| Photobleaching. | Minimize light exposure. Image promptly after staining or use an anti-fade mounting medium.[13] | |
| High Background | Inadequate washing. | Increase the number and duration of washing steps with PBS after staining.[13] |
| Dye concentration too high. | Reduce the Acridine Orange concentration or staining time. | |
| Only Green Fluorescence | Suboptimal AO concentration for red signal. | Increase AO concentration to promote aggregation on RNA.[9] |
| Insufficient RNA content in cells. | This may be a true biological result. | |
| Incorrect filter set for red channel. | Verify the red channel filter set is correctly configured.[9] | |
| Only Red/Orange Fluorescence | Dye concentration is too high. | High concentrations can lead to aggregation and non-specific red fluorescence. Perform a titration to find the optimal concentration.[8] |
| Cell death (necrosis). | Necrotic cells may show uniform red/orange staining. Co-stain with a viability dye like Propidium Iodide or DAPI to assess membrane integrity.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. Acridine orange - Wikipedia [en.wikipedia.org]
- 3. Acridine Orange | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. emsdiasum.com [emsdiasum.com]
- 6. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
Preparing Acridine Orange Working Solution from Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye utilized for the differential staining of nucleic acids and the visualization of acidic vesicular organelles (AVOs).[1][2] Its metachromatic properties, emitting green fluorescence when bound to double-stranded DNA and red-orange fluorescence when bound to single-stranded DNA, RNA, or within acidic compartments, make it an invaluable tool in cell biology.[1][3] This document provides detailed protocols for preparing Acridine Orange working solutions from powder and its application in cell viability and autophagy analysis.
Safety Precautions
Acridine Orange is a suspected mutagen and should be handled with care.[4][5] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling the powder and solutions.[4] Work in a well-ventilated area and avoid inhalation of the powder.[5] Dispose of waste according to institutional and national guidelines for hazardous materials.[6]
Hazard and Precautionary Statements:
| Hazard Statement | Precautionary Statement |
| H341: Suspected of causing genetic defects.[4] | P280: Wear protective gloves/eye protection.[4] |
| P308+P313: IF exposed or concerned: Get medical advice/attention.[4] |
Preparation of Acridine Orange Stock Solution
A concentrated stock solution is typically prepared from Acridine Orange powder, which is then diluted to a working concentration. The choice of solvent depends on the desired concentration and stability.
Table 1: Stock Solution Preparation
| Solvent | Concentration | Procedure | Storage | Stability |
| High-Purity Water or PBS | 1 mg/mL | Dissolve 1 mg of Acridine Orange powder in 1 mL of sterile high-purity water or Phosphate-Buffered Saline (PBS).[2] | 4°C, protected from light.[2] | Up to 6 months.[2] |
| 2 mg/mL | Dissolve 2 mg of Acridine Orange powder in 1 mL of deionized water.[7] | Refrigerated, protected from light.[7] | Not specified. | |
| DMSO | 20 mg/mL | Dissolve Acridine Orange powder in DMSO.[8] | -20°C, protected from light.[8] | ≥4 years.[8] |
Note: Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, especially for DMSO-based stocks.[3]
Preparation of Acridine Orange Working Solution
The working solution is prepared by diluting the stock solution in a suitable buffer or cell culture medium immediately before use. It is highly recommended to prepare the working solution fresh for each experiment.[3]
Table 2: Working Solution Preparation for General Staining
| Application | Stock Solution | Dilution | Working Concentration | Incubation |
| General Live Cell Staining | 1 mg/mL in PBS | Dilute in complete cell culture medium. | 1-5 µg/mL[2] | 15-30 minutes at 37°C.[2] |
| Blood Smear Staining | Not specified | Mix 10 mL of Acridine Orange solution with 90 mL of phosphate (B84403) buffer (pH 6.2).[9] | Not specified | 3 minutes.[9] |
| Cell Cycle Analysis | 2 mg/mL in dH₂O | 1:100 in Buffer #2.[7] | 20 µg/mL[7] | Immediate analysis.[7] |
Experimental Protocols
Protocol 1: Staining of Live Cells for Viability Assessment (AO/PI Co-staining)
This protocol utilizes the differential permeability of live and dead cells to Acridine Orange (AO) and Propidium Iodide (PI). Live cells will fluoresce green, while dead cells will fluoresce red.[10]
Materials:
-
Acridine Orange stock solution (1 mg/mL in PBS)
-
Propidium Iodide stock solution (1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in PBS at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining Solution Preparation: Prepare a fresh AO/PI staining solution by mixing the AO and PI stock solutions with PBS. A common method is to add 1 µL of AO stock and 1 µL of PI stock to 1 mL of PBS.[11]
-
Staining: Add 10 µL of the AO/PI staining solution to 100 µL of the cell suspension.[11] Mix gently.
-
Incubation: Incubate for 5-10 minutes at room temperature in the dark.[11]
-
Visualization: Place 10 µL of the stained cell suspension on a microscope slide, cover with a coverslip, and visualize immediately using a fluorescence microscope.
Expected Results:
-
Live cells: Green nucleus with intact structure.[1]
-
Early apoptotic cells: Bright green nucleus with chromatin condensation.[1]
-
Late apoptotic/necrotic cells: Orange-red nucleus with compromised membrane integrity.
Protocol 2: Staining of Acidic Vesicular Organelles (AVOs) for Autophagy Detection
Acridine Orange accumulates in acidic compartments, such as lysosomes and autophagosomes, where it forms aggregates that fluoresce bright red. An increase in red fluorescence can be indicative of autophagy.[1][2]
Materials:
-
Acridine Orange stock solution (1 mg/mL in PBS or DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live cells cultured on coverslips or imaging dishes
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Working Solution Preparation: Prepare a fresh working solution of Acridine Orange by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µg/mL.[2]
-
Staining: Remove the existing culture medium and wash the cells once with pre-warmed PBS. Add the Acridine Orange working solution and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[2]
-
Washing: Gently wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye.[2]
-
Imaging: Add fresh, pre-warmed medium to the cells and observe immediately under a fluorescence microscope.[2]
Expected Results:
-
Cytoplasm and Nucleus: Green fluorescence.
-
Acidic Vesicular Organelles (AVOs): Bright red/orange punctate fluorescence.[1] An increase in the intensity and number of red fluorescent vesicles can indicate an induction of autophagy.
Visualizations
Caption: Experimental workflow for preparing Acridine Orange working solution.
Caption: Logical relationship of AO/PI staining for cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. biognost.com [biognost.com]
- 7. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. biognost.com [biognost.com]
- 10. revvity.com [revvity.com]
- 11. benchchem.com [benchchem.com]
Optimal Concentration of Acridine Orange for Staining HeLa Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine (B1665455) Orange (AO) is a versatile, cell-permeable fluorescent dye that intercalates with nucleic acids to emit different colors based on the type of nucleic acid and its conformation. This property makes it an invaluable tool for assessing various cellular parameters in HeLa cells, including cell viability, cell cycle status, and the integrity of acidic organelles like lysosomes. When AO binds to double-stranded DNA (dsDNA), it fluoresces green, while its interaction with single-stranded DNA (ssDNA) or RNA results in red fluorescence.[1][2] Furthermore, as a weak base, AO accumulates in acidic compartments, where it forms aggregates that emit a bright red to orange fluorescence.[1][3] This document provides detailed protocols for the optimal use of Acridine Orange for staining HeLa cells for various research applications.
Quantitative Data Summary
The optimal concentration of Acridine Orange for staining HeLa cells varies depending on the specific application. The following table summarizes recommended concentrations for different experimental goals.
| Application | Acridine Orange Concentration | Incubation Time & Temperature | Key Observations |
| Vital Staining of Mitochondria | 1 x 10⁻⁸ M (sufficient) to 5 x 10⁻⁷ M | < 1 minute at 37°C | Bright green fluorescence of mitochondria.[4] |
| Staining of Acidic Vesicular Organelles (AVOs) / Lysosomes | 1 µg/mL in serum-free medium | 15 minutes at 37°C | Bright red or orange fluorescence in acidic compartments; green nuclei in healthy cells.[3] |
| Cell Cycle Analysis (Flow Cytometry) | 20 µg/mL (final concentration in staining solution) | Immediate analysis after staining | Green fluorescence for DNA content (G0/G1, S, G2/M phases) and red fluorescence for RNA content.[3][5] |
| Apoptosis vs. Necrosis Differentiation (Fluorescence Microscopy) | 100 µg/mL (in combination with Ethidium Bromide) | 5 minutes at room temperature | Live cells: green nuclei; Early apoptotic cells: condensed, bright green nuclei; Late apoptotic cells: orange-red nuclei; Necrotic cells: orange-red, structurally normal nuclei.[6][7] |
| General Nuclear and Chromatin Staining | Up to 10⁻³ M (for some derivatives) | Not specified | Fluorescent staining of chromosomes and nuclear structures in living cells.[8] |
Experimental Protocols
Protocol 1: Staining of Acidic Vesicular Organelles (AVOs) in HeLa Cells
This protocol is designed for the visualization of lysosomes and other acidic compartments using fluorescence microscopy.
Materials:
-
HeLa cells cultured on coverslips or in imaging-grade dishes
-
Acridine Orange (stock solution: 1 mg/mL in distilled water)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation: Grow HeLa cells to the desired confluency on coverslips or in an appropriate imaging vessel.
-
Staining Solution Preparation: Prepare a working solution of 1 µg/mL Acridine Orange in a serum-free medium.[3]
-
Washing: Gently wash the cells once with PBS to remove any residual serum.
-
Staining: Add the AO working solution to the cells and incubate for 15 minutes at 37°C, protected from light.[3]
-
Washing: Remove the staining solution and wash the cells thoroughly with PBS at least four times to minimize background fluorescence.[3]
-
Imaging: Immediately visualize the cells using a fluorescence microscope equipped with filter sets for green (e.g., FITC) and red (e.g., TRITC) fluorescence. Healthy cells will exhibit green nuclei, while acidic organelles will fluoresce bright red or orange.[3]
Protocol 2: Cell Cycle Analysis of HeLa Cells via Flow Cytometry
This protocol enables the differential staining of DNA and RNA to analyze the cell cycle distribution of a HeLa cell population.
Materials:
-
HeLa cells in suspension (10⁵ - 10⁶ cells)
-
Acridine Orange stock solution (2 mg/mL in distilled water)[3][5]
-
Buffer #1 (Permeabilization/Lysis Buffer): 0.1% Triton X-100, 0.2 M sucrose, 10⁻⁴ M disodium (B8443419) EDTA in pH 3.0 citrate-phosphate buffer.[5]
-
Buffer #2 (Staining Buffer): 0.1 M NaCl in pH 3.8 citrate-phosphate buffer.[5]
-
Final AO Staining Solution: Dilute the AO stock solution 1:100 in Buffer #2 to a final concentration of 20 µg/mL. Prepare this solution fresh for each experiment.[5]
Procedure:
-
Cell Preparation: Harvest approximately 10⁵ to 10⁶ HeLa cells and resuspend them in 100 µL of media or PBS.[3]
-
Permeabilization: Add 0.5 mL of cold Buffer #1 to the cell suspension and incubate for 1 minute.[3][5]
-
Staining: Add 0.5 mL of the final AO staining solution (in Buffer #2).[3][5]
-
Analysis: Analyze the samples immediately on a flow cytometer. Use blue laser excitation (488 nm) and collect green fluorescence (e.g., at 530 nm) for DNA content and red fluorescence (e.g., >600 nm) for RNA content.[3]
Visualization of Experimental Workflow and Staining Mechanism
The following diagrams illustrate the general workflow for Acridine Orange staining and the underlying mechanism of differential fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Acridine Orange | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. [Hydrophobic acridine dyes for fluorescent staining of mitochondria in living cells. 3. Specific accumulation of the fluorescent dye NAO on the mitochondrial membranes in HeLa cells by hydrophobic interaction. Depression of respiratory activity, changes in the ultrastructure of mitochondria due to NAO. Increase of fluorescence in vital stained mitochondria in situ by irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Fluorescent staining of chromosomes and nuclear structures in living LM- and HeLa-cells with new acridine dyes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cell Fate: A Detailed Protocol for Apoptosis Detection using Acridine Orange and Ethidium Bromide Double Staining
Application Note | Cell Biology | Apoptosis Detection
Authors:
Date:
December 21, 2025
Abstract
Apoptosis, or programmed cell death, is a critical process in organismal development and tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1] This application note provides a comprehensive protocol for the use of Acridine Orange (AO) and Ethidium Bromide (EB) double staining, a rapid and cost-effective fluorescence microscopy technique to identify viable, apoptotic, and necrotic cells.[2][3] This method is particularly valuable in drug development and fundamental research for assessing the cytotoxic and apoptotic potential of novel compounds.
Introduction
The accurate detection and quantification of apoptosis are essential in many areas of biomedical research.[1] The Acridine Orange/Ethidium Bromide (AO/EB) double staining assay is a widely used method that allows for the differentiation of cell populations based on plasma membrane integrity and chromatin morphology.[1][4] Acridine Orange is a vital dye that permeates both live and dead cells, staining the nucleus green.[5][6] Ethidium Bromide, on the other hand, can only enter cells with compromised membrane integrity, a hallmark of late-stage apoptosis and necrosis, staining the nucleus red.[1][6] This differential staining allows for the clear identification of live, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
The AO/EB double staining technique relies on the differential uptake of the two fluorescent dyes.[4]
-
Acridine Orange (AO): A cell-permeant, nucleic acid-binding dye that stains both live and dead cells.[4] It intercalates with double-stranded DNA (dsDNA) to emit green fluorescence.[1][7]
-
Ethidium Bromide (EB): A dye that is excluded by the intact plasma membrane of viable cells.[1] It can only enter cells in the later stages of apoptosis and necrosis when membrane integrity is lost.[1] Upon intercalation with DNA, it emits a red fluorescence which dominates over the green fluorescence of AO.[8]
This results in distinct staining patterns for different cell populations:
-
Viable Cells: Possess an intact cell membrane and normal chromatin structure. They will appear uniformly green.[9][10]
-
Early Apoptotic Cells: The cell membrane is still intact, but chromatin condensation and nuclear fragmentation begin. These cells will exhibit a bright green nucleus with condensed or fragmented chromatin.[9][10]
-
Late Apoptotic Cells: The cell membrane loses its integrity, allowing EB to enter and stain the condensed and fragmented DNA. These cells will fluoresce orange to red.[1][9]
-
Necrotic Cells: These cells have a compromised cell membrane from the outset, allowing both dyes to enter. They will appear uniformly orange to red with a normal-sized nucleus.[1][9]
Caption: Principle of AO/EB differential staining of cells.
Materials and Reagents
-
Acridine Orange (AO) powder
-
Ethidium Bromide (EB) powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Adherent or suspension cells
-
Apoptosis-inducing agent (e.g., staurosporine, as a positive control)
-
96-well plates or coverslips
-
Fluorescence microscope with appropriate filters (excitation ~488 nm, green emission ~530 nm, red emission >600 nm)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Hemocytometer or automated cell counter
Experimental Protocols
Preparation of Staining Solution
-
Stock Solution: Dissolve 15 mg of AO and 50 mg of EB in 1 mL of 95% ethanol.
-
Add the ethanol solution to 49 mL of PBS to create a 50 mL stock solution.
-
Mix gently, aliquot, and store at -20°C, protected from light.
-
Working Solution: Before use, dilute the stock solution 1:10 in PBS (pH 7.4).[11] A common final concentration for the working solution is a mixture of 100 µg/mL AO and 100 µg/mL EB.[9]
Staining Protocol for Adherent Cells
-
Cell Seeding: Grow cells on coverslips in a petri dish or in a multi-well plate to the desired confluency (e.g., 3x10³ to 6x10³ cells per well in a 96-well plate).[1][11]
-
Induction of Apoptosis: Treat the cells with the experimental compound or a known apoptosis inducer for the desired duration. Include an untreated control group.
-
Washing: Gently wash the cells twice with 1X PBS.[1]
-
Staining: Add 100 µL of the AO/EB working solution to the cells and incubate for 5-15 minutes at 37°C in the dark.[1][11]
-
Final Wash: Wash the cells once with 1X PBS to remove excess stain.[1]
-
Visualization: Mount the coverslip on a microscope slide with a drop of PBS and observe immediately under a fluorescence microscope.[1]
Staining Protocol for Suspension Cells
-
Induction of Apoptosis: Treat the cells in suspension culture with the experimental compound.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation at 200 x g for 5 minutes.[1]
-
Washing: Wash the cells twice with 1X PBS, resuspending the pellet and centrifuging each time.[1]
-
Staining: Resuspend the cell pellet in 25 µL of the AO/EB working solution.[1]
-
Visualization: Place a small volume of the stained cell suspension on a microscope slide, cover with a coverslip, and observe immediately under a fluorescence microscope.
Caption: Experimental workflow for AO/EB staining.
Data Presentation and Interpretation
For quantitative analysis, count at least 200 cells per sample and categorize them based on their fluorescence and morphology.[9] The results can be expressed as the percentage of the total cell population for each category.
Table 1: Quantitative Analysis of Apoptosis in Drug-Treated Cancer Cells
| Treatment Group | % Viable Cells (Green) | % Early Apoptotic Cells (Bright Green, Condensed Chromatin) | % Late Apoptotic Cells (Orange/Red, Fragmented Chromatin) | % Necrotic Cells (Uniform Orange/Red) | Total Apoptotic Cells (%) |
| Untreated Control | 95 ± 3 | 3 ± 1 | 1 ± 0.5 | 1 ± 0.5 | 4 ± 1.5 |
| Vehicle Control | 94 ± 4 | 4 ± 1 | 1.5 ± 0.5 | 0.5 ± 0.5 | 5.5 ± 1.5 |
| Compound X (10 µM) | 60 ± 5 | 15 ± 3 | 20 ± 4 | 5 ± 2 | 35 ± 7 |
| Compound X (50 µM) | 25 ± 6 | 20 ± 4 | 45 ± 7 | 10 ± 3 | 65 ± 11 |
| Staurosporine (1 µM) | 10 ± 3 | 15 ± 2 | 70 ± 8 | 5 ± 1 | 85 ± 10 |
Data are representative and should be generated from at least three independent experiments. Values are presented as mean ± standard deviation.
Troubleshooting
| Issue | Possible Cause | Solution |
| All cells appear orange/red | Staining time is too long; EB concentration is too high; cells were not healthy to begin with. | Reduce incubation time; optimize EB concentration; ensure healthy cell cultures before starting the experiment. |
| Weak fluorescence | Low dye concentration; lamp intensity is low. | Prepare fresh staining solution; check the fluorescence microscope's lamp. |
| High background fluorescence | Incomplete washing. | Ensure thorough washing with PBS after staining. |
| Cannot distinguish between late apoptotic and necrotic cells | Subjective interpretation. | Carefully observe nuclear morphology. Late apoptotic cells show condensed and fragmented chromatin, while necrotic cells have a more uniform nuclear appearance.[9][10] |
Conclusion
The Acridine Orange and Ethidium Bromide double staining protocol is a simple, reliable, and informative method for the qualitative and quantitative assessment of apoptosis.[2] It is a valuable tool in drug discovery and cancer research for screening compounds that induce cell death and for elucidating the mechanism of cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual AO/EB Staining to Detect Apoptosis in Osteosarcoma Cells Compared with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acridine orange-ethidium bromide staining: Significance and symbolism [wisdomlib.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. Acridine orange/ethidium bromide (AO/EtBr) double staining [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Acridine orange/ethidium bromide staining [bio-protocol.org]
Quantifying Acidic Vesicular Organelles (AVOs) with Acridine Orange: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye that is widely used to identify and quantify acidic vesicular organelles (AVOs), such as lysosomes and autolysosomes. As a weak base, AO can freely cross cellular membranes in its uncharged state. In the acidic environment of AVOs, AO becomes protonated and trapped, leading to its accumulation. This unique property, combined with its metachromatic fluorescence, makes it a powerful tool for studying cellular processes involving acidic compartments, most notably autophagy.
In non-acidic cellular compartments like the cytoplasm and nucleus, where it intercalates with double-stranded DNA, Acridine Orange fluoresces green. However, at high concentrations within AVOs, AO aggregates and emits a bright red fluorescence.[1][2][3] This shift in fluorescence allows for the ratiometric quantification of AVOs, providing a more accurate and reliable measure of their abundance compared to single-wavelength intensity measurements. This ratiometric approach, which calculates the ratio of red to green fluorescence intensity (R/GFIR), effectively normalizes for variations in cell size and dye uptake.[1][2] An increase in the R/GFIR is indicative of an increase in the volume and/or acidity of AVOs, which is often correlated with the induction of autophagy.
These application notes provide detailed protocols for the use of Acridine Orange to quantify AVOs by fluorescence microscopy and flow cytometry, guidance on data analysis and presentation, and troubleshooting tips to ensure robust and reproducible results.
Principle of Acridine Orange Staining for AVO Quantification
The fundamental principle of using Acridine Orange to quantify AVOs lies in its pH-dependent accumulation and concentration-dependent fluorescence shift.
Caption: Mechanism of Acridine Orange differential fluorescence in a cell.
Autophagy Signaling Pathway Leading to AVO Formation
The formation of AVOs is a key feature of the late stages of autophagy, a cellular recycling process. The following diagram illustrates a simplified overview of the core signaling pathway leading to the formation of autophagosomes, which subsequently fuse with lysosomes to become autolysosomes (a type of AVO).
Caption: Simplified signaling pathway of macroautophagy.
Experimental Protocols
Materials Required
-
Acridine Orange hydrochloride (stock solution, e.g., 1 mg/mL in DMSO or water)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
-
Cells of interest
-
Fluorescence microscope with appropriate filter sets (blue and green excitation) or a flow cytometer
-
Autophagy inducer (e.g., rapamycin, starvation medium)
-
Autophagy inhibitor (e.g., bafilomycin A1) for validation controls
Protocol 1: Quantification of AVOs by Fluorescence Microscopy
This protocol is optimized for the visualization and quantification of AVOs in adherent cells.
Caption: Experimental workflow for AVO quantification by microscopy.
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes, chamber slides, or coverslips and allow them to adhere overnight.
-
Treatment: Treat cells with experimental compounds (e.g., autophagy inducers or inhibitors) for the desired duration. Include an untreated control group.
-
Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange in pre-warmed serum-free medium or PBS to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically for each cell type.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the Acridine Orange working solution and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.
-
Imaging: Add fresh, pre-warmed PBS or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope.
-
Use a blue excitation filter (e.g., ~488 nm) to detect green fluorescence (cytoplasm and nucleus).
-
Use a green excitation filter (e.g., ~540-550 nm) or a long-pass filter to detect red fluorescence (AVOs).
-
-
Image Analysis: Capture images from multiple random fields for each condition. Use image analysis software (e.g., ImageJ/Fiji) to quantify the integrated density of red and green fluorescence per cell. Calculate the red/green fluorescence intensity ratio (R/GFIR).
Protocol 2: Quantification of AVOs by Flow Cytometry
This protocol is suitable for high-throughput quantification of AVOs in a cell suspension.
Procedure:
-
Cell Preparation: Culture cells in multi-well plates to the desired confluency.
-
Treatment: Treat cells with experimental compounds as described for the microscopy protocol.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in complete culture medium containing 1 µg/mL Acridine Orange. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately by flow cytometry without washing.
-
Excite the cells with a blue laser (488 nm).
-
Collect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter).
-
Collect red fluorescence in the FL3 channel (e.g., >650 nm long-pass filter).
-
-
Gating Strategy:
-
Gate on the main cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
From the single-cell population, create a dot plot of red fluorescence (FL3) vs. green fluorescence (FL1).
-
The increase in red fluorescence intensity indicates an increase in AVOs. For ratiometric analysis, a new parameter (FL3/FL1) can be created and plotted as a histogram to quantify the R/GFIR.
-
Data Presentation
Quantitative data from Acridine Orange staining experiments should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Example Data for AVO Quantification by Fluorescence Microscopy
| Treatment | Mean Red Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Mean Green Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Red/Green Fluorescence Intensity Ratio (R/GFIR) | Fold Change in R/GFIR (vs. Control) |
| Control | 150.2 | 15.8 | 300.5 | 25.1 | 0.50 | 1.0 |
| Rapamycin (100 nM) | 455.8 | 42.3 | 310.2 | 28.9 | 1.47 | 2.94 |
| Bafilomycin A1 (100 nM) | 550.1 | 51.7 | 305.8 | 30.1 | 1.80 | 3.60 |
Table 2: Example Data for AVO Quantification by Flow Cytometry
| Treatment | Percentage of Cells with High Red Fluorescence (%) | Standard Deviation | Mean Red Fluorescence Intensity (MFI) | Standard Deviation | Mean Green Fluorescence Intensity (MFI) | Standard Deviation |
| Control | 5.2 | 0.8 | 1,200 | 150 | 25,000 | 2,100 |
| Rapamycin (100 nM) | 25.8 | 3.1 | 6,500 | 580 | 26,500 | 2,300 |
| Rapamycin + Bafilomycin A1 | 35.1 | 4.5 | 9,800 | 890 | 27,000 | 2,500 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescence Signal | - Low dye concentration- Incorrect microscope filter sets- Insufficient incubation time- Photobleaching | - Perform a titration to determine the optimal Acridine Orange concentration.[4]- Ensure the excitation and emission filters are appropriate for both green and red fluorescence.[4]- Increase the incubation period incrementally.- Minimize exposure of the sample to the excitation light source. |
| High Background Fluorescence | - Excess dye remaining- Dye concentration too high | - Increase the number and duration of washing steps after staining.[4]- Optimize the Acridine Orange concentration by performing a titration. |
| All Cells Appear Orange/Red | - Excessively high dye concentration- Cell stress or death | - Reduce the concentration of the Acridine Orange working solution.- Ensure cells are healthy and viable before staining. Use a viability dye to exclude dead cells in flow cytometry analysis. |
| Inconsistent Staining | - Variations in staining time, temperature, or washing steps- Inconsistent cell density | - Standardize the protocol and adhere to it strictly for all experiments.- Ensure consistent cell seeding density. |
Conclusion
Acridine Orange staining is a rapid, accessible, and reliable method for the quantification of acidic vesicular organelles, making it a valuable tool for studying autophagy and lysosomal function. The ratiometric analysis of red-to-green fluorescence provides a robust quantitative measure that can be applied in both fluorescence microscopy and flow cytometry. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can obtain high-quality, reproducible data to advance their studies in cell biology and drug development.
References
Application Notes and Protocols: Acridine Orange Staining for Detecting Mycoplasma Contamination in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoplasma contamination is a pervasive and often undetected problem in cell culture laboratories, with significant implications for the reliability and reproducibility of experimental results. These small, cell wall-deficient bacteria can alter host cell metabolism, growth characteristics, and gene expression, ultimately compromising research data and the safety of cell-based therapeutic products. Acridine (B1665455) Orange (AO) staining is a rapid, sensitive, and cost-effective fluorescent microscopy technique for the detection of mycoplasma and other microbial contaminants in cell cultures. This method is particularly advantageous for identifying cell wall-deficient bacteria that are not easily visualized by traditional Gram staining.[1]
This document provides a detailed guide to the principles, protocols, and interpretation of Acridine Orange staining for the routine screening of mycoplasma contamination in cell cultures.
Principle of the Method
Acridine Orange is a cell-permeable, metachromatic fluorescent dye that differentially stains double-stranded (dsDNA) and single-stranded (ssRNA) nucleic acids.[2][3] This differential staining is the basis for its use in detecting mycoplasma, which are rich in RNA.
-
Intercalation with dsDNA: In the nucleus of eukaryotic cells, AO intercalates into the double-helical structure of DNA as a monomer. When excited by blue light, these monomers emit a bright green fluorescence .[4]
-
Binding to ssRNA: Mycoplasma, being metabolically active, have a high content of ribosomal RNA (rRNA). AO interacts with the phosphate (B84403) backbone of single-stranded RNA through electrostatic interactions.[4] This leads to the aggregation of AO molecules, resulting in a metachromatic shift in the emitted light. These aggregates, when excited, produce a red-orange fluorescence .[4][5]
Therefore, in a mycoplasma-contaminated cell culture, the host cell nuclei will fluoresce green, while the much smaller mycoplasma organisms will appear as red-orange fluorescent particles in the cytoplasm or attached to the cell membrane.
Mechanism of Acridine Orange Staining
Caption: Mechanism of differential staining by Acridine Orange.
Data Presentation: Comparison with Other Methods
While Acridine Orange staining is a valuable tool, it is often used in conjunction with other methods for a comprehensive mycoplasma detection strategy. The following table summarizes the characteristics of common detection methods. Direct quantitative sensitivity and specificity data for Acridine Orange in mycoplasma detection are not as extensively published as for other methods like PCR.
| Method | Principle | Advantages | Disadvantages | Approx. Time |
| Acridine Orange Staining | Differential fluorescence of DNA (green) and RNA (red-orange) | Rapid, inexpensive, good for cell wall-deficient bacteria.[1] | Non-specific (stains all nucleic acids), requires a fluorescence microscope, interpretation can be subjective. | < 1 hour |
| DAPI/Hoechst Staining | DNA-specific fluorescent dyes bind to AT-rich regions. | Rapid, relatively simple. | Can have low signal-to-noise, may not detect low levels of contamination without an indicator cell line. | < 1 hour |
| Culture Method | Growth of mycoplasma on selective agar (B569324) and/or in broth. | "Gold standard", detects viable organisms. | Time-consuming (up to 28 days), some mycoplasma species are non-culturable. | 3-4 weeks |
| PCR (Polymerase Chain Reaction) | Amplification of mycoplasma-specific DNA sequences. | Highly sensitive and specific, rapid results. | Can detect DNA from non-viable organisms, risk of false positives from contamination. | 3-5 hours |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Detection of mycoplasma-specific antigens using antibodies. | Relatively fast and easy to perform. | Lower sensitivity compared to PCR, may not detect all mycoplasma species. | 2-4 hours |
Experimental Protocols
Materials and Reagents
-
Acridine Orange Stock Solution (1 mg/mL): Dissolve 10 mg of Acridine Orange (CAS 10127-02-3) in 10 mL of sterile distilled water. Store protected from light at 4°C.
-
Acetate (B1210297) Buffer (0.1 M, pH 4.0):
-
Solution A: 0.1 M Acetic Acid (5.7 mL glacial acetic acid in 1 L distilled water).
-
Solution B: 0.1 M Sodium Acetate (8.2 g sodium acetate in 1 L distilled water).
-
Mix solutions A and B until the pH reaches 4.0.
-
-
Acridine Orange Working Solution (10 µg/mL): Dilute the stock solution 1:100 in acetate buffer. Prepare fresh before use.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Fixative: Absolute methanol (B129727), chilled to -20°C.
-
Mounting Medium: A non-fluorescent mounting medium is recommended to preserve the fluorescence.
-
Glass microscope slides and coverslips.
-
Fluorescence microscope with appropriate filter sets (blue excitation, ~490 nm; green emission, ~520 nm and red emission, >600 nm).
-
Positive and negative control cell cultures for mycoplasma contamination.
Staining Protocol for Adherent Cells
-
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate. Allow the cells to adhere and grow to 50-70% confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with sterile PBS.
-
Fixation: Add chilled absolute methanol to the coverslips and incubate for 10 minutes at room temperature.
-
Air Drying: Carefully remove the methanol and allow the coverslips to air dry completely in a sterile environment.
-
Staining: Place the coverslips in the Acridine Orange working solution for 2-5 minutes in the dark.
-
Rinsing: Gently rinse the coverslips with acetate buffer and then with PBS to remove excess stain.
-
Mounting: Mount the coverslips onto a clean microscope slide using a drop of mounting medium.
-
Visualization: Examine the slides immediately under a fluorescence microscope.
Staining Protocol for Suspension Cells
-
Cell Harvesting: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.
-
Washing: Resuspend the cell pellet in sterile PBS and centrifuge again. Repeat this wash step.
-
Smear Preparation: Resuspend the final cell pellet in a small volume of PBS to achieve a suitable cell density. Place a drop of the cell suspension onto a clean microscope slide and spread it thinly to create a smear.
-
Air Drying: Allow the smear to air dry completely.
-
Fixation: Fix the smear with chilled absolute methanol for 10 minutes.
-
Air Drying: Allow the slide to air dry.
-
Staining: Flood the slide with the Acridine Orange working solution for 2-5 minutes in the dark.
-
Rinsing: Gently rinse the slide with acetate buffer and then with PBS.
-
Mounting: Add a drop of mounting medium and a coverslip.
-
Visualization: Examine the slide under a fluorescence microscope.
Experimental Workflow
Caption: A streamlined workflow for Acridine Orange staining.
Interpretation of Results
-
Negative for Mycoplasma: The cell nuclei will fluoresce uniformly green. The cytoplasm may show a faint red or orange fluorescence due to the presence of cellular RNA, but there will be no distinct, small, brightly fluorescent particles.
-
Positive for Mycoplasma: In addition to the green fluorescing host cell nuclei, there will be evidence of small, pleomorphic, red-orange fluorescent particles in the cytoplasm or adhering to the outer surface of the cells. These particles represent the mycoplasma organisms.
-
Caution: Cellular debris and dead cells can also fluoresce and may be mistaken for mycoplasma. It is crucial to compare the stained samples with positive and negative controls to aid in accurate interpretation. Dead cells may show a diffuse orange-red fluorescence of the nucleus.
Advantages and Disadvantages
Advantages
-
Rapid: The entire procedure can be completed in under an hour.
-
Sensitive: It is more sensitive than Gram staining for detecting bacteria, especially those with low numbers or that are cell wall-deficient.[6]
-
Cost-Effective: The reagents and equipment are relatively inexpensive compared to molecular methods.
-
Broad-Spectrum: Can detect a wide range of bacteria and fungi.
Disadvantages
-
Non-Specific: Acridine Orange stains all nucleic acids and does not differentiate between different species of bacteria or between bacteria and yeast.[6]
-
Requires Fluorescence Microscope: A specialized microscope is necessary for visualization.
-
Subjective Interpretation: Distinguishing between mycoplasma and cellular debris can be challenging and requires experience.
-
Potential for Artifacts: Dead cells and cellular debris can lead to false-positive results.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak Fluorescence | - Old or improperly stored staining solution.- Insufficient staining time.- Excessive rinsing. | - Prepare fresh staining solution.- Increase staining time.- Rinse gently and for a shorter duration. |
| High Background Fluorescence | - Incomplete removal of excess stain.- Autofluorescence of the slide or mounting medium. | - Ensure thorough but gentle rinsing.- Use high-quality, clean slides and a non-fluorescent mounting medium. |
| Cells Detach from Slide/Coverslip | - Improperly coated slides/coverslips.- Harsh washing or rinsing steps. | - Use poly-L-lysine coated slides for better adhesion.- Handle slides/coverslips gently during washing and rinsing. |
| Difficulty in Interpretation | - Presence of cellular debris or dead cells.- Lack of experience. | - Always include positive and negative controls.- Gain experience by observing control slides. |
Conclusion
Acridine Orange staining is a powerful and accessible tool for the routine monitoring of mycoplasma contamination in cell cultures. Its rapidity and low cost make it an excellent screening method. However, due to its non-specific nature, positive results should ideally be confirmed by a more specific method such as PCR or culture-based assays. By incorporating this technique into a comprehensive cell culture quality control program, researchers can enhance the reliability and validity of their experimental data.
References
- 1. What are the advantages of acridine orange stain? | AAT Bioquest [aatbio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. microbenotes.com [microbenotes.com]
- 4. benchchem.com [benchchem.com]
- 5. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Application Notes: Live-Cell Imaging of Lysosomal pH Changes with Acridine Orange
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Orange (AO) is a cell-permeable, metachromatic fluorescent dye widely utilized for the analysis of acidic vesicular organelles (AVOs), such as lysosomes and autophagosomes, in live cells.[1][2] As a weak base, AO can freely traverse biological membranes in its uncharged state. Upon encountering the acidic environment of the lysosomal lumen (typically pH 4.5-5.0), AO becomes protonated and is consequently trapped within these organelles.[1][3] This accumulation leads to the formation of AO aggregates, resulting in a characteristic shift of its fluorescence emission from green to red. This phenomenon allows for the ratiometric analysis of lysosomal pH, providing insights into lysosomal function, autophagy, and cellular responses to various stimuli.[4]
The monomeric form of Acridine Orange, found in the cytoplasm and nucleus where it intercalates with DNA and RNA, emits green fluorescence.[1] In contrast, the high concentration of AO within the acidic lysosomes leads to the formation of aggregates that emit red-to-orange fluorescence.[2][4] Therefore, a change in the ratio of red to green fluorescence intensity can be indicative of alterations in lysosomal pH. A decrease in the red signal can suggest lysosomal membrane permeabilization or an increase in lysosomal pH.[5]
Quantitative Data Summary
For ease of comparison, the key quantitative data for the use of Acridine Orange in lysosomal imaging are summarized below.
| Parameter | Value | Reference(s) |
| Spectral Properties | ||
| Monomeric Form (Green) | ||
| Excitation Maximum (nm) | ~502 | [1] |
| Emission Maximum (nm) | ~525 | [1][6] |
| Observed Color | Green | [1] |
| Cellular Location | Cytoplasm, Nucleus (bound to dsDNA) | [1] |
| Aggregated Form (Red) | ||
| Excitation Maximum (nm) | ~460-500 | [2] |
| Emission Maximum (nm) | ~640-650 | [2][6] |
| Observed Color | Red/Orange | [2] |
| Cellular Location | Lysosomes, Acidic Vesicular Organelles | [1][2] |
| Working Parameters | ||
| Stock Solution (Typical) | 1 mg/mL in DMSO or water | [2] |
| Working Concentration | 0.5 - 5.0 µM | [1][2] |
| Incubation Time | 15 - 30 minutes | [2] |
Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging of Lysosomes
This protocol outlines the fundamental steps for staining live cells with Acridine Orange to visualize and assess lysosomal pH.
Materials:
-
Acridine Orange (stock solution, e.g., 1 mg/mL in DMSO or water)
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Preparation of Staining Solution: On the day of the experiment, prepare a fresh working solution of Acridine Orange by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µM. Pre-warm the staining solution to 37°C.[1]
-
Cell Staining:
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS to remove excess dye and reduce background fluorescence.[2]
-
-
Imaging:
-
Add fresh, pre-warmed phenol (B47542) red-free medium or PBS to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope.
-
To visualize the red lysosomal fluorescence, use an excitation filter around 465-500 nm and an emission filter around 640-650 nm.[2][3]
-
To visualize the green cytoplasmic and nuclear fluorescence, use an excitation filter around 485-502 nm and an emission filter around 525-535 nm.[1][3]
-
Note on Phototoxicity: Acridine Orange can be phototoxic, especially when concentrated in lysosomes. To minimize cell damage, use the lowest possible excitation light intensity and exposure time during imaging.[3]
Protocol 2: Ratiometric Analysis of Lysosomal pH Changes
This protocol describes a method to quantify changes in lysosomal pH by analyzing the ratio of red to green fluorescence intensity.
Procedure:
-
Image Acquisition:
-
Following the staining protocol above (Protocol 1), acquire images in both the green and red fluorescence channels for each experimental condition (e.g., control vs. treated cells).
-
Ensure that the imaging parameters (e.g., exposure time, gain) are kept consistent across all samples to allow for accurate comparison.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Define regions of interest (ROIs) for individual cells or specific lysosomal puncta.
-
For each ROI, measure the mean fluorescence intensity in both the red and green channels.
-
-
Ratiometric Calculation:
-
Calculate the red-to-green fluorescence intensity ratio (R/G ratio) for each cell or lysosome.
-
An increase in the R/G ratio generally indicates a more acidic lysosomal environment, while a decrease suggests lysosomal alkalinization or membrane permeabilization.[7]
-
-
Data Presentation:
-
Present the quantified R/G ratios in a table or graph to compare the different experimental conditions.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Visualizations
Caption: Mechanism of Acridine Orange accumulation and fluorescence shift in live cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biomol.com [biomol.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting high background fluorescence in Acridine Orange staining
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background fluorescence and other issues with Acridine Orange (AO) staining.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence in Acridine Orange staining?
High background fluorescence can obscure specific signals and make it difficult to interpret results. The primary causes include:
-
Excessive Dye Concentration: Using a concentration of AO that is too high can lead to non-specific binding and excess unbound dye.[1][2]
-
Inadequate Washing: Insufficient rinsing after the staining step fails to remove all the unbound dye, which then contributes to background noise.[1][3]
-
Dye Precipitation: The dye may precipitate out of the solution, especially if the solution is old or improperly prepared, and settle on the specimen.[1]
-
Autofluorescence: Some cells and tissues have endogenous molecules that naturally fluoresce, which can interfere with the AO signal.[4][5]
-
Cell Lysis and Debris: Debris from dead or lysed cells can bind non-specifically to the dye, increasing overall background.[5]
-
Improper Cleaning of Optics: Contamination on microscope slides, coverslips, or lenses can contribute to background fluorescence.[4]
Q2: My entire sample is fluorescing green, not just the cell nuclei. How can I resolve this?
When Acridine Orange intercalates with double-stranded DNA (dsDNA), it fluoresces green.[6] If the cytoplasm or background also shows strong green fluorescence, it is typically due to excess unbound dye.
Solutions:
-
Optimize AO Concentration: Perform a titration to find the lowest effective concentration for your specific cell type. A common starting range for live-cell imaging is 1-5 µg/mL.[2][6]
-
Increase Washing Steps: After incubation with AO, increase the number and duration of washing steps with a suitable buffer like Phosphate-Buffered Saline (PBS) to thoroughly remove unbound dye.[1][7] Washing at least two to three times is recommended.[6]
Q3: All my cells are appearing orange or red. What does this indicate?
Orange-to-red fluorescence occurs when AO binds to single-stranded RNA or accumulates and aggregates in acidic compartments like lysosomes.[3][6] If all cells appear orange/red, it could be due to:
-
High Dye Concentration: Excessively high concentrations of AO can cause the dye to aggregate throughout the cell, leading to a shift to orange/red fluorescence.[3]
-
Cell Stress or Death: In unhealthy or dying cells, changes in membrane permeability and intracellular pH can alter staining patterns, often increasing red fluorescence.[3]
-
Suboptimal pH: The pH of the staining buffer is critical. For differential staining of DNA (green) and RNA/acidic organelles (red), a physiological pH (around 7.2-7.4) is often required for the buffer.[6] For some applications like bacterial detection, a more acidic buffer (e.g., pH 4.0) is used to enhance the orange fluorescence of prokaryotes against a green background of human cells.[8][9]
Q4: How does pH affect my Acridine Orange staining results?
The fluorescence of Acridine Orange is highly dependent on pH. AO is a weak base, and in acidic environments, it becomes protonated and trapped within acidic organelles like lysosomes.[10] This accumulation leads to a high local concentration, causing the dye to form aggregates that fluoresce red-orange.[10] At neutral or alkaline pH, AO exists mainly in its neutral, monomeric form, which intercalates with dsDNA to fluoresce green.[10] Therefore, maintaining the correct pH in your buffers is crucial for achieving the desired differential staining.
Visual Troubleshooting Guides
Workflow for Troubleshooting High Background
The following diagram outlines a systematic approach to diagnosing and resolving high background fluorescence in your AO staining experiments.
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Factors Influencing Acridine Orange Staining Outcome
This diagram illustrates the key experimental factors and their impact on the final fluorescence signal.
Caption: Relationship between experimental factors and AO staining results.
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| High Green Background | 1. AO concentration too high. 2. Insufficient washing.[2] 3. Autofluorescence.[5] | 1. Titrate AO to a lower working concentration (e.g., 1-5 µM).[3] 2. Increase the number and duration of wash steps with PBS.[7] 3. Analyze an unstained control sample to assess autofluorescence.[5] |
| All Cells are Orange/Red | 1. AO concentration is excessively high.[3] 2. Widespread cell death or stress.[3] 3. Incorrect buffer pH.[6] | 1. Reduce AO concentration significantly. 2. Check cell viability; use healthy cells for staining.[3] 3. Ensure the staining buffer pH is appropriate for the application (e.g., ~pH 7.4 for live cells).[6] |
| Weak or No Signal | 1. AO concentration too low.[3] 2. Incorrect microscope filters.[7] 3. Photobleaching.[1] 4. Degraded AO solution.[4] | 1. Increase AO concentration incrementally.[7] 2. Verify filter sets match AO's spectra (Excitation: ~490 nm, Emission: ~520 nm for green; ~650 nm for red).[1] 3. Minimize sample exposure to excitation light.[2] 4. Prepare fresh staining solution from a properly stored stock.[7] |
| Inconsistent Staining | 1. Variations in cell health or density. 2. Inconsistent protocol execution (time, temp). 3. Using old staining solutions.[3] | 1. Standardize cell culture conditions. 2. Adhere strictly to a standardized protocol for all steps.[3] 3. Always prepare fresh working solutions for each experiment.[3] |
Detailed Experimental Protocols
Protocol 1: Standard AO Staining for Live Cells (Microscopy)
This is a general protocol that may require optimization for your specific cell type and experimental conditions.
-
Cell Culture: Grow cells to the desired confluency on glass coverslips or in imaging-compatible dishes.
-
Prepare Staining Solution: Dilute an Acridine Orange stock solution in serum-free medium or PBS to a final working concentration. A starting point of 1-5 µg/mL is recommended.[6]
-
Washing: Gently remove the culture medium and wash the cells once with PBS.
-
Staining: Add the freshly prepared AO working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, ensuring they are protected from light.[3][6]
-
Post-Stain Washing: Remove the staining solution and wash the cells thoroughly two to four times with PBS to minimize background fluorescence.[6][7]
-
Imaging: Immediately visualize the cells using a fluorescence microscope equipped with appropriate filter sets for green (e.g., FITC) and red (e.g., TRITC) fluorescence.[7] Healthy live cells should exhibit bright green nuclei, while acidic organelles like lysosomes will appear as orange or red dots.[7]
Protocol 2: Optimizing AO Concentration (Titration Assay)
To reduce background fluorescence, it is crucial to determine the optimal dye concentration.
-
Cell Preparation: Seed cells in a multi-well imaging plate at a consistent density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of AO working solutions with varying concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM) in a serum-free medium.
-
Staining: Remove the culture medium, wash once with PBS, and add the different concentrations of AO solution to separate wells. Include a "no-stain" well as a negative control.
-
Incubation: Incubate for a fixed time (e.g., 20 minutes) at 37°C, protected from light.
-
Washing: Wash all wells with PBS using a consistent number of washes (e.g., 3 times).
-
Imaging and Analysis: Image all wells using identical microscope settings (exposure time, gain, etc.). Compare the signal-to-noise ratio for each concentration. The optimal concentration will be the one that provides bright, specific staining of the target structures with the lowest background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acridine Orange | MI [microbiology.mlsascp.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dalynn.com [dalynn.com]
- 10. benchchem.com [benchchem.com]
how to prevent Acridine Orange phototoxicity in live-cell imaging
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals mitigate Acridine Orange (AO) phototoxicity in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Acridine Orange and how does it work in live-cell imaging?
Acridine Orange (AO) is a cell-permeable, metachromatic fluorescent dye used for live-cell imaging. Its unique properties allow it to differentially stain various cellular compartments. When AO intercalates with double-stranded DNA, it emits green fluorescence. In acidic organelles like lysosomes and autophagosomes, it accumulates and forms aggregates that emit red fluorescence.[1] This dual-fluorescence capability enables the simultaneous visualization of the nucleus and acidic vesicular organelles (AVOs).[1]
Q2: What is Acridine Orange phototoxicity?
Acridine Orange phototoxicity refers to the light-induced damage to cells stained with AO.[2] When exposed to excitation light, AO can generate reactive oxygen species (ROS) that can harm cellular components, leading to altered cell physiology, morphological changes, and even cell death.[3][4] This phenomenon can compromise the validity of experimental results obtained from live-cell imaging.
Q3: What are the primary signs of phototoxicity in my live-cell imaging experiment?
Signs of phototoxicity can range from subtle to severe. Obvious signs include cell blebbing, shrinkage, detachment, or lysis. More subtle indicators can include changes in organelle morphology, altered cell motility, or a decrease in cell proliferation.[3][4] It is crucial to monitor cells for these changes during imaging.
Q4: How does the concentration of Acridine Orange affect phototoxicity?
Higher concentrations of Acridine Orange can increase the likelihood of phototoxicity.[1] It is essential to use the lowest possible concentration of AO that provides a sufficient fluorescent signal for imaging. The optimal concentration is cell-type dependent and should be determined empirically.[1]
Q5: Are there alternatives to Acridine Orange for staining acidic organelles?
Yes, several alternatives are available. The LysoTracker™ series of dyes are specifically designed for labeling acidic organelles and are generally considered less cytotoxic at their recommended concentrations.[2][5] SiR-Lysosome probes are another option. For nuclear staining, Hoechst dyes can be used as an alternative to the green fluorescence of AO.[6]
Troubleshooting Guide: Preventing Acridine Orange Phototoxicity
This guide addresses common issues and provides solutions to minimize phototoxicity during live-cell imaging with Acridine Orange.
| Problem | Possible Cause | Solution |
| Cell death or morphological changes observed during imaging. | Phototoxicity due to high light exposure. | Reduce the intensity and duration of the excitation light.[1] Use a lower magnification objective when possible.[1] |
| Dye-induced cytotoxicity. | Reduce the Acridine Orange concentration and/or incubation time.[1] Confirm cell viability with a trypan blue exclusion assay.[1] | |
| Weak fluorescence signal. | Dye concentration is too low. | Increase the Acridine Orange concentration or the incubation time.[1] |
| Photobleaching. | Minimize exposure to excitation light.[1] Consider using an anti-fade reagent if it is compatible with live-cell imaging.[1] | |
| High background fluorescence. | Incomplete washing. | Increase the number and duration of washing steps to remove excess dye.[1] |
| Dye concentration is too high. | Optimize the Acridine Orange concentration by performing a titration.[1] |
Experimental Protocols
Protocol 1: Standard Acridine Orange Staining for Live-Cell Imaging
This protocol provides a general procedure for staining live cells with Acridine Orange.
Materials:
-
Acridine Orange stock solution (1 mg/mL in sterile PBS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live cells cultured in an imaging dish or plate
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a fresh working solution of Acridine Orange by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µg/mL. The optimal concentration should be determined for each cell type.[1]
-
Remove the existing culture medium from the cells.
-
Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[1]
-
Gently wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye.[1]
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope.
Protocol 2: Minimizing Phototoxicity During Image Acquisition
This protocol outlines key considerations during imaging to reduce phototoxicity.
Procedure:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. Modern LED light sources are often more controllable than traditional mercury or xenon-arc lamps.[7]
-
Minimize Exposure Time: Use the shortest possible exposure time for image capture. Avoid continuous illumination; instead, use shutters to expose the sample only during acquisition.[8]
-
Limit Illumination Area: If your microscope allows, confine the illumination to the specific region of interest.
-
Time-Lapse Imaging Strategy: For time-lapse experiments, increase the interval between image acquisitions as much as the experimental design allows.
-
Use Sensitive Detectors: Employing highly sensitive cameras (e.g., EMCCD or sCMOS) can allow for the use of lower excitation light levels.
Data Presentation
Table 1: Recommended Starting Concentrations of Acridine Orange for Different Cell Lines
| Cell Line | Recommended Starting Concentration (µg/mL) | Notes |
| Huh-7 | 20 µM (~5.3 µg/mL) was tolerated, but lower concentrations are recommended to start. | Cell viability was not significantly affected at this concentration.[9] |
| MCF-7 | Up to 20 µM (~5.3 µg/mL) | Showed higher tolerance to AO than other tested cell lines.[9] |
| PNT1A and PC-3 | 2.5 µM (~0.66 µg/mL) | These cell lines showed lower tolerance to AO exposure.[9] |
Table 2: Excitation and Emission Wavelengths for Acridine Orange
| Bound to | Excitation Max (nm) | Emission Max (nm) | Observed Color |
| dsDNA | ~502 | ~525 | Green[2][10] |
| ssDNA or RNA | ~460 | ~650 | Red[2][10] |
Visualizations
Caption: Mechanism of Acridine Orange Phototoxicity.
Caption: Troubleshooting Workflow for AO Phototoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biotium.com [biotium.com]
Technical Support Center: Optimizing Acridine Orange for Lysosomal Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Acridine (B1665455) Orange (AO) for lysosomal staining. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure successful and reproducible results.
Frequently Asked questions (FAQs)
Q1: What is the principle behind Acridine Orange staining for lysosomes?
A1: Acridine Orange (AO) is a fluorescent dye that can permeate cell membranes.[1][2] It is a weak base, which means it becomes protonated and trapped in acidic environments.[2][3] Lysosomes are acidic organelles (pH 4.5-5.0), causing AO to accumulate at high concentrations within them.[1][2] In these acidic vesicles, AO forms aggregates that emit a red-orange fluorescence when excited by blue light.[1][4] In less acidic compartments like the cytoplasm and nucleus, AO remains in a monomeric form and intercalates with DNA and RNA, emitting a green fluorescence.[1][5] This differential staining allows for the visualization of lysosomes as distinct red puncta against a green cellular background.[4]
Q2: What is a typical incubation time for Acridine Orange staining?
A2: A standard incubation time for Acridine Orange is between 15 and 30 minutes at 37°C.[6][7][8] However, the optimal time can vary depending on the cell type and experimental conditions, so it is recommended to determine it empirically.[4] Prolonged incubation may lead to cytotoxicity.[4]
Q3: What concentration of Acridine Orange should I use?
A3: The recommended working concentration for lysosomal staining in live cells is typically between 0.5 µM and 5.0 µM (approximately 1-5 µg/mL).[1][4][6][7] It is crucial to optimize the concentration for each specific cell type to minimize potential toxicity.[4]
Q4: Can I use Acridine Orange on fixed cells?
A4: Yes, Acridine Orange can be used on fixed cells. However, fixation with agents like ethanol (B145695) or formalin can alter cell permeability and the pH gradients of organelles.[9] This can cause the cytoplasm and nucleoli to emit red fluorescence, which might interfere with the specific visualization of lysosomes.[9] For lysosomal staining that relies on the acidic environment, live-cell imaging is generally preferred.
Q5: What are the potential pitfalls of using Acridine Orange?
A5: While a valuable tool, Acridine Orange has some limitations. It can be phototoxic, meaning that upon exposure to excitation light, it can generate reactive oxygen species that may damage the lysosomal membrane and induce cell death.[2] At higher concentrations, AO can also be cytotoxic, impacting cell viability even without light exposure.[2] Furthermore, its signal can be prone to photobleaching with prolonged imaging.[10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Red Lysosomal Signal | Incubation time is too short. | Increase the incubation time. A typical range is 15-30 minutes, but optimization for your specific cell type may be necessary.[8] |
| Dye concentration is too low. | Gradually increase the Acridine Orange concentration. A typical starting range is 1-5 µg/mL.[8][10] | |
| Impaired lysosomal acidification. | If the cells have dysfunctional lysosomes, AO will not accumulate to produce a red signal. Use a positive control with healthy cells to verify your protocol.[8] | |
| Incorrect microscope filter sets. | Ensure you are using the appropriate filter sets for red fluorescence (Excitation: ~460 nm, Emission: ~650 nm).[8] | |
| High Background Fluorescence | Acridine Orange concentration is too high. | Reduce the working concentration of AO.[10] |
| Insufficient washing. | Increase the number and duration of washing steps with PBS or phenol (B47542) red-free medium after incubation to remove excess dye.[4][10] | |
| Cells Appear Unhealthy or Dead | Phototoxicity from imaging. | Minimize the exposure of stained cells to excitation light.[2] Image the cells immediately after staining. |
| Cytotoxicity from the dye. | Lower the Acridine Orange concentration and/or reduce the incubation time.[10] Ensure your cells are healthy before starting the experiment. | |
| Signal Fades Quickly (Photobleaching) | Prolonged exposure to excitation light. | Minimize the time the sample is exposed to light. Consider using an anti-fade mounting medium for fixed cells.[10] |
| Reagents have degraded. | Prepare fresh staining solutions for each experiment from a properly stored stock solution (protected from light).[10] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful Acridine Orange staining of lysosomes.
Table 1: Recommended Staining Conditions for Live-Cell Imaging
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.5 - 5.0 µM | Optimal concentration should be determined empirically for each cell type to minimize cytotoxicity.[4] |
| Incubation Time | 15 - 30 minutes | Prolonged incubation may lead to cytotoxicity.[4] |
| Incubation Temperature | 37°C | Standard cell culture conditions.[4] |
Table 2: Spectral Properties of Acridine Orange
| Form | Cellular Location | Excitation Maximum (nm) | Emission Maximum (nm) | Observed Color |
| Monomeric | Cytoplasm, Nucleus (bound to dsDNA) | ~502 | ~525 | Green[4] |
| Aggregated | Lysosomes and other acidic organelles | ~460-475 | ~650 | Red/Orange[4] |
Experimental Protocols
Protocol 1: Live-Cell Lysosomal Staining with Acridine Orange
This protocol provides a general guideline for staining lysosomes in live, cultured cells for fluorescence microscopy.
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-75%) on an appropriate imaging vessel.[4] Ensure the cells are healthy and in the logarithmic growth phase.
-
Prepare Staining Solution: On the day of the experiment, dilute the Acridine Orange stock solution in complete cell culture medium to a final working concentration of 1-5 µg/mL.[1] Pre-warm the staining solution to 37°C.
-
Cell Staining: Remove the existing culture medium from the cells. Add the pre-warmed AO staining solution to the cells, ensuring the entire monolayer is covered.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[7][8]
-
Washing: Carefully remove the staining solution. Wash the cells twice with pre-warmed complete, phenol red-free medium or PBS for 5 minutes each.[4] This step is critical for reducing background fluorescence.
-
Imaging: Add fresh, pre-warmed phenol red-free medium or PBS to the cells. Immediately proceed to image the cells using a fluorescence microscope.
Visualizations
Caption: Workflow for live-cell lysosomal staining with Acridine Orange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biomol.com [biomol.com]
- 7. Acridine Orange Staining Solution (ab270791) | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Difference of acridine orange fluorescence among living, injured and fixed cells. [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
correcting for Acridine Orange bleed-through between green and red channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for Acridine (B1665455) Orange (AO) bleed-through between green and red channels in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Acridine Orange (AO) and how does it work?
Acridine Orange (AO) is a cell-permeable, nucleic acid-selective fluorescent dye.[1][2][3] Its staining properties are dependent on the type of nucleic acid it binds to and its local concentration. When AO intercalates with double-stranded DNA (dsDNA), it emits green fluorescence with a maximum emission around 525 nm.[4][5][6][7] In contrast, when it binds to single-stranded DNA (ssDNA) or RNA, or when it aggregates in acidic compartments like lysosomes and autolysosomes, it emits red to orange fluorescence with a maximum emission around 650 nm.[4][6][8][9] This differential staining allows for the simultaneous analysis of various cellular parameters.
Q2: What is spectral bleed-through in the context of AO staining?
Spectral bleed-through, also known as crosstalk or spillover, is an artifact in fluorescence microscopy and flow cytometry where the emission signal from one fluorophore is detected in the channel designated for another.[1] With Acridine Orange, this typically means that the green fluorescence signal (from DNA-bound AO) "bleeds through" into the red detection channel, or vice-versa. This occurs because fluorophores have broad emission spectra, and the tail of the green emission spectrum can overlap with the detection window of the red channel.[10] This can lead to false positives and inaccurate quantification.
Q3: Why am I seeing a red signal that mirrors my green nuclear stain?
This is a classic sign of spectral bleed-through from the green channel into the red channel. The intense green fluorescence from AO bound to nuclear DNA can be bright enough that its emission tail is detected by the red channel's detector. To confirm this, you should prepare a control sample that is expected to only have green fluorescence and check for a signal in the red channel.
Q4: Can bleed-through also occur from the red channel to the green channel?
Yes, although it is often less pronounced. The red fluorescence from AO aggregated in acidic organelles or bound to RNA can also have a spectral tail that extends into the green detection channel. The magnitude of bleed-through in either direction depends on the specific filters and detectors being used in your microscope or flow cytometer.
Troubleshooting Guide: Correcting for AO Bleed-Through
Issue: Co-localization of green and red signals appears artificial and widespread.
This is the primary indicator of uncorrected spectral bleed-through. The following sections provide methodologies to correct for this artifact in both flow cytometry and fluorescence microscopy.
Correction in Flow Cytometry: Compensation
Compensation is a mathematical correction to account for spectral overlap.[11] The process involves using single-stained control samples to determine the percentage of fluorescence from one channel that is detected in another. This value is then used to create a compensation matrix that subtracts the bleed-through signal from your experimental data.[12][13]
-
Prepare an Unstained Control:
-
Prepare a "Green-Only" Single-Stain Control:
-
Objective: To obtain a cell population with primarily DNA-bound AO (green fluorescence) and minimal RNA/acidic vesicle staining (red fluorescence).
-
Method 1 (RNase Treatment): Treat cells with RNase to degrade RNA. This will significantly reduce the red fluorescence component, leaving the green nuclear stain.
-
Method 2 (Apoptotic Bodies): Use cells in the late stages of apoptosis where chromatin is condensed. These apoptotic bodies will stain brightly green with minimal red cytoplasm.
-
Method 3 (Cell Type Selection): Use a cell type with a very high nuclear-to-cytoplasmic ratio and low lysosomal content.
-
-
Prepare a "Red-Only" Single-Stain Control:
-
Objective: To obtain a cell population with primarily AO aggregated in acidic organelles (red fluorescence).
-
Method 1 (DNase Treatment): Treat cells with DNase to degrade nuclear DNA. This will reduce the green signal. Note: This may affect cell integrity.
-
Method 2 (High AO Concentration): Staining with a high concentration of AO can promote aggregation and a shift to red fluorescence. However, this may not completely eliminate the green signal.
-
Method 3 (Induction of Autophagy/Lysosomal Staining): Treat cells with an agent known to induce autophagy (e.g., rapamycin) to increase the volume of acidic vesicular organelles, thereby enhancing the red signal.
-
-
Acquire Data:
-
Run the unstained, "green-only," and "red-only" controls on the flow cytometer using the same settings as your experiment.
-
Ensure you collect enough events for the software to make a statistically significant calculation of the spillover.[15]
-
-
Calculate Compensation Matrix:
-
Use the single-stain controls in your flow cytometry analysis software (e.g., FlowJo, FCS Express) to automatically calculate the compensation matrix.[12][13][16] The software will determine the percentage of the green signal that is detected in the red channel and vice-versa.
-
Apply this matrix to your experimental samples. The compensated data will have new parameters (e.g., "Comp-Green" and "Comp-Red") that should be used for analysis.
-
| Parameter | Recommendation for Accurate Compensation | Rationale |
| Control Brightness | Single-stain controls should be at least as bright as the experimental sample.[11][15][17] | Ensures that the full extent of spectral spillover is measured. |
| Autofluorescence | The positive and negative populations in controls must have the same autofluorescence.[13][15] | Prevents inaccurate subtraction of signal. |
| Instrument Settings | Use the exact same instrument settings (voltages, gains) for controls and samples.[18] | Compensation values are only valid for the specific settings under which they were acquired. |
| Fluorophore | The fluorophore in the control must be the same as in the experiment.[15] | Different fluorophores, even with similar colors, have unique spectral profiles. |
Correction in Fluorescence Microscopy: Spectral Unmixing
Spectral imaging and linear unmixing are powerful techniques to separate the fluorescence signals from multiple fluorophores, even with significant spectral overlap.[19] This process involves acquiring a series of images at different emission wavelengths (a "lambda stack") and then using software to calculate the contribution of each individual dye to every pixel in the image.[20][21]
-
Acquire Reference Spectra:
-
Similar to flow cytometry compensation, you need to provide the software with the "pure" emission spectrum of the green and red forms of AO.
-
Prepare a "green-only" slide (e.g., RNase-treated cells) and a "red-only" slide (e.g., cells with induced autophagy).
-
Using your confocal microscope's spectral detector, acquire a lambda stack of a representative region for each control.
-
Use the software (e.g., ZEN, LAS X, ImageJ/Fiji) to generate a reference spectrum for the green and red signals from these control samples.[22]
-
-
Acquire a Lambda Stack of Your Experimental Sample:
-
Perform Linear Unmixing:
-
In your imaging software, use the linear unmixing function.
-
Provide the reference spectra you generated in step 1.
-
The software will then calculate the intensity of the green and red components for each pixel, generating two new images that are corrected for bleed-through.[20]
-
-
Alternative (Sequential Scanning):
-
If spectral imaging is not available, a simpler method to reduce bleed-through is sequential scanning.
-
Set up your microscope to excite with the blue laser (for green emission) and acquire the green channel image first. Then, without changing the sample position, excite with the appropriate laser for the red channel and acquire the red image. This prevents the green excitation laser from causing emission that is detected in the red channel.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. dalynn.com [dalynn.com]
- 3. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]
- 6. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog-nanoentek.com [blog-nanoentek.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 12. pedsresearch.org [pedsresearch.org]
- 13. Compensation Overview [v9docs.flowjo.com]
- 14. How to Set Up Proper Controls for Your Flow Cytometry Experiment [synapse.patsnap.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Spectral Unmixing [denovosoftware.com]
- 17. agilent.com [agilent.com]
- 18. HOWTO: Compensate for bleedthrough — Cytoflow 1.3.0.post1 documentation [cytoflow.readthedocs.io]
- 19. microscopist.co.uk [microscopist.co.uk]
- 20. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 21. Spectral Unmixing Methods and Tools for the Detection and Quantitation of Collagen and Other Macromolecules in Tissue Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stowers ImageJ Plugins [research.stowers.org]
dealing with uneven Acridine Orange staining in adherent cells
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Acridine (B1665455) Orange (AO) for staining adherent cells.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of Acridine Orange staining?
Acridine Orange (AO) is a cell-permeable, nucleic acid-selective fluorescent dye.[1][2] Its fluorescent emission spectrum changes depending on its concentration and what it binds to within the cell.[1]
-
Green Fluorescence: When AO intercalates into double-stranded DNA (dsDNA), it emits green fluorescence with a maximum emission at approximately 525 nm.[1] This is characteristic of healthy, live cells where the nucleus will appear green.
-
Red/Orange Fluorescence: When AO binds to single-stranded DNA (ssDNA) or RNA, or when it aggregates in acidic compartments like lysosomes and autolysosomes, it emits orange to red fluorescence with a maximum emission at about 650 nm.[1] This differential staining is useful for studying various cellular processes, including apoptosis, cell cycle, and autophagy.[1]
Q2: My Acridine Orange staining is uneven and patchy across the adherent cell monolayer. What could be the cause?
Uneven staining in adherent cells can be attributed to several factors:
-
Inconsistent Cell Health or Density: A non-uniform cell monolayer, with areas of varying cell density or health, can lead to inconsistent dye uptake and staining patterns.[1]
-
High Dye Concentration: Using an excessively high concentration of AO can cause the dye to aggregate within the cells, leading to a shift towards orange/red fluorescence even when bound to DNA.[1][3]
-
Suboptimal pH of Staining Solution: The pH of the staining buffer is critical. For many applications, a slightly acidic pH is optimal for efficient staining.[1][4]
-
Insufficient Washing: Inadequate washing after the staining step can leave excess, unbound dye on the coverslip, contributing to high background and patchy appearance.[1]
-
Cell Stress or Death: Unhealthy or dying cells exhibit changes in membrane permeability and intracellular pH, which can alter the staining pattern, often leading to increased orange/red fluorescence.[1][5]
Q3: The fluorescence signal from my Acridine Orange staining is very weak or completely absent. What should I troubleshoot?
Several factors can result in a weak or non-existent fluorescence signal:
-
Incorrect Microscope Filter Sets: Ensure that the excitation and emission filters on your fluorescence microscope are appropriate for Acridine Orange. For DNA-bound AO (green), use a blue light excitation (around 488-502 nm) and a green emission filter (around 525 nm). For RNA or acidic vesicle-bound AO (red), use a green light excitation (around 460 nm) and a red emission filter (around 650 nm).[1]
-
Low Dye Concentration: The concentration of the AO staining solution might be too low. It is often necessary to perform a titration to find the optimal concentration for your specific cell type and experimental setup.[1][4]
-
Insufficient Incubation Time: The staining time may be too short for the dye to effectively penetrate the cells and bind to nucleic acids. Try incrementally increasing the incubation period.[1]
-
Photobleaching: Excessive exposure of the stained sample to the excitation light source can cause the fluorophore to fade. Minimize light exposure and image the cells promptly after staining.[1][4]
-
Improper Sample Preparation: For live-cell imaging, ensure the cells are healthy. For fixed cells, the chosen fixation and permeabilization method might interfere with the dye's ability to bind to its target.[1]
Q4: All of my cells are appearing orange or red after staining. What does this signify?
If the entire cell population exhibits orange-red fluorescence, it could be due to:
-
High Dye Concentration: At high concentrations, AO tends to aggregate, which results in a red shift in its fluorescence, even when bound to dsDNA.[1][3]
-
Predominant RNA Staining: In cells with a high RNA content, the red fluorescence from AO binding to RNA can overpower the green fluorescence from DNA.[1][3] For DNA-specific analysis, pretreatment with RNase may be necessary.[3]
-
Cell Stress or Death: In unhealthy or dying cells, changes in membrane permeability and the intracellular environment can lead to altered staining patterns, often favoring orange-red fluorescence.[1][5]
-
Accumulation in Acidic Organelles: AO accumulates in acidic compartments like lysosomes. This is an expected outcome when studying processes like autophagy.[1][6]
Troubleshooting Guide
General Workflow for Troubleshooting Uneven Acridine Orange Staining
Caption: A logical workflow for troubleshooting common issues encountered during Acridine Orange staining of adherent cells.
Data Presentation
Table 1: Recommended Starting Concentrations for Acridine Orange Staining
| Application | Cell Type | Recommended Concentration | Incubation Time |
| General Live Cell Staining | Cultured Cells | 0.5 - 5 µM | 15-30 minutes |
| Acidic Vesicular Organelle (AVO) Staining | Mammalian Cells | 1 µg/mL | 15 minutes |
| Cell Cycle Analysis (Flow Cytometry) | General Mammalian Cells | 20 µg/mL | Run immediately |
| Apoptosis Detection | General | 6.6 µM | Varies |
Note: These are starting recommendations. Empirical optimization for your specific cell line and experimental conditions is highly advised.[1][4]
Table 2: Spectral Properties of Acridine Orange
| Binding Target | Excitation Max (nm) | Emission Max (nm) | Observed Color |
| Double-stranded DNA (dsDNA) | ~502 | ~525 | Green |
| Single-stranded DNA (ssDNA) or RNA | ~460 | ~650 | Red/Orange |
Experimental Protocols
Protocol 1: General Staining of Live Adherent Cells for Fluorescence Microscopy
This is a general guideline; optimization may be required for your specific cell type.
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a petri dish or in an imaging-compatible multi-well plate.
-
Culture cells to the desired confluency under standard conditions.
-
-
Preparation of Staining Solution:
-
Staining:
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells two to three times with PBS or serum-free medium to remove any excess dye.[1]
-
-
Imaging:
-
Immediately mount the coverslip on a slide with a drop of PBS or imaging buffer.
-
Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for green and red fluorescence.[1]
-
Protocol 2: Staining of Fixed Adherent Cells
Fixation can sometimes interfere with AO staining, particularly the red fluorescence from acidic organelles.[8] This protocol is a general starting point.
-
Cell Preparation:
-
Culture cells on coverslips as described for live-cell staining.
-
-
Fixation:
-
Wash cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
Permeabilization (Optional, for nuclear detail):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Staining:
-
Prepare the AO staining solution as described for live cells.
-
Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unbound dye.
-
Mount and image as described for live cells.
-
Mandatory Visualization
Principle of Differential Staining by Acridine Orange
Caption: The differential fluorescence of Acridine Orange is based on its interaction with various cellular components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Difference of acridine orange fluorescence among living, injured and fixed cells. [jstage.jst.go.jp]
- 6. journals.biologists.com [journals.biologists.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Acridine Orange staining artifacts and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Acridine Orange (AO) for fluorescent staining.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Acridine Orange staining?
Acridine Orange (AO) is a cell-permeable, nucleic acid-selective fluorescent dye.[1][2][3][4][5] Its staining properties and fluorescence emission spectrum depend on how it interacts with different cellular components.[1][2] When AO intercalates into double-stranded DNA (dsDNA), it fluoresces green with an emission maximum of around 525 nm.[1][3] In contrast, when it binds to single-stranded DNA (ssDNA) or RNA, or when it aggregates at high concentrations in acidic compartments like lysosomes and autolysosomes, it emits orange to red fluorescence with an emission maximum of about 650 nm.[1][3][4] This differential staining capability allows for the analysis of various cellular processes.
Q2: What are the common applications of Acridine Orange?
Acridine Orange is a versatile dye used for several applications in the laboratory, including:
-
Cell Cycle Analysis: Differentiating between phases of the cell cycle (G0/G1, S, and G2/M) based on variations in DNA and RNA content.[1]
-
Apoptosis Detection: Identifying apoptotic cells by observing changes in chromatin condensation, which affects DNA staining.[1][6] When used with ethidium (B1194527) bromide (AO/EB staining), it can distinguish between viable, apoptotic, and necrotic cells.[6]
-
Autophagy and Lysosomal Staining: Quantifying acidic vesicular organelles (AVOs), such as lysosomes and autolysosomes, which increase during autophagy.[1][7] The dye accumulates in these acidic compartments, leading to red fluorescence.[6][7]
-
Microorganism Detection: Rapidly detecting bacteria and fungi in clinical specimens due to its ability to stain their nucleic acids.[1][8][9]
Q3: What do the different fluorescence colors indicate?
The fluorescence emission of Acridine Orange provides insights into the cellular environment:
-
Green Fluorescence (~525 nm): Indicates AO binding to double-stranded DNA.[1][3] In healthy cells, the nucleus will appear bright green.[2]
-
Red/Orange Fluorescence (~650 nm): Results from the binding of AO to single-stranded RNA or its aggregation in acidic organelles.[1][3] This is often observed in the cytoplasm (rich in RNA) and in lysosomes or autophagosomes.[1][6]
Troubleshooting Guide
This guide addresses common artifacts and issues encountered during Acridine Orange staining experiments.
Issue 1: Weak or No Fluorescence Signal
-
Possible Causes & Solutions
-
Incorrect Filter Sets: Ensure the microscope or flow cytometer filters are appropriate for Acridine Orange. For DNA-bound AO (green), use blue light excitation (~488-502 nm) and a green emission filter (~525 nm).[1][2] For RNA or AVO-bound AO (red), use green light excitation (~460 nm) and a red emission filter (~650 nm).[1][2]
-
Low Dye Concentration: The AO staining solution may be too dilute.[1][3] Perform a titration to find the optimal concentration for your specific cell type and application.[1]
-
Suboptimal pH: The pH of the staining solution can significantly affect staining efficiency.[1][8] For many applications, a slightly acidic pH may be optimal.[1]
-
Insufficient Incubation Time: The staining period may be too short.[1][8] Try incrementally increasing the incubation time.[1]
-
Photobleaching: Excessive exposure to the excitation light source can cause the fluorescence to fade.[1][3][8] Minimize light exposure before and during imaging, and consider using an anti-fade mounting medium.[3][8][10][11]
-
Improper Sample Preparation: For live-cell imaging, ensure cells are healthy.[1][12] For fixed cells, the chosen fixation and permeabilization method might interfere with dye binding.[1][3]
-
Old or Improperly Stored Reagents: Staining solutions should be prepared fresh from a stock solution that has been stored properly (refrigerated and protected from light).[8][10]
-
Issue 2: High Background Fluorescence
-
Possible Causes & Solutions
-
Excess Dye: Too much unbound dye may remain on the slide or in the cell suspension.[1] Increase the number and duration of washing steps after staining to thoroughly remove excess dye.[1]
-
High Dye Concentration: Using an excessively high concentration of AO can lead to nonspecific binding and high background.[10] Optimize the dye concentration by performing a titration.
-
Autofluorescence: The specimen itself may exhibit natural fluorescence, which can obscure the signal.[8] Consider using a quenching agent if this is an issue.[8][10]
-
Contaminated Reagents or Optics: Ensure all buffers and reagents are fresh and that the microscope optics are clean.[8][10]
-
Issue 3: All Cells Appear Orange/Red
-
Possible Causes & Solutions
-
High Dye Concentration: Excessively high AO concentrations can cause the dye to aggregate throughout the cell, resulting in a shift to orange/red fluorescence, even when bound to DNA.[1][3]
-
Predominant RNA Staining: The orange-red fluorescence may indicate that the dye is primarily binding to RNA, which can be due to high metabolic activity or specific cell cycle phases.[1][3]
-
Cell Stress or Death: In unhealthy or dying cells, changes in membrane permeability and intracellular pH can lead to altered staining patterns and a general shift to red fluorescence.[1][12]
-
Incorrect Buffer pH: For differential DNA/RNA staining, the pH of the buffer is critical.[12] An incorrect pH can prevent the differential staining from working correctly.[12]
-
Issue 4: Rapid Fading of Fluorescence (Photobleaching)
-
Possible Causes & Solutions
-
Prolonged Light Exposure: Continuous exposure to high-intensity excitation light is the primary cause of photobleaching.[3][8][13]
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides a detectable signal.[3][13] Neutral density filters can be used to attenuate the light.[13]
-
Minimize Exposure Time: Limit the duration of light exposure.[3][13] Avoid prolonged viewing through the eyepieces and only collect the necessary data.[13]
-
Use Antifade Reagents: Mount the specimen in an antifade mounting medium to help preserve the fluorescence.[3][10][11]
-
Issue 5: Inconsistent Staining Between Experiments
-
Possible Causes & Solutions
-
Protocol Variations: Inconsistencies in cell health or density, staining time, temperature, or washing steps can lead to variable results.[1] Standardize your protocol and adhere to it strictly.[1]
-
Reagent Instability: Always prepare fresh staining solutions from a stock solution that has been stored properly (e.g., refrigerated and protected from light).[1][10]
-
Data Presentation
Table 1: Recommended Acridine Orange Concentrations and Incubation Times for Various Applications
| Application | Cell Type | AO Concentration | Incubation Time | Reference |
| Acidic Vesicular Organelle (AVO) Staining | General Mammalian Cells | 1 µg/mL | 15 min | [10] |
| Live Cell Imaging | Huh-7, MCF-7, PNT1A | 2.5 - 40 µM (titration recommended) | 10 min | [10] |
| Cell Cycle Analysis (Flow Cytometry) | General Mammalian Cells | 20 µg/mL (in staining solution) | Immediate analysis | [10][12][14] |
| Bacterial/Fungal Detection | Clinical Specimens | 0.01% solution | 2-5 min | [8][10] |
| General Live Cell Staining (Microscopy) | Cultured Cells | 1-5 µM | 15-30 min | [1] |
Experimental Protocols
Protocol 1: General Staining of Live Cells for Fluorescence Microscopy
This is a general guideline; optimization may be required for specific cell types.[1]
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible dishes to the desired confluency.[1]
-
Prepare Staining Solution: Dilute the Acridine Orange stock solution in serum-free medium or PBS to the desired final concentration (e.g., 1-5 µM).[1]
-
Washing: Remove the culture medium and wash the cells once with PBS.[1]
-
Staining: Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]
-
Post-Staining Wash: Remove the staining solution and wash the cells two to three times with PBS or serum-free medium to remove excess dye.[1]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for green and red fluorescence.[1]
Protocol 2: Staining for Cell Cycle Analysis by Flow Cytometry
This protocol is adapted for differentially staining DNA and RNA.
-
Cell Preparation: Harvest 10⁵ to 10⁶ cells and resuspend them in 100 µL of media or PBS.[1][14]
-
Permeabilization: Add 0.5 mL of a cold permeabilization buffer (e.g., 0.1% Triton X-100 in a sucrose-citrate buffer) and incubate for 1 minute.[1][14]
-
Staining: Add 0.5 mL of the Acridine Orange staining solution (e.g., 20 µg/mL in a citrate-phosphate buffer).[1][14]
-
Analysis: Analyze the cells immediately on a flow cytometer.[1][14] Use blue laser excitation (488 nm) and collect both green (for DNA, ~530 nm) and red (for RNA, >600 nm) fluorescence data.[9][10]
Visualizations
Caption: Principle of differential staining by Acridine Orange.
Caption: A generalized workflow for staining cells with Acridine Orange.
Caption: A logical workflow for troubleshooting common Acridine Orange staining issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. Acridine Orange | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acridine Orange | MI [microbiology.mlsascp.com]
- 9. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 10. benchchem.com [benchchem.com]
- 11. emsdiasum.com [emsdiasum.com]
- 12. benchchem.com [benchchem.com]
- 13. biocompare.com [biocompare.com]
- 14. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
why is my Acridine Orange staining only green and not red
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Acridine (B1665455) Orange (AO) staining.
Frequently Asked Questions (FAQs)
Q1: Why is my Acridine Orange staining only showing green fluorescence and not red?
Acridine Orange (AO) is a versatile fluorescent dye that differentially stains various cellular components based on their molecular environment. Green fluorescence typically indicates the binding of AO to double-stranded DNA (dsDNA) within the nucleus of healthy, viable cells.[1][2][3][4] The absence of red or orange fluorescence suggests that the conditions required for this color shift have not been met.
Several factors can contribute to observing only green fluorescence:
-
Healthy Cell Population: In a sample of healthy, non-apoptotic cells, AO will predominantly intercalate with dsDNA, resulting in green nuclear staining.[3] The lack of red fluorescence may simply indicate a low level of apoptosis, autophagy, or cells with compromised membranes.
-
Suboptimal AO Concentration: The concentration of AO is a critical factor. If the concentration is too low, it may not be sufficient to accumulate within acidic vesicular organelles (AVOs) like lysosomes and autolysosomes to the extent required for the shift to red fluorescence.[3]
-
Incorrect Staining Buffer pH: AO is a cationic dye that accumulates in acidic compartments.[1][2] The low pH of these organelles is crucial for trapping the protonated form of AO, leading to its aggregation and a subsequent shift to red fluorescence.[3][5] If the staining buffer's pH is not optimal, this process can be inhibited.
-
Insufficient Incubation Time: The accumulation of AO in acidic organelles to a concentration high enough to produce red fluorescence is a time-dependent process. A short incubation period may not be adequate for this to occur.[3]
-
Inappropriate Microscope Filter Sets: To visualize both green and red fluorescence, it is essential to use the correct filter sets on the fluorescence microscope. A filter set that only captures the green emission spectrum will, by default, only show green fluorescence.[3][6]
-
Photobleaching: Prolonged exposure of the stained sample to the excitation light source can lead to the fading of the fluorescent signal, potentially affecting the red fluorescence more significantly.[4][7]
-
Cell Type Specificity: Different cell types can have varying numbers and sizes of acidic organelles, which can influence the intensity of the red fluorescence signal.[3]
Troubleshooting Guide
If your Acridine Orange staining is consistently yielding only green fluorescence, consult the following troubleshooting table for potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| Predominantly Healthy Cell Population | Live, non-apoptotic cells will primarily exhibit green nuclear staining as AO intercalates with dsDNA.[3][6] | To confirm that the staining protocol is capable of detecting red/orange fluorescence, include a positive control. Induce apoptosis or autophagy using a known agent (e.g., staurosporine (B1682477) for apoptosis, rapamycin (B549165) for autophagy).[3] |
| Suboptimal Acridine Orange Concentration | The concentration of the dye is critical for differential staining. If it's too low, it won't accumulate sufficiently in acidic compartments to fluoresce red.[3][8] | Perform a concentration titration to determine the optimal AO concentration for your specific cell type and experimental conditions. A common starting range is 1-5 µg/mL.[7] |
| Incorrect Staining Buffer pH | The acidic environment of lysosomes and other AVOs is necessary to trap the protonated form of AO, causing it to aggregate and fluoresce red.[3][9] | Ensure the pH of your staining buffer is appropriate. Some protocols specify an acidic pH to facilitate differential staining.[1][10] |
| Insufficient Incubation Time | Accumulation of AO in acidic organelles to a level that produces red fluorescence requires adequate time.[3] | Optimize the incubation time by testing a range of durations (e.g., 15-30 minutes).[11] The optimal time can vary between cell types. |
| Inappropriate Microscope Filter Sets | The microscope's filter sets must be appropriate for capturing both the green (~525 nm) and red (~650 nm) emission wavelengths of Acridine Orange.[3][6][10][12] | Verify that your fluorescence microscope is equipped with the correct filter sets for both green and red/orange fluorescence detection. |
| Photobleaching | The fluorescent signal can fade upon prolonged exposure to the excitation light.[4][7] | Minimize the exposure of your samples to the excitation light. Capture images promptly after focusing. The use of an anti-fade mounting medium can also be beneficial for fixed cells.[7] |
| Cell Type-Specific Differences | The abundance and size of acidic vesicular organelles can vary significantly between different cell types, affecting the intensity of the red fluorescence.[3] | Be aware of the characteristics of your specific cell type. It may be necessary to adjust the staining protocol accordingly. |
Experimental Protocols
General Protocol for Acridine Orange Staining of Live Cells
This protocol provides a general guideline. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in sterile PBS or DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable imaging vessel.
-
Working Solution Preparation: Prepare a fresh working solution of Acridine Orange by diluting the stock solution in pre-warmed complete cell culture medium or PBS to a final concentration of 1-5 µg/mL.[7] The optimal concentration should be determined empirically.
-
Staining:
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or complete culture medium to remove excess dye.[7]
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or PBS to the cells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Use a blue light excitation (around 488 nm) to observe green fluorescence and a green light excitation to observe red/orange fluorescence.[11]
-
Visualizations
Mechanism of Acridine Orange Differential Fluorescence
Caption: Mechanism of Acridine Orange's differential fluorescence in a live cell.
Troubleshooting Workflow for "Green Only" Staining
Caption: Troubleshooting flowchart for addressing "green only" Acridine Orange staining.
References
- 1. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 2. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. intactone.com [intactone.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Acridine orange - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Acridine Orange | AAT Bioquest [aatbio.com]
Technical Support Center: Reducing Acridine Orange Quenching in Fluorescence Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Acridine Orange (AO) fluorescence quenching during microscopy experiments. Here, you will find detailed experimental protocols, quantitative data to guide your choices, and visual workflows to optimize your staining and imaging procedures.
Frequently Asked Questions (FAQs)
Q1: What is Acridine Orange (AO) and how does it work?
Acridine Orange is a versatile, cell-permeable fluorescent dye that differentially stains various cellular components based on their acidity and nucleic acid content.[1][2][3] In its monomeric form, it intercalates with double-stranded DNA (dsDNA) and emits a green fluorescence.[1][2] However, it accumulates in acidic compartments like lysosomes and autolysosomes, where it forms aggregates that emit a red-orange fluorescence.[2][4] This metachromatic property allows for the simultaneous visualization of the nucleus and acidic vesicular organelles (AVOs).[4]
Q2: What causes the quenching or fading of the AO fluorescent signal?
The primary cause of fluorescence signal loss with Acridine Orange is photobleaching .[5][6] This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[5] Several factors can exacerbate photobleaching, including:
-
High Excitation Light Intensity: Intense light sources, especially lasers, accelerate the rate of photobleaching.[6]
-
Prolonged Exposure Time: The longer the specimen is exposed to excitation light, the more significant the fading will be.[5][6]
-
Presence of Oxygen: Molecular oxygen can react with the excited fluorophore, leading to its degradation.[7]
-
Suboptimal Environmental Conditions: The pH of the mounting medium and the presence of quenching agents can also affect signal stability.[1][6]
Q3: My AO staining is weak or non-existent. What are the possible causes?
Several factors can lead to a weak or absent fluorescent signal:
-
Incorrect Filter Sets: Ensure your microscope's excitation and emission filters are appropriate for AO (Green: ~488 nm excitation, ~525 nm emission; Red/Orange: ~460 nm excitation, ~650 nm emission).[1]
-
Low Dye Concentration: The concentration of your AO working solution may be too low.[1][6]
-
Insufficient Incubation Time: Allow adequate time for the dye to penetrate the cells and accumulate in the target organelles.[1]
-
Excessive Washing: Overly vigorous or prolonged washing steps can remove the dye from the cells.
-
Improper Sample Preparation: For live-cell imaging, ensure cells are healthy. For fixed cells, the fixation method might interfere with dye binding.[1]
Q4: All my cells are appearing orange/red. What does this indicate?
This can be due to several reasons:
-
High Dye Concentration: Excessively high concentrations of AO can lead to dye aggregation throughout the cell, resulting in a shift to orange/red fluorescence.[6]
-
Predominant RNA Staining: In cells with a high RNA-to-DNA ratio, the red fluorescence from RNA staining can overpower the green fluorescence from DNA.
-
Cell Stress or Death: In unhealthy or dying cells, changes in membrane permeability and intracellular pH can lead to altered staining patterns.[8]
-
Acidic Compartment Staining: The orange/red fluorescence may be due to the accumulation of the dye in acidic organelles like lysosomes, which is a key feature of AO staining in live cells.[4]
Troubleshooting Guides
Problem 1: Rapid Photobleaching/Fading of Fluorescence
This is one of the most common issues encountered with Acridine Orange.
| Possible Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the light source.[9] |
| Prolonged Exposure Time | Minimize the duration of exposure during image acquisition. Use the shortest possible exposure time that yields a clear image. For time-lapse experiments, increase the interval between acquisitions.[5] |
| Absence of Antifade Reagent | Use a commercial antifade mounting medium. While specific data for AO is limited, reagents like Vectashield have shown good performance with other fluorochromes.[10][11] For live-cell imaging, some antioxidant compounds can be added to the imaging medium, but their compatibility must be tested. |
| Oxygen Presence | For fixed cells, using a mounting medium with an oxygen scavenging system can significantly reduce photobleaching. This is less practical for live-cell imaging. |
Problem 2: High Background Fluorescence
High background can obscure the specific signal from your cells.
| Possible Cause | Recommended Solution |
| Excess Unbound Dye | Increase the number and duration of washing steps after staining to thoroughly remove unbound dye.[1] |
| Dye Precipitation | Acridine Orange can sometimes precipitate in certain buffers. Filter the staining solution before use to remove any aggregates.[12] |
| Autofluorescence | Some cell types or tissues exhibit natural fluorescence. Acquire an image of an unstained control sample to assess the level of autofluorescence and use it for background subtraction during image analysis. |
Quantitative Data on Acridine Orange Photostability
The photostability of a fluorophore is a critical factor for quantitative fluorescence microscopy. The following table summarizes available data on the photobleaching of Acridine Orange under different conditions.
| Excitation Method | Excitation Wavelength | Continuous Irradiation Time | Remaining Fluorescence Intensity | Reference |
| Confocal (Single-Photon) | 488 nm | 200 seconds | ~6% | [13] |
| Widefield (Single-Photon) | Not Specified | 600 seconds (at 100 Hz) | ~45% | [14] |
| Widefield (Two-Photon) | Not Specified | 600 seconds (at 100 Hz) | ~75% | [14] |
Note: The rate of photobleaching is highly dependent on the specific experimental setup, including the power of the light source, the numerical aperture of the objective, and the sample environment. The data above should be used as a general guide.
Experimental Protocols
Standard Staining Protocol for Live Cells
This protocol is a general guideline for staining live cells with Acridine Orange. Optimization for specific cell types and experimental conditions is recommended.
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging-compatible dishes.
-
Prepare Staining Solution: Dilute the Acridine Orange stock solution (e.g., 1 mg/mL in water or DMSO) in serum-free medium or PBS to a final working concentration of 1-5 µg/mL.[6][8]
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the AO working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[8]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with PBS to remove excess dye.[8]
-
-
Imaging: Immediately visualize the cells using a fluorescence microscope with the appropriate filter sets.
Protocol for Detecting Apoptosis
This protocol utilizes the principle that apoptotic cells have condensed chromatin, which alters AO staining.
-
Cell Preparation and Fixation:
-
Harvest cells and wash with PBS.
-
Fix cells in 1% paraformaldehyde in PBS on ice for 15 minutes.
-
Permeabilize by suspending in ice-cold 70% ethanol.
-
-
RNase Treatment:
-
Wash the fixed cells with PBS.
-
Treat with an RNase A solution to remove RNA.
-
-
Acid Denaturation and Staining:
-
Briefly expose cells to a mild acid solution (e.g., HCl) to denature DNA.
-
Add the AO staining solution.
-
-
Analysis:
-
Analyze immediately by fluorescence microscopy or flow cytometry.
-
Apoptotic cells will exhibit increased red and decreased green fluorescence compared to healthy cells.
-
Visualizing Workflows and Pathways
General Workflow for Acridine Orange Staining
Caption: General experimental workflow for Acridine Orange staining.
Acridine Orange Fluorescence Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Acridine orange-mediated photodamage to cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Acridine Orange Compensation for BD FACSCanto
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Acridine Orange (AO) staining with a BD FACSCanto flow cytometer. The following information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental setup and resolving common issues.
Troubleshooting Guide
This guide addresses specific issues that may arise during Acridine Orange flow cytometry experiments.
Q1: Why do I see poor separation between my live, apoptotic, and necrotic cell populations?
Poor separation between cell populations can be caused by several factors:
-
Incorrect Staining Protocol: Ensure that the concentration of Acridine Orange and the incubation time are optimized for your cell type. A common final concentration is around 20 µg/mL, and staining is often performed immediately before analysis.[1]
-
Suboptimal PMT Voltages: The photomultiplier tube (PMT) voltages for the green (typically FITC) and red (typically PE) channels must be set appropriately. If the voltages are too low, the signals from distinct populations may overlap. Conversely, if they are too high, signals can go off-scale, leading to data compression and poor resolution. It is recommended to perform a voltage optimization (voltration) experiment to determine the optimal settings for your specific assay.
-
Inappropriate Compensation: Even though Acridine Orange is a single dye, its green and red emissions can spill over into the respective detectors. Proper compensation is crucial for resolving the different cell populations accurately.
-
Cell Health and Density: Ensure that your cells are healthy and not clumped together. Cell clumps can lead to an increased number of events with high red and green fluorescence, obscuring the distinct populations. Filtering the samples through a 40 µm cell strainer can help.[2]
Q2: My entire cell population is shifting towards the red channel. What does this mean?
A general shift of the entire population towards the red channel could indicate:
-
High RNA Content: Acridine Orange fluoresces red upon binding to single-stranded nucleic acids, primarily RNA. If your cells have a naturally high RNA content, this can lead to a stronger red signal.
-
Acidic Staining Conditions: The differential staining of DNA (green) and RNA (red) by Acridine Orange is often pH-dependent, with acidic conditions favoring red fluorescence.[1] Check the pH of your staining buffer.
-
Widespread Cell Death: If the majority of cells are undergoing apoptosis or necrosis, you will observe a significant increase in red fluorescence.
Q3: I'm observing high background fluorescence in both the green and red channels. How can I reduce this?
High background fluorescence can be attributed to:
-
Excess Dye: Ensure that any unbound Acridine Orange is washed away after staining. Including a wash step after incubation can help reduce background noise.[1]
-
Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence), which can interfere with the signal from Acridine Orange. It is essential to run an unstained control to determine the level of autofluorescence and set the negative gates accordingly.[1]
-
Instrument Noise: Ensure that the flow cytometer is properly maintained and that the lasers are correctly aligned. Running daily quality control beads can help identify instrument-related issues.[2]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of Acridine Orange with the BD FACSCanto.
Q1: What are the correct filter and detector settings for Acridine Orange on a BD FACSCanto?
Acridine Orange, when excited by the 488 nm blue laser, emits green fluorescence when bound to double-stranded DNA (dsDNA) and red-orange fluorescence when bound to single-stranded DNA (ssDNA) or RNA.[1] For a standard BD FACSCanto II configuration, the following detectors and filters are appropriate:
| Parameter | Fluorophore Equivalent | Detector | Bandpass Filter | Longpass Mirror |
| Green Fluorescence | FITC | FL1 (D) | 530/30 nm | 502 nm LP |
| Red Fluorescence | PE | FL2 (C) | 585/42 nm | 556 nm LP |
This configuration is based on standard BD FACSCanto II filter guides. Please verify the specific configuration of your instrument.[3][4]
Q2: How do I prepare compensation controls for Acridine Orange?
Since Acridine Orange is a single dye with two different emission profiles, preparing a traditional single-stain compensation control can be challenging. Here are two common approaches:
-
Using the Stained Sample for Compensation: For many applications, compensation can be set using the fully stained experimental sample, leveraging the distinct live (high green, low red) and dead (low green, high red) populations. The BD FACSDiva™ software can often automatically calculate the compensation matrix from a well-stained sample showing these distinct populations.
-
Using Compensation Beads: While less common for a single dye like Acridine Orange, compensation beads stained with spectrally similar fluorochromes (e.g., FITC and PE) can be used to set the initial compensation. However, this may not perfectly reflect the spectral properties of Acridine Orange bound to nucleic acids.
Q3: What do the different populations on an Acridine Orange dot plot represent?
When analyzing cells stained with Acridine Orange on a green (e.g., FITC) versus red (e.g., PE) fluorescence dot plot, the populations can generally be interpreted as follows:
-
Live Cells: High green fluorescence and low red fluorescence.
-
Early Apoptotic Cells: Intermediate green and increased red fluorescence.
-
Late Apoptotic/Necrotic Cells: Low green and high red fluorescence.[1][5]
It is crucial to include proper controls, such as untreated live cells and cells induced to undergo apoptosis and necrosis, to correctly identify and gate these populations.
Experimental Protocols
Acridine Orange Staining Protocol for Cell Cycle Analysis (Adapted from the University of Iowa Carver College of Medicine) [6]
This protocol is suitable for analyzing the cell cycle status of a cell population.
Reagents:
-
Citrate (B86180) Phosphate (B84403) Buffers:
-
Solution X: 2.1 g citric acid monohydrate in 100 ml dH₂O (0.1M)
-
Solution Y: 2.84 g anhydrous, dibasic sodium phosphate in 100 ml dH₂O (0.2M)
-
pH 3.0 buffer: 79.45 ml of X + 20.55 ml of Y
-
pH 3.8 buffer: 64.5 ml of X + 35.5 ml of Y
-
-
Stock Buffer #1 (for 100 ml):
-
100 µl Triton X-100 (0.1%)
-
6.85 g sucrose (B13894) (0.2M)
-
3.58 mg disodium (B8443419) EDTA (10⁻⁴M)
-
50 ml pH 3.0 citrate phosphate buffer
-
QS to 100 ml with dH₂O (Final pH should be ~3.5)
-
-
Stock Buffer #2 (for 100 ml):
-
0.58 g NaCl (0.1M)
-
14.25 ml pH 3.8 citrate phosphate buffer
-
QS to 100 ml with dH₂O (Store refrigerated)
-
-
Acridine Orange Stock Solution: 2 mg/ml in dH₂O (store refrigerated and protected from light).
-
Acridine Orange Staining Solution: 0.1 ml AO stock solution + 9.9 ml Stock Buffer #2 (20 µg/ml final concentration). Prepare fresh for each experiment.
Procedure:
-
Harvest 10⁵ - 10⁶ cells in 100 µl of media.
-
Add 0.5 ml of Stock Buffer #1 to the cell suspension.
-
Incubate for 1 minute at room temperature.
-
Add 0.5 ml of AO Staining Solution.
-
Run immediately on the flow cytometer.
Visualizations
Caption: Workflow for Acridine Orange staining and analysis.
Caption: Troubleshooting poor population separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow Cytometer Operation Guide (Using BD FACSCanto II As Example) - Blogs - News [pekybio.com]
- 3. BD FACSCanto II Configuration | Immunophenotyping Core - McGill University [mcgill.ca]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. Detection and quantification of live, apoptotic, and necrotic human peripheral lymphocytes by single-laser flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
interpreting faint or weak Acridine Orange fluorescence signals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Acridine Orange (AO) for fluorescence-based assays.
Troubleshooting Guide: Weak or Faint Fluorescence Signals
Encountering weak or no fluorescence with Acridine Orange can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of faint signals in your experiments.
Issue: The fluorescent signal is weak or completely absent.
This is a common issue that can arise from problems with the dye itself, the staining protocol, or the imaging setup. Follow these troubleshooting steps to diagnose and solve the problem.
1. Reagent and Dye Integrity
-
Question: Could my Acridine Orange solution be the problem?
-
Answer: Yes, the quality and preparation of your AO solution are critical.
-
Dye Degradation: Acridine Orange, especially in solution, is sensitive to light and can degrade over time.[1] It is highly recommended to prepare fresh working solutions for each experiment.[1] If you are using a stock solution, ensure it has been stored correctly—protected from light and at the appropriate temperature.[1][2] For long-term storage, aliquoting the stock solution is advised to prevent repeated freeze-thaw cycles.[1]
-
Incorrect Concentration: The concentration of the AO working solution may be too low for your specific cell type and application.[1][3] You may need to perform a titration to determine the optimal concentration.[3]
-
Improper Storage: AO powder should be stored in a tightly sealed container at room temperature (15-25°C), away from light and moisture.[1][2] Stock solutions in DMSO can offer better long-term stability at low temperatures compared to aqueous solutions.[1] Aqueous solutions are not recommended for storage for more than a day.[4]
-
-
2. Staining Protocol Optimization
-
Question: How can I optimize my staining protocol to enhance the signal?
-
Answer: Several factors within your staining protocol can significantly impact fluorescence intensity.
-
Insufficient Incubation Time: The staining time may be too short for the dye to effectively intercalate with nucleic acids.[3][5] Try incrementally increasing the incubation period.[3]
-
Excessive Rinsing: While washing is necessary to remove background fluorescence, excessive or harsh rinsing can also wash the dye out of the cells, leading to a weaker signal.[5][6] Ensure your washing steps are gentle and not overly prolonged.[5]
-
Suboptimal pH: The pH of the staining buffer can influence staining efficiency.[3][5] For many applications, a slightly acidic pH may be optimal.[3]
-
-
3. Cell Health and Sample Preparation
-
Question: Could the condition of my cells be affecting the staining?
-
Answer: Absolutely. The physiological state of your cells is crucial for successful staining.
-
Cell Health: For live-cell imaging, unhealthy or dying cells may not retain the dye effectively.[1] Ensure your cells are viable and healthy before staining.
-
Fixation and Permeabilization: If you are working with fixed cells, the method of fixation and permeabilization might interfere with the dye's ability to bind to nucleic acids.[3]
-
-
4. Imaging and Microscopy
-
Question: I've checked my reagents and protocol, but the signal is still weak. What about my microscope setup?
-
Answer: Your imaging hardware and settings play a critical role in detecting fluorescence.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for Acridine Orange. For dsDNA-bound AO, you should be using a blue light excitation (around 488-502 nm) and a green emission filter (around 525 nm). For ssDNA/RNA or acidic vesicular organelles (AVOs), use green light excitation (around 460 nm) and a red emission filter (around 650 nm).[3]
-
Photobleaching: Acridine Orange is susceptible to photobleaching, which is the fading of the fluorescent signal upon exposure to excitation light.[1][7][8] Minimize the exposure time of your sample to the light source.[1] If possible, use an anti-fade mounting medium to help preserve the signal.[1][9]
-
-
Acridine Orange Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. biognost.com [biognost.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Acridine Orange | MI [microbiology.mlsascp.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Acridine Orange and SYTO 9 for Bacterial Live/Dead Staining
For researchers, scientists, and drug development professionals, accurately assessing bacterial viability is a critical step in a multitude of applications, from determining the efficacy of antimicrobial agents to monitoring fermentation processes. Fluorescent microscopy, coupled with specific nucleic acid stains, provides a powerful method for differentiating between live and dead bacteria. Among the most common dyes used for this purpose are Acridine (B1665455) Orange (AO) and SYTO 9, the latter typically used in combination with a counterstain like Propidium (B1200493) Iodide (PI).
This guide offers an objective comparison of these two staining systems, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Mechanism of Action: A Tale of Two Staining Strategies
The fundamental difference between Acridine Orange and the SYTO 9/PI system lies in their mechanisms for differentiating live and dead cells.
Acridine Orange (AO): AO is a cell-permeable, metachromatic dye that interacts differently with double-stranded DNA (dsDNA) and single-stranded nucleic acids (ssDNA or RNA).[1] In both live and dead cells, AO intercalates into dsDNA, emitting a green fluorescence.[2] However, it also binds to RNA and ssDNA through electrostatic interactions, which causes the dye to form aggregates that emit a red-to-orange fluorescence. Because rapidly growing, metabolically active bacteria have a higher RNA-to-DNA ratio, they tend to stain orange or red, while inactive or dead bacteria, with a lower RNA content, appear green.[3] This differentiation is therefore based on metabolic state and nucleic acid conformation rather than solely on membrane integrity.
SYTO 9 and Propidium Iodide (PI): This widely used system, commercialized in kits like the LIVE/DEAD™ BacLight™, employs two nucleic acid stains to differentiate cells based on membrane integrity.[4]
-
SYTO 9: A green-fluorescent, cell-permeant dye that readily enters all bacteria, regardless of their membrane integrity, and stains their nucleic acids.[5][6][7] Therefore, when used alone, it labels the total bacterial population.
-
Propidium Iodide (PI): A red-fluorescent, cell-impermeant dye. It can only penetrate bacteria with damaged or compromised cell membranes, which are characteristic of dead cells.[8]
When both dyes are used together, live bacteria with intact membranes fluoresce green from the SYTO 9 stain. In dead bacteria, the SYTO 9 is also present, but the PI can now enter the cell. Due to its higher affinity for nucleic acids and a process of fluorescence resonance energy transfer (FRET), PI displaces SYTO 9 and quenches its signal, causing the dead cells to fluoresce red.[9][10]
Visualizing the Staining Mechanisms
Quantitative Data Summary
Table 1: Spectral Properties
| Dye/Condition | Excitation (nm) | Emission (nm) | Observed Color |
| Acridine Orange | |||
| Bound to dsDNA | 502[11] | 525[11] | Green |
| Bound to ssDNA/RNA | 460[2][11] | 650[2][11] | Red-Orange |
| SYTO 9 / PI System | |||
| SYTO 9 (bound to nucleic acids) | ~483-485[12][13][14] | ~498-503[5][13][14] | Green |
| Propidium Iodide (bound to nucleic acids) | ~535 | ~617 | Red |
Table 2: Performance Comparison
| Feature | Acridine Orange | SYTO 9 / Propidium Iodide |
| Primary Basis of Differentiation | Metabolic activity (RNA content) & nucleic acid state[15] | Membrane integrity[16] |
| Live Cell Color | Green (low RNA) or Orange (high RNA)[15] | Green[17] |
| Dead Cell Color | Green (low RNA)[15] | Red[17] |
| Counterstain Required | No, but differentiation can be ambiguous | Yes, Propidium Iodide or similar |
| Gram-Stain Differentiation | No, stains both Gram-positive and Gram-negative[18] | No, stains both Gram-positive and Gram-negative[5] |
| Washing Steps | Yes, rinsing is required to remove excess stain[4][19] | No, typically a simple incubation step[17] |
| Suitability for High-Throughput | Less suitable due to required washing steps[4] | Highly suitable for microplate readers and flow cytometry[4] |
| Photostability | Moderate | SYTO 9 is known to have issues with photobleaching[4] |
| Key Advantage | Can provide insight into bacterial metabolic activity | Clear and widely accepted live/dead discrimination[4] |
| Key Limitation | Live/dead distinction is not always clear; interpretation can be complex[20] | SYTO 9 can stain dead Gram-negative cells brighter than live ones, potentially skewing results[4][21] |
Experimental Protocols
A generalized workflow for bacterial viability staining is outlined below, followed by specific protocols for each dye system.
Protocol 1: Acridine Orange Staining
This protocol is adapted from standard microbiological procedures.[3][19][22]
-
Smear Preparation: Prepare a thin smear of the bacterial suspension on a clean microscope slide and allow it to air dry completely.
-
Fixation (Optional but Recommended): Fix the smear by immersing the slide in absolute methanol (B129727) for 1-2 minutes or by gently heat-fixing. This improves cell adherence.[19]
-
Staining: Flood the smear with an Acridine Orange staining solution (e.g., 0.01% in an appropriate buffer). Incubate for 2-5 minutes at room temperature, protected from light.[19][22]
-
Rinsing: Gently rinse the slide with tap water or a buffer (e.g., phosphate-buffered saline) to remove excess stain. Avoid prolonged rinsing.[3][19]
-
Drying: Allow the slide to air dry completely in the dark.
-
Visualization: Place a drop of immersion oil on the smear and examine using a fluorescence microscope with a blue excitation filter (typically ~450-490 nm).[19] Live, inactive bacteria will appear green, while active bacteria will fluoresce bright orange or red.
Protocol 2: SYTO 9 and Propidium Iodide Staining
This protocol is based on the Thermo Fisher Scientific LIVE/DEAD™ BacLight™ Bacterial Viability Kit.[17]
-
Bacterial Suspension Preparation: Centrifuge the bacterial culture and resuspend the pellet in a suitable buffer, such as 0.85% NaCl. Washing helps remove interfering components from the growth medium.[17]
-
Dye Preparation: Allow the SYTO 9 and Propidium Iodide stock solutions to warm to room temperature. Prepare a staining mixture by combining equal volumes of the two dyes in a microfuge tube.
-
Staining: Add approximately 3 µL of the combined dye mixture for every 1 mL of your bacterial suspension. Mix thoroughly by gentle vortexing or pipetting.
-
Incubation: Incubate the stained suspension for 15 minutes at room temperature, ensuring it is protected from light.[17]
-
Visualization: Pipette 5 µL of the stained bacterial suspension onto a clean microscope slide, place a coverslip over it, and view immediately using a fluorescence microscope equipped with standard FITC/TRITC filter sets. Live bacteria will appear green, and dead bacteria will appear red.
Conclusion and Recommendations
The choice between Acridine Orange and the SYTO 9/PI system depends heavily on the specific research question and experimental context.
Choose Acridine Orange when:
-
The primary goal is to assess the metabolic state or activity of a bacterial population.
-
A simple, rapid detection of the presence of microorganisms is needed, and it is more sensitive than a Gram stain for this purpose.[1][23]
Choose the SYTO 9 / Propidium Iodide system when:
-
A clear, quantitative distinction between live and dead bacteria based on membrane integrity is required.
-
High-throughput analysis using flow cytometry or microplate readers is necessary.[4]
-
The experimental protocol benefits from the simplicity of a no-wash procedure.
While the SYTO 9/PI system has become the standard for live/dead viability assays due to its straightforward interpretation, researchers should be aware of its limitations, particularly the potential for anomalous staining in certain bacterial species.[4][21] For both methods, it is crucial to perform appropriate controls and optimize staining conditions for the specific bacterial strains and experimental conditions being investigated.
References
- 1. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 2. Acridine Orange | AAT Bioquest [aatbio.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Critical aspects of using bacterial cell viability assays with the fluorophores SYTO9 and propidium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYTO 9 Stain | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Frontiers | Optimisation of the Protocol for the LIVE/DEAD® BacLightTM Bacterial Viability Kit for Rapid Determination of Bacterial Load [frontiersin.org]
- 7. Optimisation of the Protocol for the LIVE/DEAD® BacLightTM Bacterial Viability Kit for Rapid Determination of Bacterial Load - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ric.byu.edu [ric.byu.edu]
- 9. Mechanism and use of the commercially available viability stain, BacLight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Spectrum [SYTO 9] | AAT Bioquest [aatbio.com]
- 13. app.fluorofinder.com [app.fluorofinder.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Protocol for LIVE/DEAD® BacLight(TM) Bacterial Viability Assay [thelabrat.com]
- 17. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. What are the limitations of acridine orange stain? | AAT Bioquest [aatbio.com]
- 19. Acridine Orange | MI [microbiology.mlsascp.com]
- 20. Confusion over live/dead stainings for the detection of vital microorganisms in oral biofilms - which stain is suitable? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploration of SYTO® 9 Variabilities of Labeling Live Bacterial Cells and Analysis of Mycolight™ Fluorophore Alternatives for Live Bacterial Labeling and Viability Assessment | AAT Bioquest [aatbio.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. Utility of Acridine Orange staining for detection of bacteria from positive blood cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Acridine Orange Apoptosis Assay and Caspase-3 Activity
For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis is crucial. Two widely utilized methods for this purpose are the Acridine Orange/Ethidium Bromide (AO/EB) staining assay and the measurement of caspase-3 activity. This guide provides an objective comparison of these two techniques, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate assay for your research needs.
Principle of the Methods
Acridine Orange/Ethidium Bromide (AO/EB) Staining is a fluorescent microscopy-based assay that distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology. Acridine Orange is a vital dye that permeates all cells and stains nuclear DNA green. Ethidium Bromide is only taken up by cells with compromised membrane integrity, staining the nucleus red. Consequently:
-
Viable cells have a uniform green nucleus.
-
Early apoptotic cells exhibit bright green, condensed, or fragmented chromatin.
-
Late apoptotic cells show condensed and fragmented orange to red chromatin.
-
Necrotic cells have a uniformly red nucleus.
Caspase-3 Activity Assay is a biochemical method that measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade. Caspase-3 is activated during apoptosis and cleaves specific cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death. These assays typically use a synthetic substrate conjugated to a reporter molecule (colorimetric or fluorometric). When cleaved by active caspase-3, the reporter is released, and the resulting signal is proportional to the caspase-3 activity.
Correlation and Performance: A Head-to-Head Comparison
The morphological changes observed with AO/EB staining are a direct consequence of the biochemical events orchestrated by caspases, including caspase-3. Therefore, a strong correlation between the two assays is expected. Several studies have demonstrated this correlation, confirming that AO/EB staining is a reliable method for detecting apoptosis that is consistent with the activation of the caspase cascade.
One study directly compared the percentage of apoptotic cells determined by flow cytometry with the percentage of cells showing caspase-3 activation in T47D human breast cancer cells treated with different extracts of Ancorina sp. The results showed a strong positive correlation between the two methods, particularly for the methanol (B129727) extract which induced a high rate of apoptosis.[1]
Another study comparing AO/EB staining with flow cytometry using propidium (B1200493) iodide (PI) for the quantification of apoptosis in human osteosarcoma cells found no significant difference between the two methods, further validating the utility of AO/EB staining for quantitative analysis.[2]
Quantitative Data Summary
The following table summarizes the quantitative comparison between the percentage of apoptotic cells identified by staining methods and the levels of caspase-3 activity from published studies.
| Cell Line | Treatment | % Apoptotic Cells (Staining Method) | % Caspase-3 Activation | Reference |
| T47D | Doxorubicin (Positive Control) | Not Reported | Not Reported | [1] |
| T47D | Methanol Extract (Ancorina sp.) | 88.68% | 77.87% | [1] |
| T47D | Dichloromethane:Methanol (1:1) Extract | 27.54% | 12.66% | [1] |
| T47D | Dichloromethane Extract | 53.63% | 12.97% | [1] |
| Human Osteosarcoma | kappa-selenocarrageenan (30 µg/ml) | ~15% (AO/EB) | Not Reported | [2] |
| Human Osteosarcoma | kappa-selenocarrageenan (60 µg/ml) | ~25% (AO/EB) | Not Reported | [2] |
| Human Osteosarcoma | kappa-selenocarrageenan (120 µg/ml) | ~40% (AO/EB) | Not Reported | [2] |
Note: The study on human osteosarcoma cells compared AO/EB staining with PI-based flow cytometry and found no significant difference, supporting the quantitative nature of the AO/EB assay.
Experimental Protocols
Acridine Orange/Ethidium Bromide (AO/EB) Staining Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Culture cells to the desired confluency on coverslips or in culture plates.
-
Induce apoptosis using the desired treatment and include appropriate controls.
-
Harvest cells (if in suspension) or wash adherent cells with Phosphate Buffered Saline (PBS).
-
-
Staining:
-
Prepare a fresh staining solution of AO (100 µg/mL) and EB (100 µg/mL) in PBS.
-
Add the AO/EB staining solution to the cells and incubate for 5 minutes at room temperature, protected from light.
-
-
Visualization:
-
Wash the cells gently with PBS to remove excess dye.
-
Immediately visualize the cells under a fluorescence microscope using a blue filter.
-
Capture images for documentation and quantification.
-
-
Quantification:
-
Count at least 200 cells from randomly selected fields.
-
Categorize cells as viable, early apoptotic, late apoptotic, or necrotic based on their fluorescence and morphology.
-
Calculate the percentage of apoptotic cells: (Number of early and late apoptotic cells / Total number of cells) x 100.
-
Caspase-3 Activity Assay Protocol (Colorimetric)
This is a general protocol based on commercially available kits and may vary.
-
Cell Lysis:
-
Induce apoptosis in your cell culture and include appropriate controls.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled lysis buffer provided with the assay kit.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
-
Caspase-3 Assay:
-
Add 50-100 µg of protein from each sample to a 96-well plate.
-
Add the reaction buffer containing dithiothreitol (B142953) (DTT) to each well.
-
Add the DEVD-pNA (caspase-3 substrate) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates the level of caspase-3 activity.
-
Visualizing the Connection: Signaling Pathway and Experimental Workflow
To better understand the relationship between caspase-3 activation and the morphological changes observed with Acridine Orange staining, the following diagrams illustrate the underlying biological pathway and the experimental process.
Caption: Apoptotic signaling cascade leading to caspase-3 activation and subsequent morphological changes detected by AO/EB.
Caption: Parallel workflow for the comparison of AO/EB staining and caspase-3 activity assays.
Conclusion
Both the Acridine Orange/Ethidium Bromide staining assay and the caspase-3 activity assay are valuable tools for studying apoptosis.
-
The AO/EB staining method is a simple, cost-effective, and rapid technique that provides qualitative and quantitative information on apoptotic cell morphology. It allows for the simultaneous visualization of viable, apoptotic, and necrotic cells.
-
The caspase-3 activity assay offers a more specific and quantitative measure of the key executioner caspase in the apoptotic pathway. It is well-suited for high-throughput screening and provides biochemical evidence of apoptosis.
The strong correlation between the two methods indicates that AO/EB staining can be a reliable and accessible primary method for assessing apoptosis, which can be further confirmed and quantified by measuring caspase-3 activity. The choice between these assays will depend on the specific research question, available equipment, and the desired level of detail. For a comprehensive understanding of the apoptotic process, employing both a morphological and a biochemical assay is often the most robust approach.
References
A Comparative Guide: Acridine Orange vs. DAPI for Nuclear Counterstaining in Immunofluorescence
For researchers, scientists, and drug development professionals utilizing immunofluorescence (IF), the choice of a nuclear counterstain is a critical step that can significantly impact the quality and interpretation of experimental results. An ideal counterstain provides clear demarcation of the nucleus, allowing for contextualization of the fluorescent signal from the target protein. Among the various options available, Acridine (B1665455) Orange (AO) and 4′,6-diamidino-2-phenylindole (DAPI) are two widely used fluorescent dyes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate counterstain for your research needs.
Principles of Staining
Acridine Orange (AO) is a cell-permeable, metachromatic dye that intercalates into nucleic acids.[1][2] Its fluorescence emission is dependent on its binding mode and the type of nucleic acid. When AO binds to double-stranded DNA (dsDNA), it fluoresces green (approximately 525 nm).[1][3] In contrast, when it binds to single-stranded DNA (ssDNA) or RNA, it aggregates and emits red-orange fluorescence (approximately 650 nm).[1][4] This property allows AO to provide information not only on nuclear morphology but also on cellular RNA content and the state of acidic organelles like lysosomes.[1]
DAPI is a fluorescent stain that exhibits a strong preference for binding to the minor groove of A-T rich regions of dsDNA.[5][6] This binding results in a significant enhancement of its fluorescence, producing a bright blue signal (emission maximum ~461 nm) that is highly specific for the nucleus.[6] DAPI has limited to no cytoplasmic staining, providing a crisp nuclear counterstain.[6] While it can also bind to RNA, the fluorescence quantum yield is much lower, and the emission is shifted to a longer wavelength (~500 nm).[6]
Performance Comparison
The choice between Acridine Orange and DAPI depends on the specific requirements of the immunofluorescence experiment. Key performance indicators include spectral compatibility, photostability, and the type of cellular information desired.
| Feature | Acridine Orange | DAPI |
| Excitation Max | ~490 nm (bound to dsDNA) / ~460 nm (bound to ssDNA/RNA)[3] | ~358 nm (bound to dsDNA)[6] |
| Emission Max | ~525 nm (green, bound to dsDNA) / ~650 nm (red, bound to ssDNA/RNA)[1][3] | ~461 nm (blue, bound to dsDNA)[6] |
| Primary Target | dsDNA, ssDNA, RNA[1] | A-T rich regions of dsDNA[5][6] |
| Cellular Information | Nuclear morphology, RNA content, lysosomal integrity, apoptosis assessment[1] | Primarily nuclear morphology[7] |
| Spectral Overlap | High potential for overlap with green (e.g., FITC, Alexa Fluor 488) and red (e.g., TRITC, Alexa Fluor 555) fluorophores.[1] | Minimal overlap with common green and red fluorophores, making it ideal for multicolor imaging.[1][8] |
| Photostability | Low to moderate.[9] Fluorescence intensity can significantly decrease with continuous excitation.[9] | Moderate. Generally considered more photostable than Hoechst dyes when bound to dsDNA.[9] |
| Cell Permeability | Permeable to live and fixed cells.[3][10] | Can penetrate live cell membranes, but more effective in fixed and permeabilized cells.[11][12] |
| Advantages | Provides multi-parametric data from a single stain (DNA vs. RNA, acidic organelles).[1] | High specificity for the nucleus with minimal background.[6] Excellent for multicolor imaging due to distinct blue fluorescence.[7] |
| Disadvantages | Significant spectral overlap with common fluorophores requires careful filter selection and compensation.[1] Less photostable than DAPI.[9] | Provides limited information beyond nuclear morphology.[1] |
Experimental Protocols
Immunofluorescence Staining with Acridine Orange Counterstain
This protocol describes a sequential staining method for fixed and permeabilized cells.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
Acridine Orange Staining Solution (1-5 µg/mL in PBS)
-
Antifade Mounting Medium
Procedure:
-
Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize cells with 0.1-0.5% Triton X-100 for 10-15 minutes.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Acridine Orange Staining: Incubate with Acridine Orange staining solution for 15 minutes at room temperature in the dark.[1]
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image using a fluorescence microscope with appropriate filter sets for the secondary antibody fluorophore and for both green and red AO fluorescence.
Immunofluorescence Staining with DAPI Counterstain
This protocol is a standard procedure for counterstaining fixed and permeabilized cells with DAPI.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
-
DAPI Staining Solution (0.1-1 µg/mL in PBS)
-
Antifade Mounting Medium
Procedure:
-
Fixation: Fix cells with 4% PFA for 10-15 minutes at room temperature.[7]
-
Washing: Wash twice with PBS.[7]
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 for 5-10 minutes.[7]
-
Washing: Wash twice with PBS.[7]
-
Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS for 5 minutes each.
-
DAPI Staining: Incubate with DAPI working solution for 1-5 minutes at room temperature, protected from light.[7]
-
Mounting: Mount the coverslip with an antifade mounting medium.[13]
-
Imaging: Image using a fluorescence microscope with a DAPI filter set (Excitation: ~358 nm, Emission: ~461 nm).[7]
Visualization of Experimental Workflows
Caption: General workflow for immunofluorescence with a choice of nuclear counterstain.
Conclusion
Both Acridine Orange and DAPI are valuable tools for nuclear counterstaining in immunofluorescence, each with distinct advantages and disadvantages. DAPI is the preferred choice for most standard immunofluorescence applications due to its high specificity for DNA, minimal spectral overlap with other common fluorophores, and good photostability.[1][8] This results in crisp, blue-stained nuclei that provide excellent cellular context without interfering with the signals from other fluorescent probes.
Acridine Orange, on the other hand, offers a more dynamic view of the cell. Its ability to differentially stain dsDNA, ssDNA, and RNA, as well as acidic organelles, provides a wealth of information beyond simple nuclear localization.[1] This makes it particularly useful for studies investigating apoptosis, cell cycle, and lysosomal activity in conjunction with protein localization. However, researchers must be mindful of its significant spectral overlap and lower photostability, which necessitate careful experimental design and image acquisition.[1][9] Ultimately, the selection between Acridine Orange and DAPI should be guided by the specific scientific question being addressed and the experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Acridine Orange | AAT Bioquest [aatbio.com]
- 4. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youdobio.com [youdobio.com]
- 6. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. bosterbio.com [bosterbio.com]
- 9. benchchem.com [benchchem.com]
- 10. blog-nanoentek.com [blog-nanoentek.com]
- 11. researchgate.net [researchgate.net]
- 12. ICC/IF Counterstaining & Mounting: DAPI, Dyes, and Mediums | Bio-Techne [bio-techne.com]
- 13. DAPI Staining Protocol [ruthazerlab.mcgill.ca]
A Comparative Guide to Acridine Orange and Alternative Cell Viability Assays
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a cornerstone of meaningful in vitro studies. The choice of assay can significantly influence experimental outcomes, making a thorough understanding of the available methods crucial. This guide provides a comprehensive comparison of the Acridine (B1665455) Orange/Propidium (B1200493) Iodide (AO/PI) assay with other widely used methods for determining cell viability and apoptosis: the MTT, Calcein-AM, and Annexin V assays.
Acridine Orange/Propidium Iodide (AO/PI) Assay: A Dual-Fluorescence Approach
The Acridine Orange/Propidium Iodide (AO/PI) assay is a popular fluorescence-based method for distinguishing viable, apoptotic, and necrotic cells. It utilizes two nucleic acid-binding dyes with different membrane permeabilities.
Mechanism of Action: Acridine Orange (AO) is a cell-permeable dye that stains the nucleus and cytoplasm of all cells. In healthy and early apoptotic cells, it intercalates with double-stranded DNA to emit green fluorescence. Propidium Iodide (PI), on the other hand, is a membrane-impermeable dye. It can only enter cells with compromised membranes, characteristic of late-stage apoptosis and necrosis, where it binds to DNA and emits red fluorescence.[1][2][3] Due to Förster resonance energy transfer (FRET), when both dyes are present in a dead cell, the red fluorescence of PI dominates.[4]
Advantages and Disadvantages of the AO/PI Assay
Advantages:
-
High Sensitivity and Contrast: The dual-fluorescence system provides a clear distinction between live and dead cell populations.[2]
-
Rapid Staining: The staining process is nearly instantaneous, requiring no lengthy incubation periods.[5]
-
High Linearity: The assay demonstrates excellent linearity across a wide range of cell viabilities, with reported coefficients of regression (R²) as high as 0.9921.[6][7]
-
Informative: It can distinguish between viable, early apoptotic (bright green condensed chromatin), late apoptotic, and necrotic cells based on nuclear morphology and fluorescence.[8]
-
Versatility: Applicable to both suspension and adherent cells and compatible with fluorescence microscopy and flow cytometry.[9]
Disadvantages:
-
Toxicity: Acridine Orange can be toxic to cells, particularly with prolonged exposure or high concentrations.[4]
-
pH Sensitivity: The fluorescence of Acridine Orange can be influenced by changes in pH.
-
Requires Fluorescence Detection: A fluorescence microscope or flow cytometer is necessary for analysis.
Comparison with Alternative Viability Assays
The choice of a cell viability assay depends on the specific experimental needs, cell type, and available equipment. Here, we compare the AO/PI assay with three other commonly used methods.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[10][11]
Mechanism: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[10] The amount of formazan is proportional to the number of metabolically active cells and is quantified by measuring the absorbance.[11]
Calcein-AM Assay
The Calcein-AM assay is a fluorescence-based method that assesses cell viability based on membrane integrity and enzymatic activity.[12]
Mechanism: Calcein-AM is a non-fluorescent, cell-permeable compound. In viable cells, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the highly fluorescent and membrane-impermeable calcein.[12]
Annexin V Assay
The Annexin V assay is a widely used method for detecting apoptosis.[13][14][15][16][17]
Mechanism: During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these apoptotic cells.[13][16] It is often used in conjunction with a dead cell stain like PI to differentiate between early apoptotic, late apoptotic, and necrotic cells.[14][15]
Quantitative Performance Comparison
| Feature | Acridine Orange/Propidium Iodide (AO/PI) | MTT Assay | Calcein-AM Assay | Annexin V Assay |
| Principle | Membrane integrity & nuclear morphology | Mitochondrial metabolic activity | Membrane integrity & esterase activity | Phosphatidylserine externalization (apoptosis) |
| Detection Method | Fluorescence Microscopy, Flow Cytometry | Colorimetric (Absorbance) | Fluorescence | Flow Cytometry, Fluorescence Microscopy |
| Linearity (R²) | Excellent (e.g., 0.9921)[6][7] | Good (e.g., ≥0.988 for some cell lines)[18] | Good (e.g., 0.997)[19] | Quantitative but primarily for population percentages |
| Sensitivity | High | Moderate (can detect 1,000-100,000 cells/well) | High (can detect as low as 50 viable cells)[20] | High (detects early apoptosis) |
| Dynamic Range | Wide | Moderate, can lose linearity at high cell densities[5] | Wide | Dependent on instrument settings |
| Endpoint/Real-time | Endpoint | Endpoint | Endpoint (can be used for short-term live imaging) | Endpoint |
| Throughput | High | High | High | Moderate to High |
Experimental Protocols
Acridine Orange/Propidium Iodide (AO/PI) Staining Protocol
Materials:
-
Acridine Orange stock solution (1 mg/mL in PBS)
-
Propidium Iodide stock solution (1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension
Procedure:
-
Prepare a fresh AO/PI staining solution by mixing AO and PI stock solutions in PBS to a final concentration of 1-5 µg/mL for each dye.
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in PBS at a concentration of 1 x 10^6 cells/mL.
-
Add an equal volume of the AO/PI staining solution to the cell suspension.
-
Mix gently and incubate for 5-15 minutes at room temperature, protected from light.
-
Analyze immediately using a fluorescence microscope or flow cytometer.
-
Fluorescence Microscopy: Viable cells will appear green, while dead cells will appear red/orange.
-
Flow Cytometry: Set up appropriate gates to distinguish between green (viable) and red (non-viable) fluorescent populations.
-
MTT Assay Protocol
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a desired density and culture overnight.
-
Treat cells with the test compound and incubate for the desired period.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[21]
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[10]
Calcein-AM Assay Protocol
Materials:
-
Calcein-AM stock solution (1 mM in DMSO)
-
PBS or other suitable buffer
-
Cell suspension or adherent cells in a plate
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Prepare a working solution of Calcein-AM by diluting the stock solution to a final concentration of 1-5 µM in PBS or culture medium.
-
For adherent cells, remove the culture medium and wash once with PBS. For suspension cells, pellet and resuspend in PBS.
-
Add the Calcein-AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[22]
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.[22]
Annexin V Staining Protocol for Flow Cytometry
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (containing calcium)
-
Cell suspension
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells using the desired method.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.[23]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[24]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the principles and procedures, the following diagrams illustrate the key aspects of each assay.
Caption: Mechanism of Acridine Orange/Propidium Iodide staining.
Caption: General experimental workflows for cell viability assays.
Caption: Key events in apoptosis detected by different assays.
Conclusion
The Acridine Orange/Propidium Iodide assay is a robust and versatile method for the simultaneous assessment of cell viability and the distinction between different stages of cell death. Its high linearity and rapid staining procedure make it an attractive option for many research applications. However, the choice of the optimal cell viability assay ultimately depends on the specific research question, the cell type under investigation, and the available instrumentation. For studies focused on metabolic activity, the MTT assay remains a valuable tool. For sensitive detection of viable cells based on enzymatic activity and membrane integrity, the Calcein-AM assay is an excellent choice. When the primary goal is the specific detection and quantification of apoptosis, the Annexin V assay is the gold standard. By carefully considering the advantages and disadvantages of each method, researchers can select the most appropriate assay to generate reliable and meaningful data in their studies of cell health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of cell viability using acridine orange/propidium iodide dual-spectrofluorometry assay: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. Multiplexing Cell Proliferation and Cytotoxicity Assays Using Calcein Red™ and CytoCalceins™ | AAT Bioquest [aatbio.com]
- 4. Cell viability assay AO and PI - PombEvolution [pombevolution.eu]
- 5. Comparing automated cell imaging with conventional methods of measuring cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPC viability measurement: trypan blue versus acridine orange and propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kumc.edu [kumc.edu]
- 17. bosterbio.com [bosterbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 23. Assessment and comparison of viability assays for cellular products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. e-roj.org [e-roj.org]
A Comparative Guide to Acridine Orange and Propidium Iodide for Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of cell biology and drug development, accurate assessment of the cell cycle is paramount for understanding cellular proliferation, differentiation, and the effects of therapeutic agents. Flow cytometry, a powerful high-throughput technique, is the method of choice for this analysis. Central to this application are fluorescent dyes that stoichiometrically bind to DNA, allowing for the discrimination of cells in different phases of the cell cycle. Two of the most widely used dyes for this purpose are Acridine Orange (AO) and Propidium Iodide (PI).
This guide provides an objective comparison of Acridine Orange and Propidium Iodide for cell cycle analysis, supported by experimental protocols and a summary of their performance characteristics.
Principle of the Dyes
Acridine Orange (AO) is a metachromatic fluorescent dye that can differentially stain double-stranded DNA (dsDNA) and single-stranded RNA. When AO intercalates into dsDNA, it emits green fluorescence. In contrast, when it binds to single-stranded RNA, it fluoresces red.[1] This property allows for the simultaneous analysis of DNA and RNA content, which can provide a more detailed view of the cell cycle by distinguishing quiescent (G0) from actively cycling (G1) cells based on their RNA content.[2] For univariate cell cycle analysis, where only DNA content is measured, RNase treatment is employed to ensure that only the green fluorescence from DNA is quantified.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[3][4] PI is membrane-impermeable and therefore requires cell fixation and permeabilization to enter the cell and bind to DNA.[3] It binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[3] Because PI can also bind to double-stranded RNA, treatment with RNase is a crucial step to ensure that the measured fluorescence is solely from DNA.[3]
Performance Comparison
While both Acridine Orange and Propidium Iodide are effective for cell cycle analysis, they offer distinct advantages and have different considerations for their use.
| Feature | Acridine Orange (AO) | Propidium Iodide (PI) |
| Staining Principle | Metachromatic, differential staining of dsDNA (green) and RNA (red).[1] | Stoichiometric intercalation into dsDNA.[3] |
| Cell State | Can be used on live or fixed cells. | Requires cell fixation and permeabilization.[3] |
| RNase Treatment | Required for univariate DNA analysis to remove RNA signal. | Essential to eliminate fluorescence from RNA binding.[3] |
| Cell Cycle Resolution | Bivariate analysis (DNA vs. RNA) can distinguish G0 from G1 phases.[2] | Primarily resolves G0/G1, S, and G2/M phases based on DNA content alone.[3] |
| Excitation/Emission | DNA: ~502 nm / ~525 nm (Green); RNA: ~460 nm / ~650 nm (Red)[1] | ~535 nm / ~617 nm (Red)[5] |
| Advantages | - Simultaneous DNA and RNA analysis provides more detailed cell cycle information.[2] - Can be used for live cell staining. | - Robust and widely validated method.[4] - Simple, straightforward analysis of DNA content. |
| Limitations | - Staining protocol can be more complex due to the need for specific buffer conditions to achieve differential staining.[6] | - Cannot distinguish between quiescent (G0) and cycling (G1) cells.[2] |
Experimental Workflows
The general workflow for cell cycle analysis using either Acridine Orange or Propidium Iodide involves cell harvesting, fixation (for PI and univariate AO), RNase treatment, staining, and subsequent analysis by flow cytometry.
Caption: A generalized workflow for preparing cells for cell cycle analysis.
Detailed Experimental Protocols
Propidium Iodide (PI) Staining Protocol
This protocol is a widely used method for analyzing the DNA content of fixed cells.
-
Cell Preparation: Harvest approximately 1 x 10^6 cells and wash with Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 400 µl of PBS. While vortexing gently, add 1 ml of ice-cold 70% ethanol (B145695) dropwise to the cells. Incubate on ice for at least 30 minutes.[3] Cells can be stored in 70% ethanol at 4°C for several weeks.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (typically 100 µg/ml in PBS) and incubate at 37°C for 30 minutes.[4] This step is critical to remove any double-stranded RNA that could be stained by PI.[3]
-
Staining: Add PI staining solution (typically 50 µg/ml in PBS) to the cells and incubate at room temperature for 5-10 minutes, protected from light.[3]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting the red fluorescence signal on a linear scale.
Acridine Orange (AO) Staining Protocol (for DNA and RNA content)
This protocol allows for the simultaneous measurement of DNA and RNA content.
-
Cell Preparation: Harvest 10^5 - 10^6 cells in 100 µl of media.[7]
-
Permeabilization: Add 0.5 ml of a permeabilization buffer (e.g., Stock Buffer #1 containing Triton X-100, sucrose, and EDTA in a citrate-phosphate buffer at pH 3.5) to the cell suspension. Incubate for 1 minute at room temperature.[7]
-
Staining: Add 0.5 ml of AO staining solution (e.g., 20 µg/ml AO in a citrate-phosphate buffer at a slightly higher pH, such as 3.8) to the permeabilized cells.[7]
-
Flow Cytometry: Analyze the cells immediately on a flow cytometer. Use a 488 nm excitation laser and collect the green fluorescence at approximately 530 nm and the red fluorescence at >600 nm.[2]
Logical Relationship of Staining and Analysis
The choice of dye and protocol depends on the specific research question. For a straightforward analysis of cell cycle distribution into G0/G1, S, and G2/M phases, PI staining is a robust and reliable method. When a more detailed analysis, including the distinction between quiescent and actively cycling cells, is required, the bivariate analysis of DNA and RNA content with AO is the superior approach.
Caption: Decision tree for selecting between PI and AO for cell cycle analysis.
Conclusion
Both Acridine Orange and Propidium Iodide are powerful tools for cell cycle analysis by flow cytometry. Propidium Iodide offers a simple and robust method for determining the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Acridine Orange, with its ability to differentially stain DNA and RNA, provides a more nuanced analysis that can distinguish quiescent G0 cells from actively cycling G1 cells. The choice between these two dyes should be guided by the specific requirements of the research question and the level of detail needed in the cell cycle analysis. Careful adherence to established protocols is crucial for obtaining accurate and reproducible results with either method.
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. logosbio.com [logosbio.com]
- 6. Bivariate analysis of cellular DNA versus RNA content by laser scanning cytometry using the product of signal subtraction (differential fluorescence) as a separate parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
A Comparative Guide to Acridine Orange and Monodansylcadaverine for Autophagy Detection
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a fundamental cellular process of self-degradation, is critical in health and disease. Its accurate detection is paramount for research in numerous fields, including cancer, neurodegenerative disorders, and infectious diseases. Among the various methods to monitor autophagy, fluorescent probes like Acridine Orange (AO) and Monodansylcadaverine (MDC) are widely used due to their relative simplicity and cost-effectiveness. This guide provides an objective comparison of these two dyes, supported by their mechanisms of action and experimental protocols, to aid researchers in selecting the appropriate tool for their studies.
Principle of Autophagy Detection
Acridine Orange is a lysosomotropic dye that exhibits different fluorescence contingent on its concentration and the local pH.[1][2] In its monomeric form, at neutral pH within the cytoplasm and nucleus, it intercalates with DNA and RNA, emitting a green fluorescence.[3][4] However, in the acidic environment of autolysosomes and other acidic vesicular organelles (AVOs), AO becomes protonated and aggregates, leading to a metachromatic shift that results in bright red fluorescence.[1][2][3] An increase in the red-to-green fluorescence intensity ratio is, therefore, indicative of an increase in acidic vesicle volume, which is often associated with late-stage autophagy.[5]
Monodansylcadaverine is a fluorescent compound that is incorporated into multilamellar bodies.[5] Its mechanism of accumulation in autophagic vacuoles is thought to be a combination of ion trapping within acidic compartments and specific interactions with the lipid-rich membranes of these structures.[5][6] Unlike Acridine Orange, some studies suggest that MDC staining is not solely dependent on the acidic pH of the vesicles.[7] Even when the acidic environment is neutralized, MDC labeling can persist, particularly in fixed cells, suggesting a higher specificity for the lipid composition of autophagic membranes.[7]
Performance Comparison
| Feature | Acridine Orange (AO) | Monodansylcadaverine (MDC) |
| Target | Acidic Vesicular Organelles (AVOs), including autolysosomes, lysosomes, and endosomes.[2][8] | Autophagic vacuoles (autophagosomes and autolysosomes).[7][9] |
| Principle of Detection | pH-dependent accumulation and aggregation in acidic compartments, leading to a red fluorescence shift.[1][2] | Incorporation into multilamellar bodies via ion trapping and lipid interaction.[5][6] |
| Specificity for Autophagy | Low. Stains all acidic organelles, not specific to autophagosomes. Often requires co-localization studies with other markers.[2][8] | Moderate to High. Considered more specific than AO, but some off-target labeling of other vesicular compartments has been reported.[7][8] |
| Stage of Autophagy Detected | Primarily late-stage (autolysosomes) due to the requirement for an acidic environment.[5][10] | Can label both early (autophagosomes) and late (autolysosomes) autophagic compartments.[2][7] |
| Ease of Use | Simple and rapid staining protocol.[10] | Simple and rapid staining protocol.[11] |
| Instrumentation | Fluorescence microscope or flow cytometer with standard green and red fluorescence detection capabilities.[5] | Fluorescence microscope or flow cytometer with UV/violet excitation and blue/green emission detection.[1] |
| Photostability | Can be prone to photobleaching and can induce phototoxicity.[10][12] | Sensitive to light and can photobleach quickly.[1] |
| Fixation Compatibility | Not ideal for fixed cells as fixation disrupts the pH gradient necessary for accumulation.[7] | Can be used on both live and fixed cells; fixation may enhance specificity.[7] |
| Cost | Generally inexpensive. | More expensive than Acridine Orange. |
Experimental Protocols
Acridine Orange Staining for Fluorescence Microscopy
-
Cell Culture: Plate cells on coverslips in a 6-well plate and culture to the desired confluency.
-
Induction of Autophagy: Treat cells with the experimental compound or induce autophagy by starvation (e.g., incubation in Earle's Balanced Salt Solution - EBSS) for the desired duration.
-
Staining: Remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Add serum-free medium containing 1-5 µg/mL of Acridine Orange to the cells.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Immediately observe the cells under a fluorescence microscope. Green fluorescence (cytoplasm and nucleus) can be observed with a standard FITC filter set (excitation ~488 nm, emission ~520 nm), and red fluorescence (acidic vesicular organelles) with a TRITC/Rhodamine filter set (excitation ~540 nm, emission ~650 nm).[8][13]
Monodansylcadaverine (MDC) Staining for Fluorescence Microscopy
-
Cell Culture: Plate cells on coverslips in a 6-well plate and culture to the desired confluency.
-
Induction of Autophagy: Treat cells with the experimental compound or induce autophagy by starvation for the desired duration.
-
Staining: Incubate the cells with 0.05 mM MDC in cell culture medium or PBS for 10-30 minutes at 37°C in the dark.[11]
-
Washing: Wash the cells three to four times with PBS.[11]
-
Imaging: Immediately analyze the cells using a fluorescence microscope equipped with a DAPI filter set (excitation ~355 nm, emission ~512 nm).[1][14]
Visualizing the Methodologies and Pathways
Figure 1: Experimental workflows for autophagy detection using Acridine Orange and MDC.
Figure 2: Simplified mechanism of action for Acridine Orange and MDC in autophagy detection.
Figure 3: Key steps in the core autophagy signaling pathway.
Conclusion and Recommendations
Both Acridine Orange and Monodansylcadaverine are valuable tools for the initial screening and detection of autophagy. The choice between them depends on the specific experimental needs and available resources.
Acridine Orange is a cost-effective and straightforward method for assessing the general increase in acidic vesicular organelles, which is a hallmark of late-stage autophagy. However, its low specificity is a significant drawback, and results should be interpreted with caution and ideally validated with more specific assays, such as LC3 immunoblotting or fluorescence microscopy of GFP-LC3.[2][8]
Monodansylcadaverine offers a higher degree of specificity for autophagic vacuoles and can label earlier stages of the process.[2][7] While more expensive, its ability to stain autophagic structures based on both pH and lipid composition makes it a more reliable single-dye method than Acridine Orange.[5][7] Nevertheless, like AO, it is not considered a stand-alone measurement of autophagy, and confirmation with other methods is recommended.[2]
For researchers embarking on autophagy studies, a tiered approach is advisable. AO or MDC can be employed for initial high-throughput screening or as a preliminary indicator of autophagy induction. Positive results should then be confirmed and further dissected using more specific and quantitative methods to provide a comprehensive understanding of the autophagic process under investigation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. High-throughput quantitative detection of basal autophagy and autophagic flux using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. Monodansylcadaverine (MDC) is a specific in vivo marker for autophagic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MDC staining of autophagic vacuoles [bio-protocol.org]
- 12. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.bio-techne.com [resources.bio-techne.com]
Navigating the Spectral Overlap: A Comparison Guide for Unmixing Acridine Orange and GFP Signals in Co-localization Studies
For researchers, scientists, and drug development professionals, accurately determining the co-localization of cellular components is paramount. This guide provides a comprehensive comparison of methodologies for distinguishing the fluorescent signals of Acridine Orange (AO) and Green Fluorescent Protein (GFP), a common challenge due to significant spectral overlap. We will explore the performance of spectral unmixing techniques and introduce alternative imaging strategies, supported by experimental data and detailed protocols, to ensure the fidelity of your co-localization results.
The inherent spectral properties of Acridine Orange, a versatile dye for labeling acidic organelles like lysosomes, present a significant hurdle when used in conjunction with Green Fluorescent Protein (GFP). The green fluorescence of monomeric AO, which is excited and emits at wavelengths very similar to GFP, can lead to substantial signal bleed-through, resulting in false-positive co-localization. This guide will dissect this issue and provide practical solutions.
At a Glance: Spectral Properties of Acridine Orange and GFP
Understanding the excitation and emission spectra of each fluorophore is the first step in addressing spectral overlap. As the data below indicates, the green emission of Acridine Orange, particularly when bound to double-stranded DNA (dsDNA), closely mirrors that of enhanced GFP (EGFP), a common GFP variant.
| Fluorophore | Condition | Excitation Max (nm) | Emission Max (nm) |
| Acridine Orange | Bound to dsDNA | ~490-502[1][2][3] | ~520-525[1][2][3] |
| Bound to RNA/ssDNA | ~460[1][3] | ~650[1][3] | |
| In acidic compartments | Aggregates, red fluorescence | Aggregates, red fluorescence | |
| Enhanced GFP (EGFP) | ~488[4][5] | ~509[4][5] |
The Challenge of Spectral Bleed-through
Alternative Fluorophore: LysoTracker Dyes
For studies focusing on the co-localization of a protein of interest (tagged with GFP) with lysosomes, utilizing a more spectrally distinct lysosomal dye is a highly recommended alternative. The LysoTracker series of dyes offers specific lysosomal staining with a range of emission wavelengths.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Advantage |
| LysoTracker Green DND-26 | ~504 | ~511 | Significant overlap with GFP remains. |
| LysoTracker Red DND-99 | ~577 | ~590 | Good spectral separation from GFP. |
| LysoTracker Deep Red | ~647 | ~668 | Excellent spectral separation from GFP. |
Using LysoTracker Red or Deep Red significantly reduces spectral overlap with GFP, minimizing bleed-through and simplifying image analysis. However, for researchers committed to using Acridine Orange, the following sections detail robust methods to address the spectral overlap challenge.
Advanced Imaging and Analysis Techniques
Spectral Imaging and Linear Unmixing
Spectral imaging is a powerful technique that captures the entire emission spectrum of all fluorophores at each pixel of an image. This detailed spectral information allows for the computational separation of overlapping signals through a process called linear unmixing.
This protocol outlines the general steps for performing linear spectral unmixing using the "Color Deconvolution" or "Spectral Unmixing" plugins available in ImageJ or Fiji.
-
Acquire Reference Spectra (Single-Stained Controls):
-
Prepare three separate samples:
-
Cells expressing only your GFP-tagged protein of interest.
-
Cells stained only with Acridine Orange.
-
Unstained cells (to capture autofluorescence).
-
-
Using a confocal microscope with a spectral detector, acquire an image (a "lambda stack") of each control sample. A lambda stack is a series of images taken at different emission wavelengths.
-
Ensure that the imaging parameters (laser power, gain, pinhole size) are identical for all control samples and will be the same for your co-localization experiment.
-
-
Generate Reference Spectra in ImageJ/Fiji:
-
Open the lambda stack for a single-stained control (e.g., GFP).
-
Use the "Plot Z-axis Profile" function to generate an emission spectrum from a region of interest (ROI) containing a strong, specific signal.
-
Save the spectral data (the list of intensity values at each wavelength).
-
Repeat this process for the Acridine Orange and autofluorescence control samples.
-
-
Acquire Image of Co-stained Sample:
-
Prepare your experimental sample co-stained with Acridine Orange and expressing your GFP-tagged protein.
-
Acquire a lambda stack of your region of interest using the same imaging parameters as the control samples.
-
-
Perform Linear Unmixing:
-
Open the lambda stack of your co-stained sample in ImageJ/Fiji.
-
Open the "Spectral Unmixing" or a similar plugin.
-
Load the reference spectra you generated for GFP, Acridine Orange, and autofluorescence.
-
The plugin will then computationally separate the mixed signals, generating a new image stack where each channel represents the isolated signal from a single fluorophore.
-
Fluorescence Lifetime Imaging Microscopy (FLIM)
FLIM offers an alternative approach to distinguish between fluorophores with overlapping spectra. This technique measures the fluorescence lifetime—the average time a fluorophore spends in the excited state before returning to the ground state. Since the fluorescence lifetimes of GFP and Acridine Orange are distinct, FLIM can be used to separate their signals, even if their emission spectra overlap.
-
Different Lifetimes: EGFP typically has a fluorescence lifetime of ~2.5-3.0 nanoseconds, while the lifetime of Acridine Orange can vary depending on its environment (e.g., binding to DNA/RNA or aggregation in lysosomes).
-
Phasor Analysis: FLIM data is often analyzed using a phasor plot, where the lifetime of each pixel is represented as a point on a graph. Pixels containing a mixture of fluorophores will fall on a line connecting the points of the pure fluorophores, allowing for their quantitative separation.
While a detailed FLIM protocol is beyond the scope of this guide, it represents a powerful, albeit more technically demanding, alternative to spectral unmixing for resolving AO and GFP signals.
Visualizing the Problem: Spectral Overlap
The following diagram illustrates the significant overlap between the emission spectra of Acridine Orange (green fluorescence) and EGFP, which is the root cause of the co-localization challenge.
Conclusion
Accurate co-localization of Acridine Orange and GFP-tagged proteins is achievable but requires careful experimental design and the application of advanced imaging and analysis techniques. While the significant spectral overlap between these two fluorophores presents a challenge, methods like spectral imaging with linear unmixing provide a robust solution for separating their signals. For new experiments, considering spectrally distinct alternatives to Acridine Orange, such as LysoTracker Red or Deep Red, can significantly simplify data acquisition and analysis, leading to more reliable and unambiguous co-localization results. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of AO and GFP co-localization studies.
References
A Researcher's Guide to Ratiometric pH Measurement: Acridine Orange vs. Alternatives
For researchers, scientists, and drug development professionals, accurate measurement of intracellular pH is crucial for understanding a myriad of cellular processes. This guide provides a comprehensive comparison of Acridine (B1665455) Orange (AO) with other common fluorescent probes for ratiometric pH analysis, supported by experimental data and detailed protocols to aid in selecting the optimal tool for your research needs.
The ability to dynamically monitor pH in cellular compartments such as lysosomes, endosomes, and the cytoplasm is fundamental to studies in cell health, disease progression, and drug efficacy. Fluorescent probes that exhibit a pH-dependent shift in their excitation or emission spectra allow for ratiometric analysis, a powerful technique that minimizes errors arising from variations in probe concentration, photobleaching, and cell thickness.
This guide focuses on the utility of Acridine Orange, a classic metachromatic dye, and compares its performance with two other widely used ratiometric pH indicators: BCECF and SNARF.
Comparative Analysis of pH-Sensitive Fluorescent Probes
The selection of an appropriate fluorescent probe is contingent on the specific experimental requirements, including the pH range of interest, the instrumentation available, and the desired cellular localization. The following table summarizes the key photophysical and chemical properties of Acridine Orange, BCECF, and SNARF to facilitate an informed decision.
| Property | Acridine Orange (AO) | BCECF | Carboxy-SNARF-1 |
| pKa | 9.65 - 10.25[1] | ~6.98[2] | ~7.5[3] |
| Ratiometric Type | Emission | Excitation | Emission |
| Excitation Wavelength(s) (nm) | ~460 (RNA/ssDNA, aggregates in acidic compartments), ~502 (dsDNA)[4][5][6] | ~440 (pH-insensitive), ~490 (pH-sensitive)[7][8] | ~540 - 568[3] |
| Emission Wavelength(s) (nm) | ~525 (Green, monomeric form bound to dsDNA), ~650 (Red, aggregated form in acidic compartments)[4][5][6] | ~535[7][8] | ~585 (Yellow-orange, decreases with increasing pH), ~640 (Deep red, increases with increasing pH)[3] |
| Quantum Yield (Φf) | 0.46 (in ethanol)[9] | Not readily available | Not readily available |
| Photostability | Low to Moderate[10] | Generally considered more photostable than AO | Generally considered more photostable than AO |
| Cell Permeability | Cell-permeant[11] | Free acid is impermeant; AM ester form is permeant | Free acid is impermeant; AM ester form is permeant |
| Primary Application | Acidic organelles (lysosomes), nucleic acid staining[1][11] | Cytosolic pH[2] | Cytosolic and mitochondrial pH[3] |
In-Depth Look at Acridine Orange
Acridine Orange is a versatile, cell-permeable fluorescent dye that has long been used in cellular and molecular biology.[1] Its utility as a pH probe stems from its property as a weak base. In its neutral, unprotonated form, AO can freely traverse biological membranes. However, in acidic environments, such as those found in lysosomes and autophagosomes, it becomes protonated and consequently trapped within these compartments.[1] This accumulation leads to a significant increase in its local concentration, causing the dye to form aggregates that exhibit a characteristic shift in fluorescence emission from green to red-orange.[1] This pH-dependent differential fluorescence allows for the ratiometric analysis of cellular acidity.[1]
Advantages of Acridine Orange:
-
Cost-effective and readily available.
-
Simple staining protocol.
-
Dual functionality: Can be used to visualize acidic organelles and also to differentiate between double-stranded DNA (green fluorescence) and single-stranded RNA or DNA (red fluorescence).[6]
Limitations of Acridine Orange:
-
pH sensitivity is indirect: The red fluorescence shift is primarily due to concentration-dependent aggregation in acidic compartments, not a direct pH-induced spectral change of the monomer.[1]
-
Not suitable for precise quantitative pH measurement: The relationship between fluorescence ratio and absolute pH is complex and can be influenced by factors other than pH.[12][13]
-
Lower photostability: Compared to more modern dyes, AO is more susceptible to photobleaching, which can be a limitation for long-term imaging studies.[10] One study showed that the fluorescence intensity of acridine orange can decrease to 6% of its initial value after 200 seconds of continuous excitation.[14]
-
Potential for cytotoxicity and phototoxicity: At higher concentrations or upon prolonged illumination, AO can be toxic to cells.[11]
Alternative Ratiometric pH Probes: BCECF and SNARF
For more precise and quantitative measurements of intracellular pH, particularly in the physiological range, BCECF and SNARF are often preferred alternatives.
BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) is one of the most widely used fluorescent indicators for measuring cytosolic pH.[2] It is a dual-excitation ratiometric dye with a pKa of approximately 6.98, making it ideal for monitoring pH changes in the cytoplasm.[2] The ratio of fluorescence intensity when excited at its pH-sensitive wavelength (~490 nm) versus its pH-insensitive (isosbestic) point (~440 nm) provides a reliable measure of intracellular pH.[7][8]
SNARF (Seminaphthorhodafluor) dyes are a class of long-wavelength fluorescent pH indicators. Carboxy-SNARF-1, with a pKa of about 7.5, is particularly useful for measuring pH changes in the range of 7.0 to 8.0.[3] Unlike BCECF, SNARF-1 is a dual-emission ratiometric probe. Upon excitation at a single wavelength (e.g., 514 nm), it exhibits two emission peaks that shift in intensity with pH, allowing for ratiometric measurement by comparing the fluorescence at these two wavelengths (typically around 580 nm and 640 nm).[15]
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. Below are protocols for pH measurement using Acridine Orange, BCECF-AM, and SNARF-1 AM.
Protocol 1: Ratiometric Analysis of Acidic Organelles using Acridine Orange
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Acridine Orange stock solution (e.g., 1 mg/mL in sterile water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with filter sets for green and red fluorescence
Procedure:
-
Prepare Staining Solution: Dilute the Acridine Orange stock solution in complete cell culture medium to a final concentration of 1-5 µg/mL.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the Acridine Orange staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells gently with PBS to remove background fluorescence.
-
-
Imaging:
-
Immediately visualize the cells under a fluorescence microscope.
-
Acquire images using filter sets appropriate for green fluorescence (e.g., FITC channel) and red fluorescence (e.g., TRITC or Rhodamine channel).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity in both the green and red channels for regions of interest (e.g., individual cells or specific organelles).
-
Calculate the red-to-green fluorescence intensity ratio. An increase in this ratio indicates an increase in the volume or acidity of acidic vesicular organelles.
-
Protocol 2: Intracellular pH Measurement using BCECF-AM
Materials:
-
Cultured cells
-
BCECF-AM stock solution (e.g., 1-5 mM in anhydrous DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer
-
Fluorescence plate reader or microscope capable of dual-excitation ratiometry
Procedure:
-
Prepare Dye-Loading Solution: Prepare a 3-5 µM BCECF-AM dye-loading solution in HHBS or PBS.[8]
-
Cell Loading:
-
Add the BCECF-AM dye-loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.[8]
-
-
Washing: Wash the cells three times with PBS to remove extracellular dye and allow for complete de-esterification of the dye by intracellular esterases.[8]
-
Measurement:
-
For ratiometric measurements, monitor the fluorescence emission at approximately 535 nm while alternating excitation between ~490 nm and ~440 nm.[8]
-
-
Calibration (Optional but Recommended): To obtain absolute pH values, an in situ calibration is necessary. This is typically performed by treating the cells with a protonophore like nigericin (B1684572) in buffers of known pH to equilibrate the intracellular and extracellular pH.
Protocol 3: Intracellular pH Measurement using Carboxy-SNARF-1 AM
Materials:
-
Cultured cells
-
Carboxy-SNARF-1 AM stock solution (e.g., 1-10 mM in anhydrous DMSO)
-
Serum-free cell culture medium or other appropriate buffer
-
Fluorescence microscope or plate reader with appropriate filters for dual-emission ratiometry
Procedure:
-
Prepare Dye-Loading Solution: Prepare a 5 µM working solution of Carboxy-SNARF-1 AM in serum-free medium.[16]
-
Cell Loading:
-
Incubate cells with the dye-loading solution for approximately 20-30 minutes at 37°C.[16]
-
-
Washing: Wash the cells twice with sterile PBS and replace with fresh serum-free medium.[16]
-
Measurement:
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths. This ratio is then used to determine the intracellular pH, often with the aid of a calibration curve.
Visualizing the Principles and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. SNARF-1 pH Dye|Carboxy-SNARF-1 For Research [benchchem.com]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Acridine Orange | AAT Bioquest [aatbio.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Acridine orange as a probe for measuring pH gradients across membranes: mechanism and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Acridine Orange: A Comparative Guide to Staining Acidic Organelles
For researchers, scientists, and drug development professionals investigating cellular processes such as autophagy, apoptosis, and lysosomal storage disorders, the accurate visualization and assessment of acidic organelles are paramount. For decades, Acridine (B1665455) Orange (AO) has been a widely utilized fluorescent dye for this purpose. However, with the advent of newer probes, a critical evaluation of AO's specificity and performance against modern alternatives is essential for robust and reliable experimental outcomes.
This guide provides an objective comparison of Acridine Orange with the popular LysoTracker™ series of dyes, focusing on their performance in staining acidic organelles. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison: Acridine Orange vs. LysoTracker™ Red
The choice between Acridine Orange and LysoTracker™ dyes depends significantly on the specific experimental requirements, such as the need for quantitative analysis, long-term imaging, and the potential for phototoxicity-induced artifacts. The following table summarizes key performance parameters for a direct comparison.
| Feature | Acridine Orange (AO) | LysoTracker™ Red DND-99 |
| Primary Target(s) | Acidic organelles (lysosomes, autolysosomes), DNA, and RNA.[1][2] | Highly selective for acidic organelles.[3] |
| Mechanism of Action | A weak base that accumulates in acidic compartments, forming aggregates that fluoresce red. Intercalates with DNA and RNA to fluoresce green.[3][4] | A fluorophore linked to a weak base that becomes protonated and trapped in acidic organelles.[3] |
| Specificity for Acidic Organelles | Moderate. The green fluorescence from nucleic acids can complicate analysis.[5] | High. Specifically designed for labeling acidic organelles.[3] |
| Photostability | Susceptible to photobleaching, which can be problematic for time-lapse imaging.[2][6] | Less phototoxic than AO, but can also photobleach rapidly under continuous excitation.[2][6] |
| Cytotoxicity | Can be cytotoxic and phototoxic, especially at higher concentrations and with prolonged light exposure, potentially inducing artifacts.[2][7] | Generally low cytotoxicity at recommended nanomolar concentrations.[2] |
| Simultaneous Visualization | Allows for simultaneous visualization of acidic organelles (red/orange) and the nucleus/cytoplasm (green).[3] | Primarily stains acidic organelles (red), requiring a separate nuclear stain for co-localization. |
| Cost-Effectiveness | Generally more cost-effective.[3] | More expensive than Acridine Orange.[3] |
| Excitation/Emission (nm) | Green: ~502/525; Red: ~460/650.[8] | ~577/590.[9] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results. Below are standard protocols for staining live cells with Acridine Orange and LysoTracker™ Red DND-99.
Acridine Orange Staining for Live-Cell Imaging
This protocol is designed for the visualization of acidic vesicular organelles (AVOs) in live cells using fluorescence microscopy.
Materials:
-
Acridine Orange stock solution (1 mg/mL in ddH₂O)
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium (phenol red-free medium is recommended)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluence (typically 50-70%) in a suitable imaging vessel.
-
Prepare Staining Solution: On the day of the experiment, dilute the Acridine Orange stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration of 1-5 µg/mL.
-
Cell Staining: Remove the culture medium from the cells and add the AO staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[4]
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or complete medium to remove excess stain.[4]
-
Imaging: Immediately image the cells using a fluorescence microscope. For green fluorescence (DNA/RNA), use an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm. For red fluorescence (acidic organelles), use an excitation wavelength of ~488 nm and an emission wavelength of ~650 nm.[4]
LysoTracker™ Red DND-99 Staining for Live-Cell Imaging
This protocol outlines the steps for staining acidic organelles in live cells using the highly specific LysoTracker™ Red dye.
Materials:
-
LysoTracker™ Red DND-99 stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on coverslips or in imaging dishes
-
Complete cell culture medium
Procedure:
-
Prepare Staining Solution: Dilute the LysoTracker™ Red stock solution in pre-warmed complete cell culture medium to a final working concentration of 50-75 nM.[5]
-
Cell Staining: Add the staining solution directly to the cells in their culture medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.[5]
-
Imaging: Image the cells directly without a wash step. Use a fluorescence microscope with filter sets appropriate for red fluorescence (Excitation/Emission: ~577/590 nm).[9]
Visualizing the Mechanisms and Workflows
To better understand the processes involved in Acridine Orange staining and its application, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Acridine Orange uptake and differential fluorescence in a live cell.
Caption: Experimental workflow for assessing lysosomal membrane permeabilization (LMP) using Acridine Orange.
Conclusion
Acridine Orange remains a valuable and cost-effective tool for the qualitative assessment of acidic organelles and provides the unique advantage of simultaneously visualizing the nucleus and cytoplasm.[3] However, for quantitative, long-term live-cell imaging studies, and applications where phototoxicity is a concern, the higher specificity and lower cytotoxicity of LysoTracker™ dyes make them a more suitable choice.[2][3] A thorough understanding of the strengths and limitations of each probe, as outlined in this guide, is crucial for selecting the optimal reagent and generating high-quality, reproducible data in your research.
References
- 1. biomol.com [biomol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Acridine orange - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Acridine Orange Hydrochloride Hydrate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of Acridine Orange Hydrochloride Hydrate (B1144303) Waste
Acridine Orange hydrochloride hydrate, a fluorescent dye integral to various molecular biology applications, necessitates meticulous handling and disposal due to its potential health hazards. Classified as a hazardous chemical, it is harmful if swallowed, inhaled, or absorbed through the skin and is suspected of causing genetic defects. Adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, aligning with institutional and regulatory standards.
Immediate Safety and Handling Protocols
Before commencing any procedure involving this compound, it is crucial to be thoroughly familiar with its Safety Data Sheet (SDS). The implementation of appropriate personal protective equipment (PPE) is the primary defense against accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. |
| Skin and Body Protection | A fully buttoned lab coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of spills. |
In the event of a spill, immediately evacuate the area and follow your institution's established spill response procedures. For small spills, trained personnel wearing appropriate PPE may carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container. The area should then be decontaminated with soap and water.
Step-by-Step Disposal Protocol
Under no circumstances should this compound waste be disposed of down the drain or in regular laboratory trash. It is categorized as Dangerous Waste and requires disposal through a licensed chemical destruction facility, often utilizing controlled incineration with flue gas scrubbing.
1. Waste Collection:
-
All solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials, must be collected in a designated, compatible, and clearly labeled hazardous waste container. Polyethylene containers are a suitable option.
-
Aqueous solutions containing this compound must also be collected in a separate, compatible, and clearly labeled hazardous waste container.
2. Container Labeling:
-
Prior to the addition of any waste, the container must be affixed with a "Hazardous Waste" label in accordance with your institution's and local regulations.
-
The label must clearly identify the contents as "this compound Waste" and include the appropriate hazard symbols.
3. Waste Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept tightly sealed to prevent the release of dust or vapors.
-
Store this compound waste away from incompatible materials, particularly strong oxidizing agents.
4. Request for Disposal:
-
Once the waste container is full or is no longer in use, submit a chemical collection request to your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste management service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this document is intended for guidance in a laboratory setting. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations.
Personal protective equipment for handling Acridine Orange hydrochloride hydrate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for Acridine Orange hydrochloride hydrate (B1144303), a fluorescent dye that requires careful handling due to its potential health hazards.
Acridine Orange hydrochloride hydrate is harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation to the eyes, skin, and respiratory tract.[1][2] It is also suspected of causing genetic defects.[3][4] Adherence to the following operational and disposal plans is critical for laboratory safety.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.[5] The following table summarizes the required PPE for various stages of the handling process.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side-shields or safety goggles. A face shield is recommended for larger quantities. | Chemical-resistant gloves (e.g., Nitrile).[5][6] | Laboratory coat.[5][6] | Use in a well-ventilated area or fume hood.[5] A dust mask may be used to prevent inhalation of fine particles.[5] |
| Dissolving & Pipetting | Safety glasses with side-shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile).[6] | Laboratory coat.[5][6] | Work in a well-ventilated area or fume hood.[5] |
| Reaction & Conjugation | Safety glasses with side-shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile).[6] | Laboratory coat.[5][6] | Work in a well-ventilated area or fume hood.[5] |
| Waste Disposal | Safety glasses with side-shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile).[6] | Laboratory coat.[5][6] | Not generally required if handling closed containers. |
| Spill Cleanup (Small) | Chemical splash goggles and face shield. | Chemical-resistant gloves (e.g., Nitrile).[7] | Laboratory coat.[7] | Air-purifying respirator if dust is generated.[3] |
Experimental Workflow and Safety Protocols
A systematic approach is crucial when working with this compound. The following diagram and procedural steps outline the safe handling workflow from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Operational Plan
1. Preparation:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above. This includes a lab coat, chemical-resistant gloves (nitrile), and safety glasses with side shields or goggles.[6]
-
Work Area: Prepare a designated, well-ventilated area for handling, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5] Ensure an eyewash station and safety shower are readily accessible.[1]
2. Handling:
-
Weighing: Carefully weigh the solid this compound. Minimize the creation of dust.[1] For larger quantities, the use of a face shield is recommended.[5]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[1][7][8]
3. Disposal Plan:
-
Waste Collection: this compound and any materials contaminated with it (e.g., pipette tips, gloves) must be treated as hazardous waste.[7]
-
Container: Collect all waste in a designated, properly labeled, and sealed container.[7] Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed disposal company.[3][7] Do not pour down the drain.[7][9]
Emergency Procedures
Spill Response:
-
Small Spills: For small spills of the solid, trained personnel wearing appropriate PPE can carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable container for disposal.[1][7] The area should then be decontaminated with soap and water.[1][7]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[7]
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][8] Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][8] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][8] Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][7]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
